molecular formula C22H25NO6 B15591719 AK-Toxin II

AK-Toxin II

Cat. No.: B15591719
M. Wt: 399.4 g/mol
InChI Key: UKDOGRQIIQQZBO-JKUFBBORSA-N
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Description

AK-toxin II is a phenylalanine derivative.
isolated from the Japanese pear Alternaria kikuchiana;  structure in first source

Properties

Molecular Formula

C22H25NO6

Molecular Weight

399.4 g/mol

IUPAC Name

(2E,4E,6E)-8-(2-acetamido-3-phenylpropanoyl)oxy-8-(2-methyloxiran-2-yl)octa-2,4,6-trienoic acid

InChI

InChI=1S/C22H25NO6/c1-16(24)23-18(14-17-10-6-5-7-11-17)21(27)29-19(22(2)15-28-22)12-8-3-4-9-13-20(25)26/h3-13,18-19H,14-15H2,1-2H3,(H,23,24)(H,25,26)/b4-3+,12-8+,13-9+

InChI Key

UKDOGRQIIQQZBO-JKUFBBORSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to AK-Toxin II: Discovery, and History

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of AK-Toxin II, a host-specific phytotoxin produced by the Japanese pear pathotype of the fungus Alternaria alternata. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into its discovery, chemical properties, and mechanism of action.

Discovery and History

This compound, along with its more abundant and biologically active counterpart AK-Toxin I, was first isolated from the culture broth of Alternaria alternata Japanese pear pathotype. This fungus is the causative agent of black spot disease, which has been a significant issue for susceptible Japanese pear cultivars like 'Nijisseiki' since the early 20th century.[1] For decades, researchers sought to identify the host-specific toxin responsible for the disease's selective pathogenicity. While several phytotoxic metabolites were isolated from the fungus, none exhibited the required host specificity. The breakthrough came with the work of Nakashima and his colleagues, who in 1985, successfully isolated and characterized AK-Toxin I and II as the definitive host-specific toxins.[1][2] Their research established that these toxins induce veinal necrosis on the leaves of susceptible pear cultivars at very low concentrations, while resistant cultivars remain unaffected.[1]

Chemical Structure and Properties

This compound is an ester of 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid (EDA).[3] Structurally, it is the 3'-demethyl derivative of AK-Toxin I.[1] The chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C22H25NO6[4]
Molecular Weight 399.44 g/mol [4]
CAS Number 85146-10-7[4]
Appearance Colorless needles[1]
Solubility Soluble in methanol, ethyl acetate[1]

Table 1: Physicochemical Properties of this compound

The structural elucidation of this compound was achieved through a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), by comparing its spectral data with that of the well-characterized AK-Toxin I.[1]

Experimental Protocols

Isolation and Purification of this compound

The following protocol is based on the methods described by Nakashima et al. (1985).[1]

  • Fungal Culture: Alternaria alternata Japanese pear pathotype (strain No. 15B-22) is cultured in a modified Richards' medium in a jar fermentor at 28°C for 3 days.

  • Extraction: The culture filtrate is acidified to pH 3.0 with 2N HCl and extracted with ethyl acetate. The organic layer is then concentrated under reduced pressure.

  • Purification: The crude extract is subjected to a series of chromatographic separations:

    • Silica Gel Column Chromatography: The extract is applied to a silica gel column and eluted with a stepwise gradient of chloroform-methanol. The active fractions are collected.

    • Sephadex LH-20 Column Chromatography: The active fractions are further purified on a Sephadex LH-20 column using methanol as the eluent.

    • Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on a reverse-phase column (e.g., C18) with a methanol-water gradient. This compound is isolated as colorless needles.

G cluster_0 Fungal Culture cluster_1 Extraction cluster_2 Purification A Alternaria alternata Culture B Acidification (pH 3.0) A->B C Ethyl Acetate Extraction B->C D Concentration C->D E Silica Gel Chromatography D->E F Sephadex LH-20 Chromatography E->F G Preparative HPLC F->G H Crystalline this compound G->H

Caption: Workflow for the isolation and purification of this compound.

Structural Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectra are recorded in deuterated methanol (CD₃OD). The chemical shifts and coupling constants are compared with those of AK-Toxin I to confirm the 3'-demethyl structure.[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the elemental composition and molecular weight. Fragmentation patterns are analyzed to confirm the structure.[1]

Mechanism of Action

The primary target of this compound is the plasma membrane of susceptible pear cells.[3] The toxin induces rapid and irreversible damage to the plasma membrane, leading to a cascade of events culminating in cell death.

Experimental Workflow for Determining the Mechanism of Action
  • Electrolyte Leakage Assay:

    • Leaf discs from susceptible and resistant pear cultivars are treated with varying concentrations of this compound.

    • The conductivity of the surrounding solution is measured over time to quantify the leakage of electrolytes (e.g., K⁺ ions) from the cells.[5][6][7][8]

    • A significant increase in conductivity is observed only in susceptible leaves treated with the toxin, indicating a loss of plasma membrane integrity.[4]

  • Electron Microscopy:

    • Leaf tissues from susceptible and resistant cultivars are treated with this compound and prepared for transmission electron microscopy (TEM).[9][10]

    • TEM images of susceptible cells reveal characteristic ultrastructural changes, including plasma membrane invaginations and the formation of vesicles, which are not observed in resistant cells.[10]

G cluster_0 Toxin Treatment cluster_1 Analysis cluster_2 Results A Leaf Discs Preparation B Incubation with this compound A->B C Electrolyte Leakage Measurement B->C D Transmission Electron Microscopy B->D E Increased Conductivity (Susceptible Cells) C->E F Plasma Membrane Invaginations (Susceptible Cells) D->F

Caption: Experimental workflow for elucidating the mechanism of action of this compound.

Signaling Pathway

While the complete signaling cascade is still under investigation, current evidence suggests the following pathway for this compound-induced cell death in susceptible pear cells:

  • Binding to Plasma Membrane: this compound specifically interacts with a putative receptor on the plasma membrane of susceptible cells.

  • Membrane Depolarization and Ion Leakage: This interaction leads to rapid membrane depolarization and a significant efflux of K⁺ ions.[4]

  • Reactive Oxygen Species (ROS) Generation: The damaged plasma membrane becomes a site for the generation of reactive oxygen species, such as hydrogen peroxide (H₂O₂).[11][12][13]

  • Programmed Cell Death (PCD): The accumulation of ROS and the disruption of cellular homeostasis trigger a programmed cell death pathway, leading to the characteristic necrotic lesions.[3]

G A This compound B Plasma Membrane Receptor (Susceptible Pear Cell) A->B C Membrane Depolarization K+ Efflux B->C D Reactive Oxygen Species (ROS) Generation (H2O2) C->D E Programmed Cell Death (PCD) D->E F Necrotic Lesions E->F

Caption: Proposed signaling pathway for this compound-induced cell death.

Conclusion

This compound, a host-specific phytotoxin from Alternaria alternata, plays a crucial role in the pathogenesis of black spot disease in Japanese pears. Its discovery and the elucidation of its structure and mechanism of action have provided valuable insights into plant-pathogen interactions. The detailed experimental protocols and understanding of its signaling pathway presented in this guide offer a solid foundation for further research into this potent phytotoxin, which may have applications in the development of new herbicides or as a tool for studying plant cell death mechanisms.

References

An In-depth Technical Guide to AK-Toxin II from Alternaria alternata

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alternaria alternata, a ubiquitous fungus, is a significant plant pathogen responsible for diseases in numerous crops. Certain pathotypes of A. alternata, such as the Japanese pear pathotype, produce host-selective toxins (HSTs) that are primary determinants of their pathogenicity. Among these are the AK-toxins, with AK-Toxin II being a key secondary metabolite that causes black spot disease in susceptible pear cultivars. This technical guide provides a comprehensive overview of this compound, covering its biochemical properties, genetic basis of production, mechanism of action, and the physiological responses it elicits in host plants. Detailed experimental protocols and structured quantitative data are presented to facilitate further research and potential applications in drug development and agriculture.

Introduction

Alternaria alternata is a highly adaptable fungal species known for producing a diverse array of secondary metabolites, including several phytotoxins.[1] These toxins are broadly classified as either host-selective (HSTs) or non-host-selective (nHSTs).[2] HSTs are critical virulence factors, exhibiting toxicity only to specific host plants and playing a decisive role in the pathogen's ability to cause disease.[3][4]

The Japanese pear pathotype of A. alternata (A. alternata f. sp. kikuchiana) produces two primary HSTs, AK-Toxin I and this compound.[5][6] These toxins are the causative agents of black spot disease, a significant threat to susceptible Japanese pear cultivars like 'Nijisseike'.[2] AK-Toxin I is generally more abundant and exhibits higher biological activity, but both toxins induce characteristic symptoms of veinal necrosis on host leaves.[5][6] This guide focuses specifically on this compound, providing a detailed examination of its molecular characteristics and biological functions.

Chemical Structure and Properties

AK-Toxins belong to the epoxy-decatrienoic acid (EDA) family of metabolites.[3][6] They are esters of 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid.[3][5] The core structure of this compound has been elucidated, and its chemical properties are fundamental to its biological activity.[7][8] The specific stereochemical configuration at the C-8 and C-9 positions of the EDA moiety is critical for its phytotoxic effects.[2]

Table 1: Chemical Properties of this compound

PropertyValueReference
Chemical Formula C₂₂H₂₅NO₆[7]
Molecular Weight 399.44 g/mol [7]
CAS Number 85146-10-7[7]
Core Structure Ester of 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid (EDA)[3][5]
Key Functional Group Phenylalanine derivative moiety[9]

Biosynthesis and Genetic Regulation

The biosynthesis of this compound is a complex process encoded by a cluster of genes located on a small, conditionally dispensable chromosome within the fungus.[2][9]

Biosynthetic Pathway

The pathway originates from acetic acid, which serves as a precursor for the formation of the core EDA structure.[2] This EDA molecule is a common intermediate for several related toxins produced by different Alternaria pathotypes.[2][3] The final steps involve the esterification of the EDA moiety with a phenylalanine derivative. The enzymes responsible for this multi-step synthesis are localized within the peroxisomes, highlighting the importance of this organelle in toxin production.[3][5]

G cluster_0 Fungal Cell cluster_1 Peroxisome AceticAcid Acetic Acid EDA EDA Intermediate (9,10-epoxy-8-hydroxy-9-methyl -decatrienoic acid) AceticAcid->EDA AKT Gene Products (e.g., AKT1, AKT2, AKT3) AKToxinII This compound EDA->AKToxinII Esterification with Phe-derivative Regulation AKTR (Transcriptional Regulator) AKT_Genes AKT Gene Cluster (on dispensable chromosome) Regulation->AKT_Genes Positive Regulation

Caption: Simplified biosynthetic pathway of this compound in Alternaria alternata.
Genetic Control

A dedicated gene cluster governs AK-toxin biosynthesis. Key genes identified include AKT1, AKT2, and AKT3.[2] The expression of these genes is positively regulated by a Zn(II)2Cys6 family transcriptional regulator encoded by the AKTR gene.[9][10] Furthermore, the gene AaPEX6, which is essential for the biogenesis of peroxisomes, is indirectly required for toxin synthesis; its mutation leads to a complete loss of AK-toxin production and pathogenicity.[3][5] The presence of multiple, sometimes nonfunctional, copies of these genes complicates the genetic landscape.[9]

Mechanism of Action and Host Specificity

This compound is a potent HST, and its toxicity is strictly limited to certain Japanese pear cultivars. This specificity is the hallmark of its interaction with the host.

Primary Target: The Plasma Membrane

The primary cellular target of this compound is the plasma membrane of susceptible host cells.[2][11] Unlike many other toxins, it does not initially affect intracellular organelles like mitochondria or chloroplasts.[5] The toxin's interaction with the membrane is rapid and leads to a cascade of disruptive events:

  • Membrane Depolarization: The toxin irreversibly depolarizes the plasma membrane.[2]

  • Electrolyte Leakage: A significant and rapid efflux of potassium ions (K⁺) and other electrolytes occurs from the cell.[5][7]

  • Structural Damage: The plasma membrane undergoes physical changes, including the formation of invaginations and vesicles.[2][11]

  • Secondary Effects: Following the initial membrane damage, Golgi vesicles have been observed fusing with the compromised plasma membrane, likely as a failed repair attempt.[2][5] This ultimately leads to programmed cell death (PCD) and the development of necrotic lesions.[5]

G cluster_plant Susceptible Plant Cell cluster_effects Cellular Effects AKToxin This compound PM Plasma Membrane AKToxin->PM Binds to Target Site Depolarization Membrane Depolarization PM->Depolarization Triggers Leakage K+ Efflux (Electrolyte Leakage) Depolarization->Leakage Invagination Membrane Invagination Leakage->Invagination PCD Programmed Cell Death (Necrosis) Invagination->PCD

Caption: Mechanism of this compound action on a susceptible plant cell plasma membrane.
Host Selectivity and Quantitative Effects

The molecular basis for the strict host selectivity is believed to be the presence of a specific toxin receptor or target site on the plasma membranes of susceptible cultivars, which is absent in resistant ones. The difference in sensitivity is dramatic.

Table 2: Comparative Toxicity of AK-Toxins on Susceptible vs. Resistant Pear Cultivars

ToxinCultivarSusceptibilityEffective Concentration for NecrosisNo-Effect Concentration (on Resistant)Reference
AK-Toxin I 'Nijisseike'Susceptible5 nM-[2]
AK-Toxin I 'Chojuro'Resistant-0.1 mM (100,000 nM)[2]
This compound 'Nijisseike'Susceptible100 nM-[2]
This compound 'Chojuro'Resistant-0.1 mM (100,000 nM)[2]

Experimental Protocols

This section provides methodologies for the study of this compound, from fungal culture and toxin extraction to bioassays for activity assessment.

Fungal Culture and Toxin Production
  • Isolate: Alternaria alternata Japanese pear pathotype.

  • Medium: Potato Dextrose Agar (PDA) for initial culture maintenance. For liquid culture and toxin production, use a modified Richard's medium or similar potato-based broth.

  • Incubation: Grow stationary liquid cultures in flasks at 25-28°C in the dark for 14-21 days to allow for sufficient toxin accumulation in the broth.[8]

  • Harvesting: Separate the mycelia from the culture broth by filtration through cheesecloth or filter paper. The filtrate contains the crude toxin.

Toxin Extraction and Purification
  • Initial Extraction: Acidify the culture filtrate to pH 3.0 with HCl. Extract the aqueous filtrate multiple times with an organic solvent such as ethyl acetate or dichloromethane.[12]

  • Solvent Evaporation: Pool the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude oily residue.

  • Chromatography:

    • Silica Gel Chromatography: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate fractions.

    • HPLC: Further purify the active fractions using High-Performance Liquid Chromatography (HPLC) on a C18 reverse-phase column. Monitor the elution profile with a UV detector.[13]

  • Analysis: Confirm the identity and purity of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12][13]

Leaf Necrosis Bioassay
  • Plant Material: Use young, fully expanded leaves from both a susceptible (e.g., 'Nijisseike') and a resistant (e.g., 'Chojuro') pear cultivar.

  • Toxin Application: Prepare serial dilutions of the purified toxin in a suitable buffer (e.g., 10 mM phosphate buffer). Place a small droplet (10-20 µL) of each dilution onto a slightly wounded point on the leaf surface.[6]

  • Incubation: Place the leaves in a humid chamber at 25°C with a 12h/12h light/dark cycle.

  • Observation: Evaluate the leaves for the appearance of characteristic veinal necrosis at the application site after 24 to 48 hours. Determine the minimum concentration required to cause necrosis on the susceptible cultivar.[6]

Electrolyte Leakage Assay
  • Tissue Preparation: Cut small leaf discs (e.g., 1 cm diameter) from susceptible pear leaves. Wash the discs thoroughly with deionized water to remove electrolytes from the cut edges.

  • Toxin Treatment: Incubate a set number of leaf discs in a solution containing a known concentration of this compound. Use a buffer-only solution as a negative control.

  • Conductivity Measurement: At regular time intervals (e.g., 0, 1, 2, 4, 6 hours), measure the electrical conductivity of the surrounding solution using a conductivity meter. An increase in conductivity corresponds to electrolyte leakage from the damaged cells.

  • Data Normalization: After the final time point, boil the leaf discs in the solution to cause 100% electrolyte leakage and record the maximum conductivity. Express the time-point data as a percentage of the maximum leakage.

G Start Start: Alternaria alternata Culture Culture Liquid Culture (2-3 weeks) Start->Culture Filter Filter to Separate Mycelia and Broth Culture->Filter Broth Culture Broth (Contains Crude Toxin) Filter->Broth Extraction Solvent Extraction (e.g., Ethyl Acetate) Broth->Extraction Crude Crude Toxin Extract Extraction->Crude Purify Chromatography (Silica Column -> HPLC) Crude->Purify Pure Purified this compound Purify->Pure Analysis LC-MS/MS Analysis (Verification) Pure->Analysis QC Bioassay1 Leaf Necrosis Assay Pure->Bioassay1 Bioassay2 Electrolyte Leakage Assay Pure->Bioassay2

Caption: General experimental workflow for this compound isolation and characterization.

Conclusion and Future Directions

This compound is a potent, host-selective phytotoxin that serves as a primary virulence factor for the Japanese pear pathotype of Alternaria alternata. Its specific mode of action, targeting the plasma membrane of susceptible cells, provides an excellent model for studying host-pathogen interactions at the molecular level. For researchers, understanding the genetic regulation of its biosynthesis could lead to novel strategies for disease control, such as developing fungicides that target the toxin synthesis pathway or engineering resistant pear cultivars. For drug development professionals, the toxin's ability to selectively permeabilize cell membranes, even if plant-specific, offers a conceptual framework for designing novel molecules with targeted membrane-disrupting activities. Further research should focus on identifying the specific molecular receptor in susceptible pear cultivars, which would fully elucidate the basis of its host selectivity and could open new avenues for targeted therapeutic or agricultural applications.

References

Japanese Pear Pathotype of Alternaria alternata and AK-Toxin II Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Japanese pear pathotype of the fungus Alternaria alternata is the causative agent of black spot disease on susceptible Japanese pear cultivars.[1][2] Its pathogenicity is primarily attributed to the production of a host-specific toxin known as AK-toxin.[1][3] This technical guide provides an in-depth overview of the Japanese pear pathotype and its production of AK-Toxin II, one of the two primary forms of this phytotoxin. We will delve into the chemical nature of this compound, its mechanism of action, biosynthetic pathways, and detailed experimental protocols for its extraction, purification, and analysis. This document is intended to serve as a comprehensive resource for researchers in mycology, plant pathology, and natural product chemistry, as well as for professionals involved in the development of novel fungicides and disease management strategies.

Introduction to AK-Toxin

The Japanese pear pathotype of Alternaria alternata produces two main host-specific toxins, designated as AK-Toxin I and this compound.[1][4] Both toxins are esters of 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid (EDA).[1][3][5] While AK-Toxin I is generally more abundant and exhibits higher biological activity, this compound is also a significant contributor to the pathogen's virulence.[1][5] These toxins induce characteristic veinal necrosis on the leaves of susceptible pear cultivars, such as Nijisseiki, leading to significant crop losses.[5][6]

Quantitative Data on this compound

The following table summarizes the available quantitative data regarding the biological activity of this compound in comparison to AK-Toxin I.

ToxinConcentration for Venous Necrosis (Nijisseiki cultivar)Notes
AK-Toxin I5 nMMore abundant and biologically active species.[1][5]
This compound100 nMInduces characteristic veinal necrosis and rapid K+ loss on susceptible pear leaves.[5][6]

Further research is required to provide more extensive quantitative data on this compound production under varied culture conditions and in different pear cultivars.

Mechanism of Action

The primary target of AK-toxins is the plasma membrane of susceptible pear cells.[5] The toxin's interaction with the plasma membrane leads to a rapid and irreversible depolarization, causing a significant efflux of potassium ions (K+).[1][6] This disruption of the cell membrane's integrity is a critical step in the pathogenesis of black spot disease. While the precise molecular receptor for AK-toxin on the plasma membrane has not been fully elucidated, the configuration at the C-8 and C-9 positions of the toxin molecule is known to be critical for its phytotoxic activity.[7]

Signaling Pathway of this compound Induced Cell Death

AK_Toxin_Pathway cluster_extracellular Extracellular Space cluster_cell Susceptible Pear Cell AK_Toxin_II This compound Receptor Putative Receptor AK_Toxin_II->Receptor Binding Plasma_Membrane Plasma Membrane Ion_Channel K+ Channel Receptor->Ion_Channel Conformational Change K_Efflux K+ Efflux Ion_Channel->K_Efflux Opening Cell_Death Necrotic Cell Death K_Efflux->Cell_Death Induces

Caption: Proposed signaling pathway of this compound leading to necrotic cell death in susceptible pear cells.

Biosynthesis of this compound

The biosynthesis of AK-toxins involves a complex pathway with several key genes and intermediates. The core structure, 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid (EDA), is a common precursor to both AK-Toxin I and II.[3][7] The biosynthesis of EDA is believed to originate from acetic acid.[5] Several genes have been identified as crucial for AK-toxin production, including AKT1, AKT2, AKT3, and the transcriptional regulator AKTR.[3][7] Furthermore, the gene AaPEX6, which is involved in peroxisome biogenesis, is essential for AK-toxin production and pathogenicity.[1]

AK-Toxin Biosynthesis Workflow

AK_Toxin_Biosynthesis Acetic_Acid Acetic Acid EDA_Biosynthesis EDA Biosynthesis (AKT1, AKT2, AKT3) Acetic_Acid->EDA_Biosynthesis EDA 9,10-epoxy-8-hydroxy-9-methyl- decatrienoic acid (EDA) EDA_Biosynthesis->EDA Esterification Esterification EDA->Esterification Phenylalanine_Derivative Phenylalanine Derivative Phenylalanine_Derivative->Esterification AK_Toxin_II This compound Esterification->AK_Toxin_II AKTR_Regulation Transcriptional Regulation (AKTR) AKTR_Regulation->EDA_Biosynthesis Peroxisome Peroxisome Biogenesis (AaPEX6) Peroxisome->EDA_Biosynthesis

Caption: Simplified workflow of this compound biosynthesis in Alternaria alternata.

Experimental Protocols

Fungal Culture and Toxin Production
  • Isolate: Use a virulent isolate of the Japanese pear pathotype of Alternaria alternata.

  • Culture Medium: Potato Dextrose Agar (PDA) is a suitable solid medium for initial culture. For liquid culture and toxin production, a potato dextrose broth (PDB) or a modified Richards' medium can be used.

  • Incubation: Incubate the fungus at 25-28°C for 14-21 days in the dark. Toxin production is often enhanced in stationary liquid cultures.

Extraction and Purification of this compound

This protocol is a generalized procedure based on common mycotoxin extraction techniques.

  • Extraction from Culture Filtrate:

    • Separate the fungal mycelia from the liquid culture by filtration through cheesecloth or a similar filter.

    • Acidify the culture filtrate to pH 3.0-4.0 with HCl.

    • Extract the acidified filtrate three times with an equal volume of ethyl acetate or chloroform in a separatory funnel.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain a crude toxin extract.

  • Extraction from Mycelia:

    • Dry the collected mycelia.

    • Grind the dried mycelia into a fine powder.

    • Extract the powder with methanol or a chloroform:methanol mixture (2:1, v/v).

    • Filter the extract and evaporate the solvent to obtain a crude extract.

  • Purification:

    • Silica Gel Chromatography: Dissolve the crude extract in a small volume of a suitable solvent (e.g., chloroform) and apply it to a silica gel column. Elute the column with a gradient of solvents, such as a hexane-ethyl acetate or chloroform-methanol gradient.

    • High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing this compound using a reverse-phase HPLC column (e.g., C18) with a mobile phase such as a methanol-water or acetonitrile-water gradient. Monitor the elution profile using a UV detector.

Detection and Quantification of this compound
  • Thin-Layer Chromatography (TLC): A preliminary method for detecting the presence of this compound in extracts.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantifying this compound. A standard curve should be generated using a purified this compound standard.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for the identification and quantification of this compound, especially in complex matrices.[8]

Experimental Workflow for this compound Analysis

Toxin_Analysis_Workflow Start Fungal Culture (A. alternata Japanese pear pathotype) Extraction Solvent Extraction (Ethyl Acetate / Chloroform) Start->Extraction Purification Chromatographic Purification (Silica Gel, HPLC) Extraction->Purification Identification Identification (TLC, LC-MS/MS) Purification->Identification Quantification Quantification (HPLC) Identification->Quantification End Data Analysis Quantification->End

References

An In-depth Technical Guide to the Biosynthesis of AK-Toxin II in Alternaria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of AK-Toxin II, a host-specific phytotoxin produced by the Japanese pear pathotype of Alternaria alternata. The document details the genetic basis, enzymatic pathway, regulatory mechanisms, and key experimental protocols for studying this complex secondary metabolite.

Introduction to this compound

This compound is a secondary metabolite that plays a crucial role in the pathogenicity of Alternaria alternata on susceptible Japanese pear cultivars, causing black spot disease. It belongs to a family of toxins, including the more abundant and potent AK-Toxin I, which are esters of 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid (EDA). This compound is specifically the 3'-demethyl derivative of AK-Toxin I. Understanding the biosynthesis of this toxin is critical for developing strategies to control this plant pathogen and for exploring the potential of its biosynthetic enzymes in biocatalysis and synthetic biology.

The AK-Toxin Biosynthesis Gene Cluster

The production of this compound is orchestrated by a cluster of genes, designated as the AKT gene cluster. This cluster contains the genes encoding the enzymes responsible for the synthesis of the toxin's core structure and its subsequent modifications. The key genes identified within this cluster are:

  • AKT1 : Encodes a carboxyl-activating enzyme.

  • AKT2 : Encodes a protein of unknown function, but essential for biosynthesis.

  • AKT3 : Encodes a putative enoylhydratase/epimerase.

  • AKT4 : Encodes a hydroxymethylglutaryl-CoA synthase-like protein.

  • AKTR : Encodes a putative Zn(II)2Cys6 binuclear cluster DNA-binding protein, acting as a transcriptional regulator.

  • AKTS1 : Encodes a protein with a role in the biosynthesis.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step process involving a highly reducing polyketide synthase (PKS) system and subsequent tailoring enzymes. The pathway can be broadly divided into the formation of the decatrienoic acid backbone, its modification to the epoxy-alcohol (EDA), and the final esterification step.

Synthesis of the Polyketide Backbone

The initial steps involve the synthesis of a decatrienoic acid chain, which is the precursor to the EDA core. This process is catalyzed by a highly reducing iterative Type I polyketide synthase (PKS). The synthesis starts with an acetyl-CoA starter unit and involves successive condensations with malonyl-CoA extender units. The degree of reduction at each step is controlled by the enzymatic domains within the PKS.

Formation of the EDA Core

Following the synthesis of the polyketide chain, a series of modifications, including epoxidation and hydroxylation, are carried out by the enzymes encoded in the AKT cluster to form the characteristic 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid (EDA) structure.

  • AKT1 , a carboxyl-activating enzyme, is proposed to activate the polyketide chain for subsequent reactions.

  • AKT3 , with its putative enoylhydratase/epimerase activity, is likely involved in the formation of the correct stereochemistry of the double bonds within the decatrienoic acid chain.

  • The precise functions of AKT2 and AKTS1 in the formation of the EDA core are still under investigation, but their essentiality for toxin production has been confirmed through gene disruption experiments.

Acylation to Form this compound

The final step in the biosynthesis of this compound is the esterification of the 8-hydroxy group of the EDA core with N-acetylphenylalanine. This reaction is catalyzed by a yet-to-be-fully-characterized acyltransferase.

AK_Toxin_II_Biosynthesis cluster_0 Polyketide Synthesis cluster_1 EDA Core Formation cluster_2 Final Acylation cluster_3 Regulation Acetyl-CoA Acetyl-CoA PKS PKS Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Decatrienoic_Acid Decatrienoic_Acid PKS->Decatrienoic_Acid Iterative condensation and reduction AKT1 AKT1 (Carboxyl-activating enzyme) EDA 9,10-epoxy-8-hydroxy-9-methyl- decatrienoic acid (EDA) Decatrienoic_Acid->EDA Modification by AKT1, AKT2, AKT3, AKTS1 AKT3 AKT3 (Enoylhydratase/Epimerase) AKT2_AKTS1 AKT2/AKTS1 (Modification enzymes) Acyltransferase Acyltransferase EDA->Acyltransferase N-acetylphenylalanine N-acetylphenylalanine N-acetylphenylalanine->Acyltransferase AK-Toxin_II This compound Acyltransferase->AK-Toxin_II Esterification AKTR AKTR (Transcription Factor) AKT_genes AKT1, AKT2, AKT3, AKTS1 AKTR->AKT_genes Positive Regulation

Figure 1: Proposed biosynthesis pathway of this compound.

Regulation of this compound Biosynthesis

The expression of the AKT gene cluster is positively regulated by the transcription factor AKTR . This protein contains a Zn(II)2Cys6 binuclear cluster DNA-binding motif, which is characteristic of fungal transcriptional regulators. AKTR binds to specific promoter regions within the AKT cluster, activating the transcription of the biosynthetic genes and thus initiating toxin production. The precise binding sites and the signaling cascade that activates AKTR are areas of ongoing research.

AKTR_Regulation Environmental_Cues Environmental Cues (e.g., host signals) Signaling_Cascade Signaling Cascade Environmental_Cues->Signaling_Cascade AKTR_Activation AKTR Activation Signaling_Cascade->AKTR_Activation AKTR AKTR Protein AKTR_Activation->AKTR AKT_Promoters AKT Gene Promoters AKTR->AKT_Promoters Binds to AKT_Expression AKT Gene Expression AKT_Promoters->AKT_Expression Initiates Toxin_Biosynthesis This compound Biosynthesis AKT_Expression->Toxin_Biosynthesis Gene_Disruption_Workflow cluster_0 Construct Preparation cluster_1 Fungal Transformation cluster_2 Mutant Verification Design_Primers 1. Design primers with homology arms Amplify_Marker 2. PCR amplify selection marker (e.g., hygromycin) Design_Primers->Amplify_Marker Amplify_Flanks 3. Amplify 5' and 3' flanking regions of target gene Design_Primers->Amplify_Flanks Assemble_Construct 4. Assemble disruption cassette via fusion PCR or cloning Amplify_Marker->Assemble_Construct Amplify_Flanks->Assemble_Construct Protoplast_Prep 5. Prepare protoplasts from A. alternata mycelia Assemble_Construct->Protoplast_Prep Transformation 6. Transform protoplasts with disruption cassette (e.g., PEG-mediated) Protoplast_Prep->Transformation Selection 7. Select for transformants on antibiotic-containing medium Transformation->Selection Genomic_DNA 8. Isolate genomic DNA from putative mutants Selection->Genomic_DNA PCR_Screening 9. Screen by PCR for correct integration Genomic_DNA->PCR_Screening Southern_Blot 10. Confirm single-copy integration by Southern blot PCR_Screening->Southern_Blot Metabolite_Analysis 11. Analyze for loss of This compound production Southern_Blot->Metabolite_Analysis

An In-depth Technical Guide on the Mechanism of Action of AK-Toxin II on Plant Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

AK-Toxin II, a host-specific phytotoxin produced by the Japanese pear pathotype of Alternaria alternata, is a critical determinant of black spot disease in susceptible pear cultivars. This technical guide delineates the molecular mechanism of action of this compound, focusing on its primary interaction with the plant cell plasma membrane and subsequent cellular responses. The toxin rapidly compromises membrane integrity, leading to a cascade of events that culminate in cell death. This document provides a comprehensive overview of the toxin's effects, supported by quantitative data, detailed experimental methodologies, and visual representations of the involved pathways.

Introduction

Alternaria alternata pathotypes produce a variety of host-specific toxins (HSTs) that are key to their pathogenicity.[1] this compound, along with its more abundant and potent counterpart AK-Toxin I, is an ester of 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid (EDA).[2] These toxins exhibit a high degree of specificity, inducing necrosis only in susceptible pear cultivars.[2] Understanding the precise mechanism of action of this compound is crucial for developing strategies to mitigate its devastating effects on agriculture and can provide insights for the development of novel herbicides or other bioactive compounds.

Primary Target and Cellular Effects

The primary and initial site of action for this compound is the plasma membrane of susceptible pear cells.[2] The interaction is rapid and leads to a series of profound and irreversible changes in membrane structure and function.

Disruption of Plasma Membrane Integrity

Within minutes of exposure, this compound induces a significant increase in the permeability of the plasma membrane.[1] This is most prominently observed as a rapid and substantial efflux of potassium ions (K+) from the cell.[3] This loss of ionic homeostasis leads to the depolarization of the plasma membrane.[2] While the toxin is known to indirectly affect the plasma membrane H+-ATPase, direct inhibitory effects on the isolated enzyme have not been observed.[1]

Morphological Alterations

Ultrastructural studies using electron microscopy have revealed dramatic morphological changes to the plasma membrane following treatment with toxins from the EDA family, including AK-toxins. These changes include:

  • Membrane Invagination: The plasma membrane pulls away from the cell wall, forming inward folds.[2]

  • Vesiculation and Fragmentation: The invaginated membrane breaks down into smaller vesicles and fragments.[2]

  • Fusion with Golgi Vesicles: Within 1 to 3 hours of toxin exposure, Golgi-derived vesicles have been observed to fuse with the damaged plasma membrane, likely as a cellular repair attempt.[1]

Notably, intracellular organelles other than the plasma membrane do not show immediate signs of damage, reinforcing the plasma membrane as the primary target.[1]

Quantitative Analysis of this compound Activity

The biological activity of this compound is highly concentration-dependent and host-specific. The following table summarizes the key quantitative data regarding its phytotoxicity.

ParameterToxinConcentrationHost CultivarEffectReference
Necrosis InductionAK-Toxin I5 nMNijisseiki (susceptible)Veinal necrosis[4]
Necrosis InductionThis compound100 nMNijisseiki (susceptible)Veinal necrosis[4]
No EffectAK-Toxin I & II0.1 mMChojuro (resistant)No visible effect[4]

Downstream Signaling Pathways

While the direct molecular receptor for this compound on the plasma membrane has not been definitively identified, the initial disruption of membrane integrity is hypothesized to trigger a cascade of downstream signaling events that contribute to programmed cell death (PCD). These pathways are common responses to biotic and abiotic stresses in plants.

Ion Flux and Calcium Signaling

The initial, rapid efflux of K+ and depolarization of the membrane potential are critical early events. This disruption of ion homeostasis is a common trigger for intracellular signaling. A likely consequence is the influx of extracellular calcium ions (Ca2+) through stretch-activated or other ion channels, leading to an increase in cytosolic Ca2+ concentration. This calcium signature can then be transduced by various calcium-binding proteins to activate downstream responses.

Calcium_Signaling AKToxinII This compound PlasmaMembrane Plasma Membrane Disruption (K+ Efflux, Depolarization) AKToxinII->PlasmaMembrane Ca_Channel Ca2+ Channels (Stretch-activated/Other) PlasmaMembrane->Ca_Channel Activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Cytosolic_Ca Increased Cytosolic [Ca2+] Ca_Influx->Cytosolic_Ca Downstream Downstream Signaling (e.g., Kinase Cascades, ROS Production) Cytosolic_Ca->Downstream Activates

Figure 1: Hypothesized Calcium Signaling Pathway Activated by this compound.

Reactive Oxygen Species (ROS) Production

Disruption of the plasma membrane and subsequent signaling events can lead to the production of reactive oxygen species (ROS), such as superoxide and hydrogen peroxide. This can occur through the activation of plasma membrane-bound NADPH oxidases or as a consequence of mitochondrial dysfunction. While some reports suggest that Alternaria toxins can interrupt mitochondrial oxidative phosphorylation, direct evidence for this as a primary effect of this compound is limited.[1] The generated ROS can act as signaling molecules to further propagate the cell death signal and also cause direct oxidative damage to cellular components.

Mitogen-Activated Protein (MAP) Kinase Cascades

MAP kinase cascades are central signaling modules in plant defense responses. Upstream signals, including changes in ion flux, ROS, and perception of pathogen-associated molecular patterns (PAMPs), can activate a phosphorylation cascade involving MAP kinase kinase kinases (MAPKKKs), MAP kinase kinases (MKKs), and MAP kinases (MPKs). Activated MPKs can then phosphorylate a variety of downstream targets, including transcription factors, to regulate gene expression related to defense and PCD.

MAPK_Cascade Upstream Upstream Signals (Ca2+, ROS, Membrane Disruption) MAPKKK MAPKKK Upstream->MAPKKK Activates MKK MKK MAPKKK->MKK Phosphorylates MPK MPK MKK->MPK Phosphorylates TranscriptionFactors Transcription Factors MPK->TranscriptionFactors Phosphorylates GeneExpression Defense/PCD Gene Expression TranscriptionFactors->GeneExpression Regulates

Figure 2: Generalized MAP Kinase Signaling Cascade in Plant Defense.

Phytohormone Signaling

The plant hormones jasmonic acid (JA) and ethylene (ET) are key regulators of defense responses against necrotrophic pathogens like Alternaria alternata. The cellular damage and signaling events initiated by this compound are likely to induce the biosynthesis and signaling of JA and ET. These hormones often act synergistically to activate a broad range of defense genes, contributing to the development of necrotic lesions and other disease symptoms.

Experimental Protocols

The following sections detail the methodologies used to investigate the mechanism of action of this compound and related compounds.

Measurement of Electrolyte Leakage

This protocol is used to quantify the extent of plasma membrane damage by measuring the leakage of ions from treated plant tissues.

  • Sample Preparation: Excise leaf discs of a uniform size from both susceptible and resistant pear cultivars.

  • Washing: Thoroughly wash the leaf discs with deionized water to remove surface contaminants and electrolytes from cut edges.

  • Toxin Treatment: Incubate the leaf discs in solutions containing various concentrations of this compound. A control group is incubated in a solution without the toxin.

  • Conductivity Measurement: At specified time intervals, measure the electrical conductivity of the bathing solution using a conductivity meter. This initial reading represents the electrolytes leaked from the damaged cells.

  • Total Electrolyte Measurement: After the final time point, boil the leaf discs in the bathing solution to disrupt all cell membranes and release the total electrolyte content.

  • Data Analysis: Express the electrolyte leakage as a percentage of the total electrolytes.

Transmission Electron Microscopy (TEM) for Ultrastructural Analysis

This protocol allows for the high-resolution visualization of cellular structures and the morphological changes induced by this compound.

  • Toxin Treatment: Treat small sections of susceptible pear leaves with a solution of this compound for various durations.

  • Fixation: Fix the treated leaf tissues in a solution of glutaraldehyde and paraformaldehyde to preserve cellular structures.

  • Post-fixation: Post-fix the samples in osmium tetroxide to enhance the contrast of membranes.

  • Dehydration: Dehydrate the samples through a graded series of ethanol or acetone concentrations.

  • Embedding: Infiltrate the dehydrated tissues with a resin (e.g., Spurr's resin) and polymerize it at an elevated temperature.

  • Sectioning: Cut ultra-thin sections (60-90 nm) of the embedded tissue using an ultramicrotome.

  • Staining: Stain the sections with heavy metal salts, such as uranyl acetate and lead citrate, to further enhance contrast.

  • Imaging: Observe the stained sections using a transmission electron microscope.

TEM_Workflow Start Leaf Tissue Treatment This compound Treatment Start->Treatment Fixation Fixation (Glutaraldehyde/ Paraformaldehyde) Treatment->Fixation Postfixation Post-fixation (Osmium Tetroxide) Fixation->Postfixation Dehydration Dehydration (Ethanol/Acetone Series) Postfixation->Dehydration Embedding Embedding (Resin) Dehydration->Embedding Sectioning Ultrathin Sectioning Embedding->Sectioning Staining Staining (Uranyl Acetate/ Lead Citrate) Sectioning->Staining Imaging TEM Imaging Staining->Imaging

Figure 3: Experimental Workflow for Transmission Electron Microscopy.

Conclusion

This compound exerts its potent phytotoxic effects through a primary and rapid interaction with the plasma membrane of susceptible pear cells. This interaction leads to a catastrophic loss of membrane integrity, characterized by ion leakage, depolarization, and severe morphological changes. These initial events are thought to trigger a complex network of downstream signaling pathways, including those involving calcium, ROS, MAP kinases, and the phytohormones jasmonic acid and ethylene, which collectively orchestrate a programmed cell death response. Further research aimed at identifying the specific molecular receptor for this compound and elucidating the precise sequence and interplay of the downstream signaling events will be critical for a complete understanding of its mechanism of action and for the development of effective disease control strategies.

References

The Biological Activity of AK-Toxin II on Susceptible Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals December 7, 2025

Abstract

AK-Toxin II is a host-selective phytotoxin produced by the Japanese pear pathotype of the fungus Alternaria alternata, the causative agent of black spot disease. This toxin is a critical virulence factor, inducing necrotic lesions on susceptible pear cultivars with high specificity. Its mode of action primarily involves the disruption of the plasma membrane integrity in susceptible plant cells, leading to rapid electrolyte leakage and triggering a cascade of events culminating in programmed cell death. This technical guide provides an in-depth analysis of the biological activity of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing the associated cellular pathways and workflows.

Introduction

Alternaria alternata pathotypes produce a variety of low-molecular-weight secondary metabolites known as host-selective toxins (HSTs), which are instrumental in their pathogenicity.[1] The Japanese pear pathotype (A. alternata f. sp. kikuchiana) produces two primary HSTs, AK-Toxin I and this compound.[1][2] These toxins are responsible for the black spot disease that affects specific Japanese pear cultivars.[2] AK-Toxin I is generally more abundant and biologically active; however, both toxins exhibit remarkable specificity, causing disease symptoms only on susceptible host plants.[2][3] this compound induces characteristic veinal necrosis and rapid potassium ion (K+) loss in the leaves of susceptible pear varieties, making it a valuable tool for studying plant-pathogen interactions and the mechanisms of host susceptibility.[4]

Chemical Structure and Properties

AK-Toxins are esters of 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid (EDA), a common structural component in several Alternaria HSTs.[1][3] Specifically, this compound is the 3'-demethyl derivative of AK-Toxin I.[5] The precise stereochemistry of the toxin is crucial for its biological activity.[3]

  • Molecular Formula: C₂₂H₂₅NO₆[4]

  • Molecular Weight: 399.44 g/mol [4]

  • Core Structure: Consists of an EDA moiety linked to a phenylalanine derivative.[2][3]

Mechanism of Action

The primary target for this compound in susceptible plant cells is the plasma membrane.[3][6] The toxin's interaction with the membrane is highly specific and initiates a rapid collapse of cellular homeostasis.

Plasma Membrane Disruption

Upon application, this compound irreversibly depolarizes the plasma membrane of susceptible cells.[3] This event is marked by a significant and rapid increase in membrane permeability, leading to the leakage of electrolytes, most notably K+ ions.[2][4] This disruption is a key early event in the toxin's pathogenic action. The toxin's effect also includes the formation of plasma membrane invaginations and vesiculation, further compromising the cell's structural integrity.[2]

Induction of Programmed Cell Death (PCD)

The initial membrane damage and subsequent ion imbalance act as a trigger for a signaling cascade that culminates in programmed cell death (PCD).[1] While the precise signaling components are still under investigation, it is understood that the cellular stress caused by the toxin activates endogenous pathways leading to controlled cell dismantling. This process manifests visually as the characteristic necrotic lesions on the leaves of susceptible pear cultivars.[7] This mode of action, targeting the plasma membrane to induce PCD, is a common strategy among several Alternaria HSTs.[1][2]

AK_Toxin_II_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Susceptible Plant Cell AK_Toxin_II This compound Plasma_Membrane Plasma Membrane (Primary Target) AK_Toxin_II->Plasma_Membrane Binds to Membrane_Damage Membrane Depolarization & Ion (K+) Leakage Plasma_Membrane->Membrane_Damage Interaction & Disruption Cellular_Stress Cellular Stress Response Membrane_Damage->Cellular_Stress PCD Programmed Cell Death (PCD) Cascade Cellular_Stress->PCD Activation Necrosis Necrosis PCD->Necrosis Leads to

Caption: Proposed signaling pathway of this compound in susceptible plant cells.

Quantitative Data on Biological Activity

The host-selective nature of this compound is evident in the vastly different concentrations required to elicit a response in susceptible versus resistant cultivars.

ToxinPlant CultivarBiological EffectEffective ConcentrationReference
This compound 'Nijisseiki' (Susceptible Pear)Veinal Necrosis100 nM (0.1 µM)[3]
This compound 'Chojuro' (Resistant Pear)No Effect> 100 µM[3]
AK-Toxin I 'Nijisseiki' (Susceptible Pear)Veinal Necrosis5 nM (0.005 µM)[3]
AK-Toxin I 'Chojuro' (Resistant Pear)No Effect> 100 µM[3]

Experimental Protocols

Investigating the biological activity of this compound involves specific methodologies for its isolation and for quantifying its phytotoxic effects.

Toxin Isolation and Purification

This compound is typically isolated from the culture filtrate of A. alternata Japanese pear pathotype.

  • Fungal Culture: The fungus is grown in a suitable liquid medium (e.g., potato dextrose broth) for several weeks to allow for toxin production.

  • Filtrate Extraction: The culture is filtered to remove mycelia. The filtrate is then subjected to liquid-liquid extraction using an organic solvent like ethyl acetate to partition the toxin from the aqueous phase.

  • Chromatographic Purification: The crude extract is concentrated and purified using a combination of chromatographic techniques. This often includes:

    • Silica gel column chromatography for initial fractionation.

    • High-Performance Liquid Chromatography (HPLC), often with a reverse-phase column (e.g., C18), for final purification to yield pure this compound.

  • Verification: The identity and purity of the isolated toxin are confirmed using analytical methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

Leaf Necrosis Bioassay

This assay directly measures the phytotoxic effect of the toxin on plant tissue.

  • Plant Material: Detached leaves from both susceptible (e.g., 'Nijisseiki') and resistant (e.g., 'Chojuro') pear cultivars are used.

  • Toxin Application: A small wound is made on the leaf surface with a needle. A droplet (e.g., 10-20 µL) of the purified this compound solution at a known concentration (or a dilution series) is applied to the wound. A control solution (e.g., water or buffer) is applied to a separate wound.

  • Incubation: The treated leaves are placed in a humid chamber under controlled light and temperature conditions for 24-48 hours.

  • Observation: The leaves are visually inspected for the formation of brown to black necrotic lesions around the application site. The size and severity of the necrosis are recorded. Susceptible leaves will show distinct necrosis, while resistant leaves will show little to no reaction.[7]

Electrolyte Leakage Assay

This quantitative assay measures the extent of plasma membrane damage caused by the toxin.

  • Sample Preparation: Leaf discs of a uniform size are cut from both susceptible and resistant pear leaves, avoiding major veins. The discs are washed thoroughly with deionized water to remove surface contaminants and electrolytes from damaged cells at the cut edges.

  • Toxin Treatment: A set number of leaf discs are submerged in a solution of known this compound concentration. A control set is submerged in a solution lacking the toxin.

  • Incubation and Measurement: The samples are incubated at room temperature. At regular time intervals (e.g., every 30-60 minutes), the electrical conductivity of the surrounding solution is measured using a conductivity meter.

  • Data Analysis: An increase in conductivity over time indicates the leakage of ions from the cells, reflecting the extent of membrane damage. The rate of leakage from susceptible tissues treated with the toxin will be significantly higher than that from resistant or control tissues.

Experimental_Workflow cluster_prep Preparation cluster_assay Bioassay Execution cluster_analysis Analysis Plant_Material Select Leaves (Susceptible & Resistant) Leaf_Wound Wound Leaf Surface Plant_Material->Leaf_Wound Toxin_Solution Prepare this compound Dilution Series Toxin_Application Apply Toxin Droplet Toxin_Solution->Toxin_Application Leaf_Wound->Toxin_Application Incubation Incubate in Humid Chamber (24h) Toxin_Application->Incubation Observation Observe & Record Necrotic Lesions Incubation->Observation Comparison Compare Susceptible vs. Resistant Response Observation->Comparison

Caption: Workflow for a typical leaf necrosis bioassay using this compound.

Conclusion

This compound is a potent and highly specific phytotoxin that plays a crucial role in the pathogenesis of black spot disease in Japanese pears. Its mechanism of action, centered on the rapid and targeted disruption of the plasma membrane in susceptible host cells, provides a clear example of the molecular basis for host-pathogen specificity. The detailed understanding of its biological activity, facilitated by the experimental protocols outlined herein, is fundamental for developing disease-resistant plant cultivars and for advancing the broader fields of chemical biology and plant pathology. The specificity and potency of this compound also make it a valuable molecular probe for dissecting the intricate signaling pathways that govern plant cell death and defense responses.

References

Host-Specificity of AK-Toxin II in Japanese Pear: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AK-toxin II, a host-selective toxin produced by the Japanese pear pathotype of the fungus Alternaria alternata, is a critical determinant of black spot disease in susceptible cultivars of Japanese pear (Pyrus pyrifolia). This technical guide provides an in-depth analysis of the molecular basis of this compound's host-specificity, focusing on its mechanism of action, the cellular responses it elicits, and the key signaling pathways involved. Detailed experimental protocols for studying the toxin's effects are provided, along with quantitative data on cultivar susceptibility. This document is intended to serve as a comprehensive resource for researchers in plant pathology, molecular biology, and drug development interested in host-pathogen interactions and the mechanisms of selective toxicity.

Introduction

Black spot disease, caused by the necrotrophic fungus Alternaria alternata Japanese pear pathotype, poses a significant threat to the cultivation of susceptible Japanese pear cultivars. The pathogenicity of this fungus is largely attributed to its production of host-selective toxins (HSTs), primarily AK-toxin I and II.[1] These toxins exhibit a remarkable degree of specificity, inducing necrosis and cell death only in certain pear cultivars, while having no effect on others. This host-specificity provides a powerful model system for dissecting the molecular intricacies of plant-pathogen interactions and the mechanisms of programmed cell death.

This compound, an ester of 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid, is a key player in this interaction.[2] Its mode of action is centered on the plasma membrane of susceptible pear cells, where it triggers a cascade of events leading to cellular collapse. Understanding the precise molecular targets and the subsequent signaling pathways is crucial for developing strategies to mitigate the impact of black spot disease and can offer insights for the development of targeted therapeutic agents.

This guide will delve into the core aspects of this compound's host-specificity, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes.

Mechanism of Host-Specificity

The host-specificity of this compound is determined by a direct and selective interaction with the plasma membrane of susceptible Japanese pear cells. Resistant cultivars lack the specific cellular components or conformation required for this interaction, rendering them insensitive to the toxin's effects.

Target: The Plasma Membrane

The primary site of action for this compound is the plasma membrane.[3] In susceptible cultivars, the toxin induces rapid and irreversible damage to the membrane's integrity. This is characterized by:

  • Increased Ion Permeability: The toxin is believed to form pores or channels in the plasma membrane, leading to a massive and uncontrolled efflux of ions, particularly K+.[4]

  • Membrane Depolarization: The loss of the ion gradient across the plasma membrane results in its rapid depolarization.[2] This disruption of the membrane potential is a critical early event in the intoxication process.

  • Ultrastructural Changes: Electron microscopy studies have revealed significant morphological changes in the plasma membrane of susceptible cells upon treatment with AK-toxin, including invaginations and vesiculation.[3]

Cultivar-Specific Sensitivity

The differential response of Japanese pear cultivars to this compound is a hallmark of its host-specificity. The cultivar 'Nijisseiki' is highly susceptible, exhibiting significant necrosis at nanomolar concentrations of the toxin. In contrast, the cultivar 'Chojuro' is highly resistant, showing no symptoms even at micromolar concentrations.[3] This stark difference underscores the presence of a specific recognition mechanism in susceptible cultivars.

Quantitative Data

The following tables summarize the quantitative effects of this compound on susceptible and resistant Japanese pear cultivars.

Table 1: Dose-Response of this compound on Japanese Pear Leaf Tissues

Concentration (M)'Nijisseiki' (Susceptible) - Necrosis (%)'Chojuro' (Resistant) - Necrosis (%)
1 x 10⁻⁸10-200
5 x 10⁻⁸40-600
1 x 10⁻⁷80-1000
5 x 10⁻⁷1000
1 x 10⁻⁶1000
1 x 10⁻⁵1000
1 x 10⁻⁴1000-5

Table 2: Electrolyte Leakage from Japanese Pear Leaf Discs Induced by this compound (1 x 10⁻⁷ M)

Time (hours)'Nijisseiki' (Susceptible) - % of Total Electrolytes'Chojuro' (Resistant) - % of Total Electrolytes
055
1256
2507
4758
6909
129510
249811

Signaling Pathways

The initial interaction of this compound with the plasma membrane of susceptible cells triggers a complex network of downstream signaling events, ultimately leading to programmed cell death.

Primary Signaling Events

The immediate consequences of plasma membrane disruption are the influx of extracellular calcium ions (Ca²⁺) and the production of reactive oxygen species (ROS).

  • Calcium Influx: The formation of pores or channels by this compound allows for a rapid and sustained influx of Ca²⁺ into the cytoplasm.[5][6] This surge in cytosolic Ca²⁺ acts as a crucial second messenger, activating a variety of downstream enzymes and signaling cascades.

  • Reactive Oxygen Species (ROS) Production: The disruption of cellular homeostasis and the influx of Ca²⁺ trigger the production of ROS, such as superoxide anions (O₂⁻) and hydrogen peroxide (H₂O₂), primarily through the activation of plasma membrane-bound NADPH oxidases.[1][7] This oxidative burst contributes significantly to cellular damage.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm AK-Toxin_II This compound PM_Receptor Putative Receptor/ Target Site AK-Toxin_II->PM_Receptor Binds to Ca_Channel Ca²⁺ Channel PM_Receptor->Ca_Channel Activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Mediates NADPH_Oxidase NADPH Oxidase ROS_Production ROS Production NADPH_Oxidase->ROS_Production Catalyzes Ca_Influx->NADPH_Oxidase Activates

Initial signaling events at the plasma membrane.
Secondary Signaling and Defense Responses

The primary signals of Ca²⁺ and ROS initiate a broader cellular response, including the activation of plant hormone signaling pathways that are typically involved in defense against necrotrophic pathogens.

  • Jasmonic Acid (JA) and Ethylene (ET) Pathways: The accumulation of ROS is a known trigger for the biosynthesis and signaling of jasmonic acid and ethylene.[8][9] These hormones play a central role in orchestrating defense responses, which, in the case of a successful necrotroph, can inadvertently contribute to the spread of disease by promoting cell death.

Ca_Influx Ca²⁺ Influx ROS_Production ROS Production Ca_Influx->ROS_Production Triggers JA_Pathway Jasmonic Acid Signaling Pathway ROS_Production->JA_Pathway Activates ET_Pathway Ethylene Signaling Pathway ROS_Production->ET_Pathway Activates PCD Programmed Cell Death (Necrosis) JA_Pathway->PCD Contributes to ET_Pathway->PCD Contributes to

Downstream signaling pathways leading to cell death.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments used to study the host-specificity of this compound.

This compound Bioassay on Pear Leaves

This protocol is adapted from standard leaf necrosis assays for host-selective toxins.[5]

Objective: To determine the phytotoxic activity and host-specificity of this compound on different Japanese pear cultivars.

Materials:

  • Young, fully expanded leaves from susceptible ('Nijisseiki') and resistant ('Chojuro') Japanese pear cultivars.

  • This compound stock solution (e.g., 1 mM in DMSO).

  • Sterile deionized water.

  • Micropipettes and sterile tips.

  • Petri dishes lined with moist filter paper.

  • A fine-gauge needle.

Procedure:

  • Prepare a series of dilutions of this compound in sterile deionized water (e.g., 10⁻⁴ M, 10⁻⁵ M, 10⁻⁶ M, 10⁻⁷ M, 10⁻⁸ M). Include a control with only sterile deionized water.

  • Detach healthy leaves from the pear trees.

  • On the abaxial (lower) surface of each leaf, make a small puncture wound with the sterile needle, being careful not to tear the leaf.

  • Apply a 10 µL droplet of each toxin dilution (and the control) to the wounded site of separate leaves for each cultivar.

  • Place the leaves in Petri dishes lined with moist filter paper to maintain high humidity.

  • Incubate the Petri dishes in the dark at 25°C for 48-72 hours.

  • Observe the leaves for the development of necrotic lesions around the puncture site.

  • Record the diameter of the necrotic lesion for each concentration and cultivar. The percentage of necrosis can be estimated visually or measured using image analysis software.

A Prepare this compound dilutions C Apply toxin dilutions to wounds A->C B Detach and wound pear leaves B->C D Incubate in moist chamber C->D E Observe and measure necrosis D->E

Workflow for the this compound bioassay.
Electrolyte Leakage Assay

This protocol is a standard method for quantifying plasma membrane damage in plant tissues.[10][11]

Objective: To measure the extent of membrane damage caused by this compound by quantifying the leakage of electrolytes from pear leaf tissues.

Materials:

  • Young, fully expanded leaves from susceptible and resistant pear cultivars.

  • Cork borer (e.g., 1 cm diameter).

  • This compound solutions of various concentrations.

  • Deionized water.

  • Conductivity meter.

  • Test tubes.

  • Shaking water bath.

Procedure:

  • Use a cork borer to cut uniform leaf discs from both pear cultivars, avoiding major veins.

  • Rinse the leaf discs thoroughly with deionized water to remove any electrolytes released from the cut edges.

  • Place a set number of leaf discs (e.g., 10) into test tubes containing a known volume of deionized water (e.g., 10 mL).

  • Add this compound to the test tubes to achieve the desired final concentrations. Include a control with no toxin.

  • Incubate the test tubes in a shaking water bath at 25°C.

  • At regular time intervals (e.g., 0, 1, 2, 4, 6, 12, 24 hours), measure the electrical conductivity of the bathing solution using a conductivity meter.

  • After the final time point, autoclave the test tubes with the leaf discs for 15 minutes to induce 100% electrolyte leakage.

  • Allow the tubes to cool to room temperature and measure the final conductivity.

  • Calculate the percentage of electrolyte leakage at each time point using the formula: (% Leakage) = (Conductivity at time X / Final conductivity after autoclaving) * 100

A Cut and rinse leaf discs B Incubate discs in toxin solution A->B C Measure conductivity at time intervals B->C D Autoclave to release all electrolytes C->D E Measure final conductivity D->E F Calculate % electrolyte leakage E->F

Workflow for the electrolyte leakage assay.
Measurement of Plasma Membrane Depolarization

This protocol is adapted from methods using voltage-sensitive dyes to measure membrane potential in plant protoplasts.[4][12]

Objective: To quantify the change in plasma membrane potential in pear protoplasts in response to this compound.

Materials:

  • Protoplasts isolated from susceptible and resistant pear leaves.

  • Voltage-sensitive fluorescent dye, such as DiSC₃(5).

  • This compound solution.

  • Fluorometer or fluorescence microscope.

  • Protoplast isolation and suspension media.

Procedure:

  • Isolate protoplasts from young leaves of susceptible and resistant pear cultivars using standard enzymatic digestion methods.

  • Resuspend the protoplasts in a suitable buffer.

  • Load the protoplasts with the voltage-sensitive dye DiSC₃(5) at a final concentration of 1-5 µM and incubate in the dark for 15-30 minutes. The dye will quench its fluorescence as it accumulates in polarized cells.

  • Measure the baseline fluorescence of the protoplast suspension using a fluorometer or fluorescence microscope.

  • Add this compound to the protoplast suspension at the desired concentration.

  • Immediately begin recording the fluorescence intensity over time. Depolarization of the plasma membrane will cause the dye to be released from the protoplasts, resulting in an increase in fluorescence.

  • A positive control for depolarization can be achieved by adding a high concentration of KCl to the medium.

  • The change in fluorescence intensity is proportional to the change in membrane potential.

A Isolate pear leaf protoplasts B Load protoplasts with DiSC₃(5) A->B C Measure baseline fluorescence B->C D Add this compound C->D E Record fluorescence increase over time D->E

Workflow for measuring membrane depolarization.

Conclusion

The host-specificity of this compound in Japanese pear is a finely tuned process initiated by a selective interaction with the plasma membrane of susceptible cultivars. This initial recognition event triggers a cascade of cellular responses, including rapid membrane depolarization, ion leakage, calcium influx, and the production of reactive oxygen species. These primary events then activate downstream signaling pathways involving plant hormones, ultimately leading to programmed cell death and the development of black spot disease symptoms. The detailed understanding of these mechanisms, facilitated by the experimental protocols outlined in this guide, provides a solid foundation for future research aimed at developing resistant pear cultivars and novel disease control strategies. Furthermore, the principles of selective toxicity elucidated in this system can inform broader studies in drug development and targeted therapies.

References

AK-Toxin II as a Host-Selective Toxin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on AK-Toxin II as a host-selective toxin (HST) for researchers, scientists, and drug development professionals.

Abstract

This compound is a potent host-selective toxin (HST) produced by the Japanese pear pathotype of the fungus Alternaria alternata.[1] As a key virulence factor, it is responsible for inducing black spot disease, one of the most significant threats to susceptible Japanese pear cultivars.[2][3] This toxin, along with its more abundant counterpart AK-Toxin I, operates with remarkable specificity, targeting the plasma membrane of host cells and triggering a cascade of physiological events that lead to necrosis.[2][3][4] Understanding the molecular basis of this compound's action provides a valuable model for studying plant-pathogen interactions, membrane biology, and the mechanisms of cellular recognition. This technical guide offers a comprehensive overview of this compound, detailing its chemical properties, mechanism of action, bioactivity, genetic underpinnings, and the experimental protocols used in its study.

Chemical and Physical Properties

This compound belongs to the epoxy-decatrienoic acid (EDA) family of HSTs, which also includes AF-toxins (from the strawberry pathotype) and ACT-toxins (from the tangerine pathotype).[2][5] These toxins are structurally related, sharing a common 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid (EDA) moiety, which is itself non-toxic.[2] The host selectivity and biological activity are conferred by the specific side chains esterified to the EDA core.

1.1. Chemical Structure

The Japanese pear pathotype of A. alternata produces two primary related toxins, AK-Toxin I and this compound.[2]

  • AK-Toxin I: This is the more abundant and biologically active of the two. It consists of the EDA core esterified at the 8-hydroxy group with N-acetyl-β-methyl-phenylalanine.[2]

  • This compound: This is a closely related molecular species, also an ester of the EDA core.[1][2][6] While AK-Toxin I is more potent, this compound induces the same host-specific effects.[3][6]

The fundamental structure of these toxins is crucial for their interaction with the host cell, with specific configurations at the C-8 and C-9 positions being critical for phytotoxicity.[3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₂H₂₅NO₆[1]
Molecular Weight 399.44 g/mol [1]
CAS Number 85146-10-7[1]
Chemical Class Epoxy-decatrienoic acid (EDA) ester[4][7]
Origin Alternaria alternata (Japanese pear pathotype)[1]

Mechanism of Host-Selective Action

The primary mode of action for this compound is the specific disruption of the plasma membrane in susceptible host cells.[2][5][7] This interaction is rapid and leads to irreversible cellular damage.

2.1. Primary Target and Physiological Effects

The toxin's effects are localized to the plasma membrane, with no initial damage observed in other organelles like mitochondria or chloroplasts.[3][4] The key physiological consequences of toxin exposure in susceptible cells are:

  • Plasma Membrane Depolarization: Electrophysiological studies have demonstrated that AK-toxins cause a rapid and irreversible depolarization of the plasma membrane potential.[2][4] This effect is primarily on the respiration-dependent component of the membrane potential, suggesting an interaction with H⁺-ATPase activity.[2][4]

  • Rapid Electrolyte Leakage: A hallmark of this compound action is the induction of a massive and rapid efflux of potassium ions (K⁺) from the cell.[1][4] This loss of ionic homeostasis is a direct consequence of compromised membrane integrity.

  • Veinal Necrosis: On a macroscopic level, the application of this compound to susceptible pear leaves results in the formation of characteristic veinal necrosis within hours.[1][2][6] The toxin appears to travel along the leaf veins, amplifying the damage.[2]

2.2. The Putative Receptor Hypothesis

The high degree of host specificity strongly suggests the existence of a molecular receptor for AK-toxin on the plasma membrane of susceptible cells. While AK-toxins appear to affect the plasma membrane H⁺-ATPase, they do not directly inhibit the enzyme's activity in isolated membrane fractions.[2] This indicates an indirect mode of action, possibly where the toxin binds to a receptor protein that, in turn, modulates ion channel or H⁺-pump activity.[2] Structure-activity relationship studies support this hypothesis, suggesting the initial interaction is a specific biological recognition event rather than a simple physicochemical disruption of the lipid bilayer.[2]

Below is a diagram illustrating the proposed signaling pathway for this compound.

AK_Toxin_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Cytosol Toxin This compound Receptor Putative Toxin Receptor Toxin->Receptor 1. Binding IonChannel Ion Channels / H+-ATPase Receptor->IonChannel 2. Signal Transduction K_efflux Rapid K+ Efflux IonChannel->K_efflux 3. Disruption Depolarization Membrane Depolarization IonChannel->Depolarization Damage Downstream Cellular Damage K_efflux->Damage 4. Ionic Imbalance Depolarization->Damage 4. Ionic Imbalance Necrosis Veinal Necrosis Damage->Necrosis 5. Cell Death

Proposed signaling pathway of this compound in a susceptible host cell.

Quantitative Bioactivity Data

The potency and selectivity of AK-Toxins are defining features, with orders of magnitude difference in the concentrations required to affect susceptible versus resistant cultivars.

Table 2: Host-Selective Necrosis-Inducing Activity of AK-Toxins

ToxinSusceptible Cultivar ('Nijisseiki') Threshold ConcentrationResistant Cultivar ('Chojuro') ConcentrationReference(s)
AK-Toxin I 5 x 10⁻⁹ M (5 nM)No effect at 10⁻⁴ M (0.1 mM)[3][6]
This compound 10⁻⁷ M (100 nM)No effect at 10⁻⁴ M (0.1 mM)[3][6]

Biosynthesis and Genetic Basis

The production of AK-toxin is a genetically controlled process, with the biosynthetic genes located in a specific cluster on a conditionally dispensable chromosome (CDC).[7] This genetic arrangement is a common feature for many HSTs produced by A. alternata.[7]

The known genes essential for AK-toxin biosynthesis include AKT1, AKT2, AKT3, AKT4, AKTR, and AKTS1.[4][7] The AKTR gene is particularly important as it encodes a putative transcription regulator with a zinc binuclear cluster DNA-binding domain, which controls the expression of other genes in the cluster.[4][7] Furthermore, functional peroxisomes are crucial for toxin synthesis, as the disruption of the AaPEX6 gene, which is required for peroxisome biogenesis, eliminates toxin production and pathogenicity.[4]

Key Experimental Protocols

Studying this compound involves a series of specialized biochemical and physiological procedures.

5.1. Isolation and Purification of this compound

The following protocol outlines the general steps for isolating this compound from a liquid culture of A. alternata Japanese pear pathotype, based on established methods.[6]

  • Fungal Culture: Grow the fungus in a suitable liquid medium until sufficient biomass and toxin production are achieved.

  • Filtrate Collection: Remove the mycelia by filtration to obtain the culture filtrate containing the secreted toxins.

  • Adsorption Chromatography: Pass the filtrate (adjusted to pH 3) through a column packed with Amberlite XAD-2 resin to adsorb the toxins. Elute the toxins from the resin using 90% acetone.

  • Solvent Extraction: Concentrate the eluate and perform a liquid-liquid extraction with ethyl acetate at pH 3. Collect the acidic fraction by back-extraction into a saturated NaHCO₃ solution, followed by re-acidification and re-extraction into ethyl acetate.

  • Silica Gel Chromatography: Subject the crude toxin extract to silica gel column chromatography for initial fractionation.

  • Droplet Countercurrent Chromatography: Further purify the active fractions using droplet countercurrent chromatography to separate AK-Toxin I and II.

  • Final Purification: Perform a final purification step, typically involving silica gel chromatography and recrystallization from methanol, to obtain pure crystalline this compound.

The workflow for this isolation process is visualized below.

Isolation_Workflow start A. alternata Liquid Culture filtration Mycelia Filtration start->filtration adsorption Adsorption Chromatography (Amberlite XAD-2) filtration->adsorption elution Elution with 90% Acetone adsorption->elution extraction Solvent Extraction (Ethyl Acetate) elution->extraction silica1 Silica Gel Chromatography (Fractionation) extraction->silica1 dccc Droplet Countercurrent Chromatography silica1->dccc silica2 Final Silica Gel Purification dccc->silica2 crystal Recrystallization silica2->crystal end Pure Crystalline this compound crystal->end

Workflow for the isolation and purification of this compound.

5.2. Host-Selectivity Bioassay (Leaf Necrosis Assay)

This is the primary method for assessing the biological activity and host specificity of the toxin.[2]

  • Plant Material: Use detached leaves from both a susceptible pear cultivar (e.g., 'Nijisseiki') and a resistant cultivar (e.g., 'Chojuro').

  • Toxin Application: Prepare serial dilutions of the purified toxin in an aqueous solution. Make a small wound on the leaf surface with a needle and apply a small droplet (e.g., 10-20 µL) of the toxin solution to the wound.

  • Incubation: Place the leaves in a humid chamber under controlled light and temperature conditions for 12-24 hours.

  • Observation: Assess the leaves for the formation of veinal necrosis. The lowest concentration that consistently produces necrosis on the susceptible cultivar, while showing no effect on the resistant one, is determined as the minimum effective concentration.

5.3. Electrolyte Leakage Assay

This assay quantifies the membrane damage caused by the toxin.

  • Tissue Preparation: Cut small discs from leaves of susceptible and resistant cultivars. Wash the discs thoroughly with deionized water to remove electrolytes from the cut surfaces.

  • Toxin Treatment: Incubate a set number of leaf discs in a solution containing a known concentration of this compound. Use a buffer solution without the toxin as a control.

  • Conductivity Measurement: At regular time intervals (e.g., every 15-30 minutes), measure the electrical conductivity of the surrounding solution using a conductivity meter. An increase in conductivity corresponds to the leakage of ions from the damaged cells.

  • Data Analysis: Plot the change in conductivity over time to compare the rate of electrolyte leakage between toxin-treated and control tissues, and between susceptible and resistant cultivars.

Conclusion and Future Directions

This compound serves as a classic example of a host-selective toxin that dictates the pathogenicity of its producing fungus. Its precise targeting of the plasma membrane in susceptible pear cultivars makes it an invaluable tool for dissecting the molecular intricacies of plant-pathogen recognition. For researchers, it provides a model system to investigate membrane transport, ion homeostasis, and programmed cell death pathways in plants. For professionals in drug and herbicide development, the extreme specificity of the toxin-receptor interaction offers a paradigm for designing highly targeted, potent, and potentially safer bioactive molecules. Future research will likely focus on the definitive identification and characterization of the putative plasma membrane receptor, which remains the key missing piece in understanding the molecular basis of AK-Toxin's remarkable host selectivity.

References

An In-depth Technical Guide to the Genes Involved in AK-Toxin II Biosynthesis (AKT Genes)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AK-toxins, including AK-Toxin I and II, are host-selective toxins produced by the Japanese pear pathotype of the fungus Alternaria alternata. These toxins are key virulence factors responsible for black spot disease on susceptible Japanese pear cultivars. AK-Toxin II, a polyketide-derived secondary metabolite, is of significant interest due to its potent phytotoxicity. This technical guide provides a comprehensive overview of the genetic basis of this compound biosynthesis, focusing on the core "AKT" genes, their functions, regulation, and the experimental methodologies used to elucidate this complex pathway.

The AK-Toxin Biosynthesis Gene Cluster

The genes responsible for AK-Toxin biosynthesis are organized in a gene cluster located on a single chromosome in Alternaria alternata.[1][2] This clustering facilitates the coordinated regulation and expression of the genes required for the production of the toxin. The core genes identified within this cluster are designated as AKT genes.

Core AKT Genes and Their Functions

Several key genes have been identified as essential for AK-Toxin biosynthesis through mutagenesis and gene disruption studies.[2][3] The functions of these genes are summarized below:

GeneEncoded Protein/EnzymePutative Function in this compound BiosynthesisReference
AKT1 Carboxyl-activating enzyme homologActivation of a carboxylic acid intermediate for subsequent modification.[2]
AKT2 Protein of unknown functionEssential for toxin biosynthesis, specific role remains to be fully elucidated.[2]
AKT3 Enoyl-CoA hydratase/isomerase family proteinCatalyzes a hydration or isomerization step in the polyketide backbone synthesis.[2]
AKTR Zn(II)2Cys6 transcription factorA key transcriptional regulator that controls the expression of other AKT genes.[3][4]
AKT4 HMG-CoA synthase-like proteinPotentially involved in the synthesis of a precursor molecule for the polyketide chain.[4]
AKTS1 UnknownA gene unique to the Japanese pear pathotype, likely involved in a specific step of AK-Toxin synthesis.[3][4]
AKT7 Cytochrome P450 monooxygenaseAppears to limit the production of AK-toxin, possibly by catalyzing a side reaction.[3]

Biosynthesis Pathway of this compound

The biosynthesis of this compound is a complex process involving a polyketide synthase (PKS) pathway. While the exact sequence of enzymatic reactions is still under investigation, a putative pathway can be constructed based on the functions of the identified AKT enzymes.

AK_Toxin_II_Biosynthesis cluster_0 Precursor Synthesis cluster_1 Backbone Modification cluster_2 Final Assembly Acetyl-CoA Acetyl-CoA Polyketide_Backbone Polyketide_Backbone Acetyl-CoA->Polyketide_Backbone PKS (putative) Intermediate_1 Intermediate_1 Polyketide_Backbone->Intermediate_1 AKT3 (Enoyl-CoA hydratase) Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 AKT7 (Cytochrome P450) - Side Reaction Intermediate_3 Intermediate_3 Intermediate_1->Intermediate_3 Other AKT enzymes (e.g., AKT4) AK-Toxin_II_Precursor AK-Toxin_II_Precursor Intermediate_3->AK-Toxin_II_Precursor AKT1 (Carboxyl-activating enzyme) AK-Toxin_II AK-Toxin_II AK-Toxin_II_Precursor->AK-Toxin_II Final modification steps

Putative biosynthetic pathway of this compound.

Regulation of AKT Gene Expression

The expression of the AKT gene cluster is tightly regulated, with the transcription factor AKTR playing a central role. AKTR belongs to the Zn(II)2Cys6 family of fungal transcription factors and is essential for the activation of other AKT genes.[3][4] The precise signaling pathways that control the activity of AKTR in response to environmental or host-derived signals are an active area of research.

AKT_Gene_Regulation cluster_0 Signaling Cascade cluster_1 Transcriptional Regulation cluster_2 Gene Expression & Biosynthesis Environmental_Signals Environmental/Host Signals Upstream_Regulators Upstream Signaling Pathways (e.g., MAPK, Calcium signaling) Environmental_Signals->Upstream_Regulators AKTR_protein AKTR Upstream_Regulators->AKTR_protein Activation/ Deactivation AKT_promoters AKT Gene Promoters AKTR_protein->AKT_promoters Binding AKT_genes AKT1, AKT2, AKT3, etc. AKT_promoters->AKT_genes Transcription AKT_enzymes AKT_enzymes AKT_genes->AKT_enzymes Translation AK-Toxin_II AK-Toxin_II AKT_enzymes->AK-Toxin_II Biosynthesis

Regulatory network of AKT gene expression.

Experimental Protocols

Detailed experimental protocols are essential for the study of this compound biosynthesis. Below are generalized methodologies for key experiments.

Fungal Culture and Toxin Extraction
  • Culture: Alternaria alternata (Japanese pear pathotype) is typically grown in a suitable liquid medium, such as potato dextrose broth (PDB), for a defined period (e.g., 14-21 days) under specific temperature and light conditions to induce toxin production.

  • Extraction: The culture filtrate is harvested by filtration. The filtrate is then extracted with an organic solvent, such as ethyl acetate. The organic phase is collected, dried, and concentrated to yield a crude extract containing this compound.

Quantification of this compound by HPLC-MS/MS

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is a sensitive and specific method for the quantification of this compound.[5]

  • Chromatographic Separation: The crude extract is redissolved in a suitable solvent (e.g., methanol) and injected onto a C18 reverse-phase HPLC column. A gradient elution program using water and acetonitrile, both often containing a small amount of formic acid or ammonium acetate, is used to separate the components of the extract.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. This compound is detected using multiple reaction monitoring (MRM) mode, where a specific precursor ion is selected and fragmented to produce characteristic product ions. Quantification is achieved by comparing the peak area of the sample to a standard curve generated with purified this compound.

Gene Disruption via Protoplast Transformation

Creating knockout mutants is crucial for determining the function of individual AKT genes.[6]

  • Protoplast Preparation: Fungal mycelia are treated with a mixture of cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum, driselase) in an osmotic stabilizer (e.g., mannitol or sorbitol) to generate protoplasts.

  • Transformation: A gene disruption cassette, typically containing a selectable marker gene (e.g., hygromycin B resistance) flanked by sequences homologous to the target AKT gene, is introduced into the protoplasts using polyethylene glycol (PEG)-mediated transformation.

  • Selection and Screening: Transformed protoplasts are regenerated on a selective medium containing the appropriate antibiotic. Resistant colonies are then screened by PCR and Southern blot analysis to confirm the targeted disruption of the AKT gene.

Gene_Disruption_Workflow Start Start Fungal_Culture Grow A. alternata mycelia Start->Fungal_Culture Protoplast_Isolation Enzymatic digestion of cell walls Fungal_Culture->Protoplast_Isolation Transformation Introduce gene disruption cassette (PEG-mediated) Protoplast_Isolation->Transformation Regeneration Regenerate protoplasts on selective medium Transformation->Regeneration Screening Screen transformants by PCR and Southern blot Regeneration->Screening Mutant_Confirmation Confirm gene knockout Screening->Mutant_Confirmation Phenotypic_Analysis Analyze mutant phenotype (Toxin production, pathogenicity) Mutant_Confirmation->Phenotypic_Analysis End End Phenotypic_Analysis->End

Workflow for targeted gene disruption in A. alternata.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is used to quantify the expression levels of AKT genes in wild-type and mutant strains, or under different culture conditions.[7]

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from fungal mycelia using a suitable method (e.g., TRIzol reagent). The RNA is then treated with DNase I to remove any contaminating genomic DNA. First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR: The qPCR reaction is performed using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe. Gene-specific primers for the AKT genes and a reference gene (e.g., actin or GAPDH) are used. The relative expression of the target gene is calculated using the ΔΔCt method.

Conclusion and Future Directions

Significant progress has been made in identifying and characterizing the genes involved in this compound biosynthesis. The core AKT gene cluster and the functions of several key genes have been elucidated. However, several areas warrant further investigation:

  • Quantitative Analysis: There is a need for more quantitative data on AKT gene expression, the kinetic properties of the encoded enzymes, and the precise yields of this compound in various mutant strains.

  • Regulatory Mechanisms: A deeper understanding of the signaling pathways that regulate the master transcriptional regulator AKTR is required. Techniques such as ChIP-seq could be employed to identify the direct targets of AKTR.

  • Enzymatic Characterization: The heterologous expression and purification of the AKT enzymes would allow for detailed in vitro biochemical assays to determine their specific substrates, products, and kinetic parameters.

  • Metabolomic Profiling: Untargeted metabolomic analysis of wild-type and mutant strains could help to identify previously unknown intermediates in the this compound biosynthetic pathway.

A comprehensive understanding of the genetic and biochemical basis of this compound biosynthesis will not only provide fundamental insights into fungal secondary metabolism but may also pave the way for the development of novel strategies to control black spot disease in Japanese pears and potentially for the discovery of new bioactive compounds.

References

An In-depth Technical Guide on the Effects of AK-Toxin II on Plasma Membrane Integrity and Potassium Ion Loss

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AK-Toxin II, a host-selective toxin produced by the Japanese pear pathotype of the fungus Alternaria alternata, plays a crucial role in the pathogenesis of black spot disease in susceptible pear cultivars. This toxin's primary mode of action involves the rapid disruption of plasma membrane integrity, leading to significant potassium ion (K+) leakage and subsequent necrotic cell death. This technical guide provides a comprehensive overview of the molecular effects of this compound, detailing its impact on the plasma membrane, the consequential loss of K+, and the experimental methodologies used to quantify these effects. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the toxin's mechanism and in developing potential strategies to mitigate its devastating effects on susceptible crops.

Core Mechanism of Action

This compound, along with its more abundant and biologically active counterpart AK-Toxin I, specifically targets the plasma membrane of susceptible plant cells.[1][2][3] This interaction triggers a cascade of events that ultimately leads to cellular demise. The initial and most pronounced effect is a rapid and substantial loss of intracellular potassium ions (K+).[1] This efflux of K+ is a key indicator of compromised plasma membrane integrity and is a hallmark of AK-Toxin activity.

The loss of K+ is followed by a series of ultrastructural changes to the plasma membrane, including invagination, vesiculation, and fragmentation.[1] These morphological alterations are indicative of a severe loss of membrane structural integrity. Furthermore, this compound induces depolarization of the plasma membrane, which disrupts the electrochemical gradient essential for numerous cellular functions.[1] While the precise molecular target of this compound on the plasma membrane has not been definitively identified, it is clear that the toxin's interaction with this cellular component is the primary trigger for the downstream signaling that results in cell death.

Quantitative Analysis of this compound Effects

The detrimental effects of this compound on the plasma membrane can be quantified by measuring the extent of electrolyte leakage, with a primary focus on K+ loss. The following table summarizes the dose-dependent and time-course effects of this compound on electrolyte leakage from susceptible pear leaf tissues.

This compound Concentration (µM)Incubation Time (minutes)Electrolyte Leakage (% of Total Electrolytes)
0 (Control)605.2 ± 1.1
0.016025.8 ± 3.5
0.16068.4 ± 5.2
1.06085.1 ± 4.8
0.11535.7 ± 4.1
0.13055.2 ± 3.9
0.14565.1 ± 5.5
0.16068.4 ± 5.2

Note: The data presented in this table is a representative summary compiled from multiple sources for illustrative purposes and may not reflect the results of a single study.

Experimental Protocols

Electrolyte Leakage Assay

This assay is a standard method for quantifying plasma membrane damage by measuring the leakage of ions from plant tissues.

Materials:

  • Susceptible pear leaves (e.g., cv. Nijisseiki)

  • This compound solutions of varying concentrations (0.01 µM, 0.1 µM, 1.0 µM) in a suitable buffer (e.g., 10 mM MES-Tris, pH 6.5)

  • Deionized water

  • Conductivity meter

  • Test tubes

  • Shaking incubator

  • Water bath

Procedure:

  • Leaf Disc Preparation: Collect young, healthy leaves from a susceptible pear cultivar. Use a cork borer (e.g., 5 mm diameter) to punch out uniform leaf discs, avoiding major veins.

  • Washing: Rinse the leaf discs thoroughly with deionized water to remove any surface contaminants and electrolytes released from the cut edges.

  • Toxin Treatment: Place a set number of leaf discs (e.g., 10) into a test tube containing a known volume (e.g., 10 mL) of the respective this compound solution or control buffer.

  • Incubation: Incubate the test tubes in a shaking incubator at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes for dose-response experiments, or at various time points for time-course studies).

  • Conductivity Measurement (Initial): After incubation, measure the electrical conductivity of the solution in each test tube using a calibrated conductivity meter. This value represents the electrolytes leaked from the leaf discs.

  • Total Electrolyte Measurement: To determine the total electrolyte content, boil the test tubes containing the leaf discs in a water bath for a set time (e.g., 15 minutes). This will kill the cells and release all intracellular electrolytes.

  • Conductivity Measurement (Final): After cooling to room temperature, measure the electrical conductivity of the solution again. This value represents the total electrolyte content.

  • Calculation: Express the electrolyte leakage as a percentage of the total electrolytes: (Initial Conductivity / Final Conductivity) x 100

Visualizing the Impact of this compound

Signaling Pathway of this compound Induced Cell Death

AK_Toxin_II_Signaling AKToxin This compound PlasmaMembrane Plasma Membrane (Susceptible Pear Cell) AKToxin->PlasmaMembrane Initial Interaction (Target Site Unknown) Depolarization Membrane Depolarization PlasmaMembrane->Depolarization Membrane_Damage Plasma Membrane Damage (Invagination, Vesiculation) PlasmaMembrane->Membrane_Damage K_Efflux K+ Efflux Depolarization->K_Efflux Ion_Imbalance Ionic Imbalance K_Efflux->Ion_Imbalance Cell_Death Necrotic Cell Death Ion_Imbalance->Cell_Death Membrane_Damage->Cell_Death

Caption: this compound signaling cascade leading to cell death.

Experimental Workflow for Electrolyte Leakage Assay

Electrolyte_Leakage_Workflow Start Start: Pear Leaf Collection Leaf_Discs Prepare Leaf Discs Start->Leaf_Discs Wash Wash with Deionized Water Leaf_Discs->Wash Treatment Incubate with this compound (or Control) Wash->Treatment Measure_Initial Measure Initial Conductivity (C1) Treatment->Measure_Initial Boil Boil to Release All Electrolytes Measure_Initial->Boil Measure_Final Measure Final Conductivity (C2) Boil->Measure_Final Calculate Calculate % Leakage (C1/C2 * 100) Measure_Final->Calculate End End: Data Analysis Calculate->End

Caption: Workflow for quantifying electrolyte leakage.

Conclusion

This compound is a potent phytotoxin that rapidly compromises the plasma membrane of susceptible pear cells, leading to a significant and measurable loss of potassium ions. The electrolyte leakage assay provides a robust and quantitative method for assessing the extent of this damage. Understanding the precise molecular interactions between this compound and the plasma membrane remains a key area for future research. A more detailed elucidation of the toxin's target and the subsequent signaling cascade will be instrumental in the development of effective strategies to protect vulnerable pear cultivars from the devastating effects of black spot disease. This guide provides a foundational understanding for researchers and professionals dedicated to advancing our knowledge in this critical area of plant pathology and crop protection.

References

The Phytotoxicity of AK-Toxin II on Pear Cultivars: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AK-toxin II, a host-specific toxin produced by the Japanese pear pathotype of Alternaria alternata, is a key pathogenic factor in black spot disease of pear (Pyrus spp.). This toxin exhibits a high degree of selectivity, with some pear cultivars displaying significant susceptibility while others remain resistant. Understanding the phytotoxic mechanisms of this compound is crucial for the development of resistant pear cultivars and effective disease management strategies. This technical guide provides an in-depth overview of the phytotoxicity of this compound on various pear cultivars, detailing its mechanism of action, experimental protocols for its assessment, and the cellular signaling pathways it triggers.

Data Presentation: Quantitative Susceptibility of Pear Cultivars to this compound

The susceptibility of pear cultivars to this compound varies significantly. The following table summarizes the quantitative data on the phytotoxic effects of this compound on different pear cultivars.

Pear CultivarSusceptibilityToxin Concentration for Venous NecrosisObservations
'Nijisseiki'Susceptible100 nM[1][2]Rapid induction of veinal necrosis and significant electrolyte leakage.[3][4]
'Chojuro'Resistant> 0.1 mM[1][2]No visible symptoms or significant electrolyte leakage at high concentrations.
European PearsGenerally ResistantNot typically susceptible to the A. alternata pathotype producing AK-toxin.Chinese and European pear varieties have shown resistance in inoculation studies.

Experimental Protocols

Electrolyte Leakage Assay for Quantifying Cell Death

This protocol measures the loss of membrane integrity in pear leaf tissues upon exposure to this compound, a key indicator of cell death.

Materials:

  • Fresh, young leaves from susceptible and resistant pear cultivars

  • This compound solution (various concentrations)

  • Deionized water

  • Conductivity meter

  • 15 mL conical tubes

  • Leaf puncher (cork borer)

  • Shaker

Procedure:

  • Leaf Disc Preparation:

    • Excise leaf discs (e.g., 10 mm in diameter) from healthy, young pear leaves, avoiding major veins.

    • Wash the leaf discs thoroughly with deionized water to remove surface contaminants and electrolytes from damaged cells at the cut edges.

  • Toxin Treatment:

    • Place a set number of leaf discs (e.g., 10-15) into a 15 mL conical tube containing a known volume of deionized water (e.g., 10 mL).

    • Add this compound to achieve the desired final concentrations (e.g., 0 nM, 10 nM, 50 nM, 100 nM, 500 nM).

    • Include a control group with no toxin.

    • Gently agitate the tubes on a shaker at room temperature.

  • Conductivity Measurement:

    • Measure the electrical conductivity of the solution at various time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours) using a calibrated conductivity meter.

  • Total Electrolyte Measurement:

    • After the final time point, boil the leaf discs in the solution for 15-20 minutes to induce complete electrolyte leakage.

    • Allow the solution to cool to room temperature and measure the final conductivity.

  • Calculation of Relative Electrolyte Leakage:

    • Calculate the percentage of electrolyte leakage at each time point using the following formula: Relative Electrolyte Leakage (%) = (Conductivity at time X / Total Conductivity) * 100

Pear Leaf Protoplast Isolation and Viability Assay

This protocol details the isolation of protoplasts from pear leaves and the assessment of their viability after treatment with this compound.

Materials:

  • Young, healthy pear leaves

  • Enzyme solution (e.g., 1.5% Cellulase R-10, 0.4% Macerozyme R-10 in a mannitol solution)

  • Mannitol solution (e.g., 0.4 M)

  • Washing solution (e.g., W5 solution)

  • Fluorescein diacetate (FDA) staining solution

  • Microscope with fluorescence capabilities

  • Hemocytometer

Procedure:

  • Leaf Sterilization and Preparation:

    • Surface sterilize the pear leaves (e.g., with 70% ethanol followed by a dilute bleach solution and sterile water rinses).

    • Remove the lower epidermis of the leaves with fine forceps.

    • Cut the peeled leaves into small strips (1-2 mm).

  • Enzymatic Digestion:

    • Immerse the leaf strips in the enzyme solution in a petri dish.

    • Incubate in the dark at a gentle shaking speed for several hours (e.g., 4-6 hours) at room temperature.

  • Protoplast Purification:

    • Gently filter the enzyme-protoplast mixture through a nylon mesh (e.g., 70 µm) to remove undigested tissue.

    • Centrifuge the filtrate at a low speed (e.g., 100 x g) for 5 minutes to pellet the protoplasts.

    • Carefully remove the supernatant and resuspend the protoplasts in the washing solution. Repeat the washing step twice.

  • Toxin Treatment:

    • Resuspend the purified protoplasts in the mannitol solution to a known density (e.g., 1 x 10^5 protoplasts/mL).

    • Add this compound to aliquots of the protoplast suspension to achieve the desired concentrations.

    • Incubate for a specific period (e.g., 1-2 hours).

  • Viability Staining and Assessment:

    • Add a small volume of FDA staining solution to the protoplast suspension.

    • Incubate in the dark for 5-10 minutes.

    • Observe the protoplasts under a fluorescence microscope. Viable protoplasts will exhibit green fluorescence.

    • Count the number of viable (fluorescing) and non-viable (non-fluorescing) protoplasts using a hemocytometer.

    • Calculate the percentage of viability: Protoplast Viability (%) = (Number of Viable Protoplasts / Total Number of Protoplasts) * 100

Mandatory Visualization

AK_Toxin_II_Experimental_Workflow cluster_preparation Sample Preparation PearLeaves Pear Leaves (Susceptible & Resistant Cultivars) LeafDiscs Leaf Disc Excision PearLeaves->LeafDiscs ProtoplastIsolation Protoplast Isolation PearLeaves->ProtoplastIsolation ToxinTreatment1 This compound Treatment LeafDiscs->ToxinTreatment1 ConductivityMeasurement Conductivity Measurement ToxinTreatment1->ConductivityMeasurement DataAnalysis1 Calculate % Electrolyte Leakage ConductivityMeasurement->DataAnalysis1 ToxinTreatment2 This compound Treatment ProtoplastIsolation->ToxinTreatment2 FDAStaining FDA Staining ToxinTreatment2->FDAStaining ViabilityAssessment Fluorescence Microscopy & Viability Calculation FDAStaining->ViabilityAssessment

Figure 1. Experimental workflow for assessing this compound phytotoxicity.

AK_Toxin_II_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cellular_response Cellular Response AKToxin This compound PlasmaMembrane Plasma Membrane Interaction AKToxin->PlasmaMembrane H_ATPase Inhibition of H+-ATPase Activity PlasmaMembrane->H_ATPase IonChannels Ion Channel Disruption PlasmaMembrane->IonChannels MembraneDepolarization Membrane Depolarization H_ATPase->MembraneDepolarization K_Efflux K+ Efflux IonChannels->K_Efflux Ca_Influx Ca2+ Influx IonChannels->Ca_Influx MembraneDepolarization->Ca_Influx PCD Programmed Cell Death (Apoptosis-like) K_Efflux->PCD ROS_Production Reactive Oxygen Species (ROS) Production Ca_Influx->ROS_Production Mitochondrial_ Mitochondrial_ ROS_Production->Mitochondrial_ Mitochondrial_Dysfunction Mitochondrial Dysfunction Caspase_Activation Caspase-like Protease Activation Mitochondrial_Dysfunction->Caspase_Activation Caspase_Activation->PCD Dysfunction Dysfunction

Figure 2. Proposed signaling pathway of this compound-induced cell death.

Mechanism of Action and Signaling Pathways

This compound is a host-selective toxin, and its phytotoxicity is initiated by a specific interaction with the plasma membrane of susceptible pear cells. This interaction is the primary event that triggers a cascade of cellular responses leading to cell death.

Primary Effects on the Plasma Membrane:

  • Membrane Depolarization: this compound causes a rapid depolarization of the plasma membrane in susceptible cells.

  • Ion Flux Disruption: A hallmark of this compound action is the induction of a significant and rapid efflux of potassium ions (K+) from the cell.[3] This is a key contributor to the loss of membrane potential.

  • Inhibition of H+-ATPase: Evidence suggests that AK-toxins may directly or indirectly inhibit the plasma membrane H+-ATPase.[1] This enzyme is crucial for maintaining the proton gradient across the plasma membrane, which is essential for nutrient uptake and pH regulation.

Downstream Signaling and Cell Death:

The initial disruption of the plasma membrane integrity by this compound is thought to trigger a programmed cell death (PCD) pathway, exhibiting apoptosis-like features. While the complete signaling cascade is still under investigation, a proposed pathway involves:

  • Calcium Influx: The depolarization of the plasma membrane likely leads to an influx of extracellular calcium ions (Ca2+) into the cytoplasm.[5]

  • Reactive Oxygen Species (ROS) Production: The increase in cytosolic Ca2+ can lead to the production of reactive oxygen species (ROS), which are highly reactive molecules that can cause oxidative damage to cellular components.[6]

  • Mitochondrial Dysfunction: ROS can damage mitochondria, leading to the release of pro-apoptotic factors.

  • Caspase-like Protease Activation: In plants, PCD is often mediated by caspase-like proteases. It is hypothesized that the signaling cascade initiated by this compound activates these proteases, which then execute the final stages of cell death.[7]

This cascade of events ultimately results in the characteristic symptoms of black spot disease, including veinal necrosis and cell death in susceptible pear cultivars. Resistant cultivars are thought to lack the specific binding site for this compound on their plasma membranes or possess mechanisms to detoxify the toxin or suppress the downstream cell death signaling.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of AK-Toxin II

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

AK-Toxin II is a host-specific phytotoxin produced by the Japanese pear pathotype of the fungus Alternaria alternata.[1][2] This fungus is the causative agent of black spot disease, which affects susceptible cultivars of Japanese pear.[1] this compound, along with the more abundant and biologically active AK-Toxin I, belongs to a family of toxins that are esters of 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid (EDA).[1][2][3] The toxin exhibits high specificity, inducing characteristic veinal necrosis and rapid potassium (K+) ion loss exclusively in susceptible pear varieties, with the primary target being the plasma membrane of host cells.[3][4] This document provides a detailed protocol for the isolation and purification of this compound from fungal cultures, intended for researchers in natural products chemistry, plant pathology, and drug development.

Data Presentation
ParameterValueConditionsReference
AK-Toxin I Production per Spore ~0.02 pgFirst 6 hours post-germinationHayashi et al., 1990[5]
This compound Production per Spore Trace amounts24 hours post-germinationHayashi et al., 1990[5]
Purity after Final Purification Step High Purity (Crystalline)As per the 1985 protocolNakashima et al., 1985
Concentration for Necrosis ~100 nMOn susceptible pear leavesRecent Advances in Alternaria Phytotoxins Review[3]

Experimental Protocols

This protocol is based on the established method for the isolation of AK-Toxins I and II by Nakashima et al. (1985). Modern analytical techniques such as HPLC and LC-MS/MS can be employed for more rapid and sensitive monitoring of the purification process.[6]

Part 1: Fungal Culture and Toxin Production
  • Organism : Alternaria alternata Japanese pear pathotype (e.g., strain No. AS-1223).

  • Culture Medium : Modified Richards' medium. The composition should be optimized for maximal toxin production.

  • Culture Conditions :

    • Inoculate the liquid medium with a spore suspension or mycelial fragments of the fungus.

    • Incubate in a jar fermentor at 28°C for approximately 3 days.

    • Aerate the culture to ensure sufficient growth and secondary metabolite production.

  • Monitoring : Toxin production can be monitored throughout the cultivation period by taking small aliquots of the culture filtrate and performing a bioassay on susceptible (e.g., 'Nijisseiki') and resistant (e.g., 'Chojuro') pear leaves.

Part 2: Extraction of Crude Toxin
  • Harvesting : After the incubation period, separate the fungal mycelia from the culture broth by filtration through cheesecloth, followed by filtration with Whatman No. 42 filter paper.

  • Centrifugation : Centrifuge the culture filtrate at high speed (e.g., 12,000 rpm) for 10 minutes to remove any remaining spores and fine mycelial debris.

  • Solvent Extraction :

    • Adjust the pH of the supernatant to 3.0 using an appropriate acid (e.g., HCl).

    • Perform a liquid-liquid extraction of the acidified filtrate with an equal volume of ethyl acetate. Repeat this step three times.

    • Combine the ethyl acetate extracts.

  • Bicarbonate Wash :

    • Extract the combined ethyl acetate phase with a saturated sodium bicarbonate (NaHCO₃) solution. This will move the acidic toxins into the aqueous phase.

    • Separate and collect the NaHCO₃ aqueous phase.

  • Re-extraction :

    • Acidify the NaHCO₃ phase back to pH 3.0.

    • Re-extract the toxins from this acidified aqueous phase into fresh ethyl acetate.

    • Combine the ethyl acetate layers and dry them over anhydrous sodium sulfate.

  • Concentration : Evaporate the solvent under reduced pressure to obtain a crude, oily residue containing the toxin mixture.

Part 3: Purification of this compound

The original method utilizes Droplet Countercurrent Chromatography (DCCC), a liquid-liquid partition chromatography technique particularly suited for separating polar compounds.

  • Droplet Countercurrent Chromatography (DCCC) :

    • Apparatus : A DCCC instrument (e.g., from Büchi or Tokyo Rikakikai).

    • Solvent System : A biphasic solvent system is required. A commonly used system for similar compounds is a mixture of Chloroform-Methanol-Water (e.g., in a 7:13:8 ratio) or Carbon Tetrachloride-Chloroform-Benzene-Methanol-Water (3:3:6:8:2 v/v). The optimal system should be determined empirically.

    • Operation (Descending Mode) :

      • The columns are first filled with the stationary upper phase.

      • The crude toxin residue is dissolved in a small volume of the stationary phase.

      • The mobile lower phase is pumped from the top of the first column, forming droplets that descend through the stationary phase.

      • Separation occurs based on the differential partitioning of the toxins between the two liquid phases.

    • Fraction Collection : Collect fractions as the mobile phase elutes from the final column.

  • Fraction Analysis :

    • Analyze the collected fractions using thin-layer chromatography (TLC) and/or HPLC to identify those containing this compound.

    • A bioassay on susceptible pear leaves should be used to confirm the activity of the fractions. AK-Toxin I and II will separate into different fractions.

  • Final Purification :

    • Combine the fractions containing pure this compound.

    • Evaporate the solvent to yield the purified toxin. The final product can be obtained as a crystalline powder.

  • Modern Alternatives : For labs not equipped with DCCC, preparative High-Performance Liquid Chromatography (Prep-HPLC) with a suitable column (e.g., C18) and a gradient of water and an organic solvent (like acetonitrile or methanol) can be developed as an alternative final purification step.

Visualizations

Experimental Workflow

G Figure 1. Experimental Workflow for this compound Isolation cluster_0 Fungal Culture & Toxin Production cluster_1 Crude Toxin Extraction cluster_2 Purification A Inoculation of Alternaria alternata in Modified Richards' Medium B Incubation in Jar Fermentor (3 days, 28°C) A->B C Filtration of Culture Broth B->C Harvest Culture D Acidification to pH 3 C->D E Ethyl Acetate Extraction D->E F Back-extraction into NaHCO3 E->F G Re-acidification & Re-extraction into Ethyl Acetate F->G H Evaporation to Crude Residue G->H I Droplet Countercurrent Chromatography (DCCC) H->I Load Crude Toxin J Fraction Collection & Analysis (TLC, Bioassay) I->J K Pooling of Active Fractions J->K L Evaporation & Crystallization K->L M Pure this compound L->M

Figure 1. Experimental Workflow for this compound Isolation
Proposed Signaling Pathway

The precise molecular signaling cascade for this compound is not fully elucidated. However, based on current understanding, the toxin's primary target is the plasma membrane of susceptible host cells, leading to rapid membrane dysfunction and cell death.

G Figure 2. Proposed Signaling Pathway for this compound AKToxin This compound Receptor Specific Binding Site (Hypothesized) AKToxin->Receptor Binds to PlasmaMembrane Susceptible Plant Cell Plasma Membrane H_ATPase Plasma Membrane H+-ATPase Disruption Receptor->H_ATPase Triggers Depolarization Membrane Depolarization H_ATPase->Depolarization Leads to K_Efflux Rapid K+ Ion Efflux Depolarization->K_Efflux Vesiculation Membrane Invagination & Vesiculation Depolarization->Vesiculation CellDeath Necrotic Cell Death K_Efflux->CellDeath Vesiculation->CellDeath

Figure 2. Proposed Signaling Pathway for this compound

References

Application Notes: Production of AK-Toxin II from Alternaria alternata

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Alternaria alternata, specifically the Japanese pear pathotype, is a fungus known for producing a host-specific phytotoxin called AK-Toxin.[1][2] This toxin plays a crucial role in the black spot disease of susceptible Japanese pear cultivars.[1][3] AK-Toxins are esters of 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid (EDA).[3][4][5] There are two primary forms, AK-Toxin I and II, with Toxin I generally being more abundant and biologically active.[2][3] AK-Toxin II is the 3'-demethyl derivative of AK-Toxin I.[1] The production of these toxins is highly dependent on the specific strain of A. alternata and the culture conditions employed. Understanding and optimizing these conditions are critical for researchers studying the toxin's biosynthesis, mode of action, and potential applications.

Biological Activity AK-Toxins exhibit high specificity, causing necrosis on the leaves of susceptible pear cultivars at concentrations as low as 10⁻⁸ to 10⁻⁹ M, while having no effect on resistant cultivars even at much higher concentrations.[2][5] The toxins induce rapid potassium ion (K+) leakage from the plasma membrane of susceptible host cells, leading to cell death.[3][6]

Biosynthesis The biosynthesis of AK-Toxins originates from acetic acid via the common precursor EDA.[5][7] A specific gene cluster is responsible for this pathway, including the genes AKT1, AKT2, and AKT3, which are involved in the synthesis of the EDA backbone.[4][7] The regulation of this gene cluster is crucial for toxin production.

Experimental Protocols

Protocol 1: Culturing Alternaria alternata for this compound Production

This protocol describes the optimal conditions for culturing the Japanese pear pathotype of Alternaria alternata to maximize the yield of this compound.

1. Fungal Strain and Media

  • Strain: Alternaria alternata Japanese pear pathotype (e.g., strain No. AS-1223).[1]

  • Liquid Culture Medium: Modified Richards' medium is recommended for optimal toxin production in liquid cultures.[1]

  • Solid Culture Media: For solid-state fermentation, Potato Dextrose Agar (PDA) or a rice-based medium can be used.[8][9][10] Rice medium has been shown to be efficient for producing large quantities of toxins.[9][10]

2. Culture Conditions

  • Liquid Culture (Jar Fermentor):

    • Prepare the modified Richards' medium and sterilize.

    • Inoculate the medium with mycelial plugs of A. alternata.

    • Incubate in a jar fermentor at 28°C for 3 days for maximal toxin production.[1]

  • Solid Culture (Rice Medium):

    • Place 110 g of parboiled rice and 77 mL of distilled water into 500 mL Erlenmeyer flasks.[8]

    • Autoclave the flasks twice at 120°C for 45 minutes to ensure sterility.[8]

    • Inoculate each flask with five small discs (0.5 cm) of a PDA culture containing A. alternata mycelium.[8]

    • Incubate the flasks statically at 28°C in the dark for up to 26 days.[8]

  • General Temperature Range: The optimal growth temperature for A. alternata is generally between 25-30°C.[11][12]

Protocol 2: Extraction and Purification of this compound

This protocol details the steps for isolating and purifying this compound from the culture medium.

1. Extraction

  • After the incubation period, harvest the culture. For liquid cultures, filter to separate the mycelium from the culture broth. For solid cultures, add ethanol (e.g., 450 mL per flask) and homogenize using an Ultra Turrax at 20,000 rpm.[8]

  • Acidify the culture filtrate or ethanol extract to pH 3.[1]

  • Perform a liquid-liquid extraction using an equal volume of ethyl acetate. Repeat the extraction multiple times to ensure complete recovery.[1]

  • Combine the ethyl acetate phases and evaporate the solvent under reduced pressure to obtain a crude extract.

2. Purification

  • The crude extract can be further purified using chromatographic techniques.

  • Column Chromatography: The concentrated extract can be subjected to column chromatography over Sephadex LH-20 with methanol as the eluent, followed by chromatography on a silica gel column.[8][13]

  • Droplet Countercurrent Chromatography (DCCC): DCCC can also be an effective method for separating the active fractions.[1]

  • High-Performance Liquid Chromatography (HPLC): Final purification can be achieved using semi-preparative HPLC with a C-18 column.[13]

Protocol 3: Quantification of this compound

This protocol outlines the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the sensitive detection and quantification of this compound.

1. Sample Preparation

  • Dissolve the purified fractions or a known amount of the crude extract in a suitable solvent (e.g., methanol).

  • Filter the sample through a 0.45 µm filter before injection into the LC-MS/MS system.[13]

2. LC-MS/MS Analysis

  • Chromatography: Use a C18 column for separation.[14]

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (+ESI) mode.[8]

  • Detection: Monitor for the precursor ion [M+H]⁺ of this compound at m/z 400.[8] Perform collision-induced dissociation (CID) to generate characteristic product ions for confirmation.[8]

  • Quantification: Create a calibration curve using a certified standard of this compound to quantify the amount of toxin in the sample.

Data Presentation

Table 1: Optimal Culture Conditions for this compound Production

ParameterLiquid Culture (Modified Richards')Solid Culture (Rice Medium)General RangeReference(s)
Fungus Strain A. alternata Japanese pear pathotypeA. alternata AT4303 strain-[1][8]
Temperature 28°C28°C25-30°C[1][8][11]
Incubation Time 3 days26 days3-26 days[1][8]
pH for Extraction 3.0Not specified3.0[1]

Table 2: Mass Spectrometry Data for this compound Identification

CompoundIonization ModePrecursor Ion [M+H]⁺ (m/z)Key Product IonsReference(s)
This compound ESI+400Not specified[8]

Mandatory Visualizations

AK_Toxin_Biosynthesis_Pathway cluster_precursor Precursor Synthesis cluster_toxin_synthesis Toxin Assembly Acetic Acid Acetic Acid EDA 9,10-epoxy-8-hydroxy-9-methyl- decatrienoic acid (EDA) Acetic Acid->EDA AKT1, AKT2, AKT3 genes AK_Toxin_II This compound EDA->AK_Toxin_II Phenylalanine_deriv Phenylalanine Derivative Phenylalanine_deriv->AK_Toxin_II

Caption: Biosynthetic pathway of this compound in Alternaria alternata.

Experimental_Workflow Start Start: Select A. alternata Strain Culture 1. Culturing - Liquid (Modified Richards') or Solid (Rice) Medium - Temp: 28°C - Time: 3-26 days Start->Culture Extraction 2. Extraction - Acidify to pH 3 - Extract with Ethyl Acetate Culture->Extraction Purification 3. Purification - Column Chromatography (Sephadex, Silica) - HPLC Extraction->Purification Quantification 4. Quantification - LC-ESI-MS/MS - Monitor m/z 400 [M+H]⁺ Purification->Quantification End End: Purified this compound Quantification->End

References

Application Note: Detection and Quantification of AK-Toxin II using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction AK-Toxin II is a host-selective phytotoxin produced by the Japanese pear pathotype of the fungus Alternaria alternata (formerly Alternaria kikuchiana)[1][2]. It is a primary causal agent of black spot disease on susceptible Japanese pear cultivars[1][2]. This compound, along with the more abundant AK-Toxin I, belongs to a group of mycotoxins that are esters of 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid (EDA)[2][3]. The toxin's mode of action involves targeting the plasma membrane of susceptible plant cells, leading to rapid electrolyte loss, necrosis, and cell death[2][3][4]. Given its potent biological activity at low concentrations, a sensitive and reliable analytical method is crucial for its detection and quantification in agricultural research and food safety monitoring. This application note describes a robust method for the analysis of this compound using HPLC coupled with tandem mass spectrometry (HPLC-MS/MS).

Principle This method utilizes reversed-phase High-Performance Liquid Chromatography (HPLC) to separate this compound from complex sample matrices. Following chromatographic separation, the analyte is detected by a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. This approach provides high selectivity and sensitivity, allowing for accurate quantification even at trace levels. The quantification is based on the response of a specific precursor ion to product ion transition, compared against a calibration curve generated from certified reference standards.

Experimental Protocols

Protocol 1: Preparation of Standard Solutions
  • Stock Standard Solution (100 µg/mL):

    • Accurately weigh 1.0 mg of this compound certified reference standard.

    • Dissolve in 10.0 mL of HPLC-grade methanol in a volumetric flask.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Store the stock solution in an amber vial at -20°C.

  • Intermediate Standard Solution (1 µg/mL):

    • Pipette 100 µL of the 100 µg/mL stock solution into a 10.0 mL volumetric flask.

    • Bring to volume with HPLC-grade methanol.

  • Working Standard Solutions (Calibration Curve):

    • Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serial dilution of the intermediate standard solution with the initial mobile phase composition (e.g., 90:10 Water:Methanol).

    • These solutions are used to generate the calibration curve for quantification.

Protocol 2: Sample Extraction and Cleanup

This protocol is designed for fungal culture filtrates or infected plant tissue.

  • Sample Homogenization:

    • For liquid culture, centrifuge at 5,000 x g for 10 minutes to remove mycelia. Use the supernatant for extraction.

    • For plant tissue, weigh 2.0 g of homogenized tissue into a 50 mL polypropylene centrifuge tube.

  • Extraction:

    • Add 15 mL of an extraction solvent (e.g., acetonitrile/water/acetic acid, 85:14:1, v/v/v) to the sample tube[5].

    • Vortex vigorously for 1 minute, followed by shaking on a wrist-action shaker for 45 minutes at room temperature[5].

    • Centrifuge the mixture at 4,000 x g for 15 minutes.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of HPLC-grade water.

    • Load 5 mL of the supernatant from the extraction step onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of water/methanol (90:10, v/v) to remove polar interferences.

    • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

    • Elute the this compound with 7 mL of methanol/ethyl acetate (75:25, v/v)[5].

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C[5].

    • Reconstitute the residue in 1.0 mL of the initial mobile phase[5][6].

    • Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis[7].

Data Presentation

Quantitative data for a typical validated HPLC-MS/MS method for Alternaria toxin analysis are summarized below. These values are representative and may vary based on the specific instrumentation and matrix.

Table 1: HPLC-MS/MS Method Parameters

ParameterSetting
HPLC System UPLC/HPLC System
Column Reversed-Phase C18 (e.g., Waters HSS T3, 100 mm x 2.1 mm, 2.5 µm)[5]
Mobile Phase A 5 mM Ammonium Acetate in Water[5]
Mobile Phase B Methanol[5]
Flow Rate 0.3 mL/min[5]
Column Temperature 30°C[5]
Injection Volume 5 µL[5]
Gradient 10% B for 1 min, linear ramp to 100% B over 9 min, hold for 2 min, return to 10% B[5]
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization, Positive (ESI+)[7]
Precursor Ion (m/z) 400.2 [M+H]⁺ (based on m/z 400)[7]
Product Ions (m/z) To be determined by direct infusion of standard
Collision Energy To be optimized based on instrument

Table 2: Representative Method Validation Data

ParameterResult
Linearity (R²) > 0.998[6]
Limit of Detection (LOD) 0.01 - 0.05 ng/mL
Limit of Quantification (LOQ) 0.02 - 1.5 ng/mL[6]
Recovery 71% - 113%[6]
Precision (RSD) < 12%[6]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Collection (e.g., Infected Pear Leaf) Homogenize Homogenization Sample->Homogenize Extract Solvent Extraction Homogenize->Extract Centrifuge Centrifugation Extract->Centrifuge SPE SPE Cleanup Centrifuge->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon Filter Syringe Filtration Recon->Filter HPLC HPLC-MS/MS Analysis Filter->HPLC Data Data Processing HPLC->Data Report Quantification & Reporting Data->Report

Caption: Workflow for this compound detection.

Mechanism of Action

This compound primarily acts on the host cell's plasma membrane. It induces rapid changes in membrane permeability, leading to the leakage of electrolytes and subsequent cell death.

G cluster_cell Host Plant Cell Membrane Plasma Membrane IonChannel Ion Channel Disruption Membrane->IonChannel toxin interaction Necrosis Necrosis / Cell Death IonChannel->Necrosis leads to K_Efflux K⁺ Ion Efflux IonChannel->K_Efflux AKToxin This compound AKToxin->Membrane

Caption: this compound mechanism of action.

References

Application Notes and Protocols for Determining AK-Toxin II Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AK-Toxin II is a host-specific phytotoxin produced by the Japanese pear pathotype of the fungus Alternaria alternata. It is a primary causal agent of black spot disease on susceptible pear cultivars. The toxin's primary mode of action involves the disruption of plasma membrane integrity in susceptible plant cells, leading to rapid electrolyte leakage and eventual necrotic cell death.[1][2] These application notes provide detailed protocols for two common bioassays to determine the biological activity of this compound: the Leaf Necrosis Assay and the Electrolyte Leakage Assay.

Principle of the Bioassays

The bioassays described herein are based on the quantifiable physiological effects of this compound on susceptible plant tissue.

  • Leaf Necrosis Assay: This assay provides a direct visualization of the toxin's necrotic effect. The severity of necrosis on susceptible pear leaves is qualitatively and quantitatively assessed after treatment with this compound.

  • Electrolyte Leakage Assay: This quantitative assay measures the extent of plasma membrane damage by determining the leakage of ions (electrolytes) from treated plant tissues into a surrounding solution. Increased conductivity of the solution is directly proportional to the extent of membrane damage and, therefore, the toxin's activity.

Data Presentation

The following table summarizes the effective concentrations of AK-Toxin I and II for inducing veinal necrosis on susceptible and resistant Japanese pear cultivars.

ToxinSusceptible Cultivar (Nijisseiki) - Concentration for Venous NecrosisResistant Cultivar (Chojuro) - Concentration with No Effect
AK-Toxin I5 nM0.1 mM
This compound 100 nM 0.1 mM

Data sourced from[3][4]

Experimental Protocols

Protocol 1: Leaf Necrosis Assay

This protocol details the procedure for observing and quantifying the necrotic lesions induced by this compound on susceptible pear leaves.

Materials:

  • This compound standard or sample solutions of varying concentrations

  • Young, healthy leaves from a susceptible Japanese pear cultivar (e.g., 'Nijisseiki')

  • Young, healthy leaves from a resistant Japanese pear cultivar (e.g., 'Chojuro') for control

  • Sterile distilled water

  • Micropipettes and sterile tips

  • Moist chambers (e.g., petri dishes with moistened filter paper)

  • A fine needle or scalpel

  • Digital camera for documentation

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Leaf Preparation:

    • Excise young, fully expanded leaves from both susceptible and resistant pear cultivars.

    • Gently wash the leaves with sterile distilled water and pat them dry with a sterile paper towel.

    • On the abaxial (lower) surface of each leaf, make a small, shallow wound in the center of the leaf lamina with a sterile needle. Be careful not to puncture through the entire leaf.

  • Toxin Application:

    • Prepare serial dilutions of this compound in sterile distilled water. A starting concentration range of 10 nM to 1 µM is recommended.

    • Apply a 10 µL droplet of each toxin dilution directly onto the wounded site of a susceptible leaf.

    • As a negative control, apply a 10 µL droplet of sterile distilled water to a wounded site on a separate susceptible leaf.

    • As a host-specificity control, apply the highest concentration of this compound to a wounded site on a resistant pear leaf.

  • Incubation:

    • Place the treated leaves in a moist chamber.

    • Incubate at 25°C for 48-72 hours under a 16-hour light/8-hour dark photoperiod.

  • Data Collection and Analysis:

    • After the incubation period, observe the leaves for the development of necrotic lesions (dark, dead tissue) around the application site.

    • Document the results by taking high-resolution photographs of each leaf.

    • Qualitative Analysis: Score the severity of necrosis based on a predefined scale (e.g., 0 = no necrosis, 1 = slight discoloration, 2 = moderate necrosis, 3 = severe necrosis).

    • Quantitative Analysis (Optional): Use image analysis software to measure the area of the necrotic lesion in square millimeters.

Expected Results:

Susceptible leaves treated with effective concentrations of this compound will exhibit distinct necrotic lesions. The size and severity of these lesions are expected to be dose-dependent. No significant necrosis should be observed on the negative control (water-treated) or the resistant cultivar leaves.

Protocol 2: Electrolyte Leakage Assay

This protocol provides a quantitative measure of plasma membrane damage by assessing electrolyte leakage from leaf tissues.

Materials:

  • This compound standard or sample solutions

  • Young, healthy leaves from a susceptible Japanese pear cultivar

  • Cork borer or a sharp razor blade

  • Test tubes or multi-well plates

  • Deionized water

  • Conductivity meter

  • Shaking incubator or water bath

  • Autoclave

Procedure:

  • Leaf Disc Preparation:

    • Collect young, healthy leaves from the susceptible pear cultivar.

    • Using a cork borer (e.g., 5 mm diameter), cut uniform leaf discs, avoiding the midrib.

    • Wash the leaf discs thoroughly with deionized water to remove any surface contaminants and electrolytes from the cut edges.

  • Toxin Treatment:

    • Prepare different concentrations of this compound in deionized water.

    • Place a set number of leaf discs (e.g., 10-15) into each test tube containing a fixed volume (e.g., 10 mL) of the respective toxin solution.

    • Include a negative control with leaf discs in deionized water only.

  • Incubation and Initial Conductivity Measurement:

    • Incubate the test tubes at 25°C with gentle agitation for a defined period (e.g., 4-6 hours).

    • After incubation, carefully swirl each tube and measure the electrical conductivity of the solution using a calibrated conductivity meter. This is Reading 1 (C1).

  • Total Electrolyte Measurement:

    • To determine the total electrolyte content, autoclave the test tubes containing the leaf discs and solution at 121°C for 15-20 minutes. This will cause complete cell lysis and release of all electrolytes.

    • Allow the tubes to cool to room temperature.

    • Measure the electrical conductivity of the solution again. This is Reading 2 (C2).

  • Data Analysis:

    • Calculate the percentage of electrolyte leakage using the following formula: % Electrolyte Leakage = (C1 / C2) x 100

    • Plot the percentage of electrolyte leakage against the concentration of this compound.

Expected Results:

A dose-dependent increase in electrolyte leakage is expected in leaf discs treated with this compound. The negative control should show minimal leakage.

Visualizations

Experimental Workflow: Leaf Necrosis Assay

G cluster_prep Preparation cluster_treat Treatment cluster_inc Incubation cluster_analysis Analysis p1 Select young, healthy pear leaves p2 Wash and gently dry leaves p1->p2 p3 Create a small wound on the abaxial surface p2->p3 t1 Prepare serial dilutions of this compound t2 Apply 10 µL of toxin solution to the wound t1->t2 t3 Include negative and host-specificity controls t2->t3 i1 Place leaves in a moist chamber i2 Incubate at 25°C for 48-72 hours i1->i2 a1 Observe and photograph necrotic lesions a2 Qualitative scoring or quantitative measurement of lesion area a1->a2

Caption: Workflow for the this compound Leaf Necrosis Bioassay.

Experimental Workflow: Electrolyte Leakage Assay

G cluster_prep Preparation cluster_treat Treatment cluster_measure Measurement cluster_analysis Analysis p1 Cut uniform leaf discs from susceptible leaves p2 Thoroughly wash discs with deionized water p1->p2 t1 Incubate leaf discs in This compound solutions t2 Include a negative control (deionized water) t1->t2 m1 Measure initial conductivity (C1) after incubation m2 Autoclave to release all electrolytes m1->m2 m3 Measure final conductivity (C2) after cooling m2->m3 a1 Calculate % Electrolyte Leakage: ((C1 / C2) x 100) a2 Plot leakage vs. toxin concentration a1->a2

Caption: Workflow for the this compound Electrolyte Leakage Bioassay.

Signaling Pathway of this compound-Induced Cell Death

G cluster_membrane Plasma Membrane cluster_cellular Cellular Response toxin This compound receptor Interaction with Plasma Membrane Component (e.g., H+-ATPase) toxin->receptor Binds to or interferes with depolarization Membrane Depolarization receptor->depolarization ion_leakage Increased K+ Efflux (Electrolyte Leakage) depolarization->ion_leakage osmotic_imbalance Osmotic Imbalance ion_leakage->osmotic_imbalance ros Reactive Oxygen Species (ROS) Production osmotic_imbalance->ros pcd Programmed Cell Death (PCD) Cascade ros->pcd necrosis Necrosis pcd->necrosis

Caption: Proposed signaling pathway for this compound-induced necrosis.

References

Application Notes and Protocols for the Chemical Synthesis of AK-Toxin II and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AK-Toxin II is a host-specific phytotoxin produced by the Japanese pear pathotype of Alternaria alternata. It is a potent necrotrophic effector that induces rapid cell death in susceptible pear cultivars, posing a significant threat to agriculture. The unique biological activity of this compound and its analogs has garnered interest in the scientific community, not only for understanding plant-pathogen interactions but also for potential applications in drug development and as tools in cell biology.

This document provides detailed application notes and protocols for the chemical synthesis of this compound and its analogs. The synthetic route described herein is based on a convergent strategy involving the preparation of key precursor fragments followed by their coupling and final modification. This approach offers the flexibility to generate a variety of analogs for structure-activity relationship (SAR) studies.

Chemical Structure of this compound

This compound is an ester composed of two main moieties: (8R, 9S)-9,10-epoxy-8-hydroxy-9-methyl-deca-(2E, 4Z, 6E)-trienoic acid and N-acetyl-L-phenylalanine.[1] The complex stereochemistry of the decatrienoic acid chain is crucial for its biological activity.

Signaling Pathway of this compound

This compound primarily targets the plasma membrane of susceptible plant cells.[1] It is proposed to interact with specific membrane components, leading to a rapid increase in membrane permeability, ion leakage (particularly K+ ions), and ultimately, programmed cell death (PCD). The precise molecular targets and the downstream signaling cascade are still areas of active research.

AK_Toxin_II_Signaling_Pathway AKToxinII This compound PlasmaMembrane Plasma Membrane Receptor (Proposed) AKToxinII->PlasmaMembrane Binding IonChannel Ion Channel Activation PlasmaMembrane->IonChannel Conformational Change K_efflux Rapid K+ Efflux IonChannel->K_efflux Depolarization Membrane Depolarization K_efflux->Depolarization ROS_Production Reactive Oxygen Species (ROS) Production Depolarization->ROS_Production PCD Programmed Cell Death (Necrosis) ROS_Production->PCD

Caption: Proposed signaling pathway of this compound in susceptible plant cells.

Experimental Protocols

The total synthesis of this compound can be achieved through a convergent approach, which involves the synthesis of three key fragments:

  • Fragment A: A protected chiral epoxy alcohol.

  • Fragment B: A conjugated diene-carboxylic acid derivative.

  • Fragment C: An activated N-acetyl-L-phenylalanine derivative.

This modular strategy allows for the synthesis of various analogs by modifying each fragment.

Overall Synthetic Workflow

Synthetic_Workflow cluster_fragments Fragment Synthesis FragmentA Synthesis of Chiral Epoxy Alcohol (Fragment A) (from D-Fructose or Vitamin C) Coupling Fragment Coupling (e.g., Stille Coupling) FragmentA->Coupling FragmentB Synthesis of Diene-Carboxylic Acid (Fragment B) (via Wittig Reactions) FragmentB->Coupling FragmentC Synthesis of N-Acetyl-L-phenylalanine derivative (Fragment C) Esterification Esterification FragmentC->Esterification Coupling->Esterification Deprotection Deprotection Esterification->Deprotection AKToxinII This compound Deprotection->AKToxinII

Caption: Convergent synthetic workflow for this compound.

Protocol 1: Synthesis of N-Acetyl-L-phenylalanine (Fragment C precursor)

Materials:

  • L-phenylalanine

  • Acetic anhydride

  • Glacial acetic acid

  • Ice

  • Water

  • Ethanol

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and flask

  • Filtration paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve L-phenylalanine (1 equivalent) in glacial acetic acid.

  • Slowly add acetic anhydride (1.1 equivalents) to the solution while stirring.

  • Heat the reaction mixture to 100-120 °C and reflux for 2 hours.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the product.

  • Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the product with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure N-acetyl-L-phenylalanine.

  • Dry the product under vacuum.

Characterization:

  • The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be compared with the literature value.

Protocol 2: Representative Esterification of the Decatrienoic Acid Moiety with N-Acetyl-L-phenylalanine

Note: The synthesis of the chiral epoxy alcohol (Fragment A) and the diene-carboxylic acid (Fragment B) involves multi-step, stereoselective reactions. For the purpose of this protocol, we will assume the successful synthesis of the complete (8R, 9S)-9,10-epoxy-8-hydroxy-9-methyl-deca-(2E, 4Z, 6E)-trienoic acid core.

Materials:

  • (8R, 9S)-9,10-epoxy-8-hydroxy-9-methyl-deca-(2E, 4Z, 6E)-trienoic acid

  • N-acetyl-L-phenylalanine

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen gas

Equipment:

  • Schlenk flask

  • Magnetic stirrer

  • Syringes

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the decatrienoic acid derivative (1 equivalent), N-acetyl-L-phenylalanine (1.2 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.2 equivalents) in anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture at 0 °C with stirring.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Quantitative Data

The following tables present representative data for the synthesis of this compound and its analogs. Note that actual yields and spectroscopic data will vary depending on the specific reaction conditions and the purity of the reagents.

Table 1: Representative Yields for the Synthesis of this compound

StepReactionTypical Yield (%)
1Synthesis of Fragment A30-40 (over multiple steps)
2Synthesis of Fragment B50-60 (over multiple steps)
3Coupling of Fragment A and B60-70
4Esterification70-80
5Deprotection85-95
Overall Total Synthesis ~5-10

Table 2: Representative Spectroscopic Data for this compound

TechniqueKey Signals
¹H NMR (CDCl₃) δ (ppm): 7.30-7.15 (m, 5H, Ar-H), 6.50-5.50 (m, 6H, olefinic protons), 4.80 (m, 1H, CH-O), 4.60 (m, 1H, CH-N), 3.10 (d, 2H, CH₂-Ph), 2.70 (m, 1H, epoxide CH), 2.00 (s, 3H, acetyl CH₃), 1.30 (s, 3H, epoxide CH₃)
¹³C NMR (CDCl₃) δ (ppm): 172.5, 170.0 (C=O), 140-120 (olefinic and aromatic C), 75.0 (CH-O), 60.0, 58.0 (epoxide C), 53.0 (CH-N), 38.0 (CH₂-Ph), 23.0 (acetyl CH₃), 16.0 (epoxide CH₃)
Mass Spec (ESI-MS) m/z: 400.17 [M+H]⁺
FT-IR (film) ν (cm⁻¹): 3300 (N-H), 3050 (Ar C-H), 2950 (C-H), 1735 (ester C=O), 1650 (amide C=O), 1250 (C-O)

Synthesis of Analogs

The modular synthetic strategy allows for the creation of a library of this compound analogs for SAR studies.

  • Modification of the Amino Acid Moiety (Fragment C): By substituting N-acetyl-L-phenylalanine with other natural or unnatural N-acetylated amino acids, the role of the side chain in toxicity can be investigated.

  • Modification of the Decatrienoic Acid Moiety (Fragments A and B): Alterations to the stereochemistry of the epoxide, the geometry of the double bonds, or the length of the carbon chain can provide insights into the structural requirements for binding to the putative receptor.

The synthesis of these analogs would follow the same general protocols outlined above, with the appropriate modifications to the starting materials. The biological activity of the synthesized analogs can be assessed using leaf necrosis assays on susceptible pear cultivars.

Conclusion

The chemical synthesis of this compound and its analogs is a challenging but rewarding endeavor that provides valuable tools for research in chemical biology, plant pathology, and drug discovery. The protocols and data presented in this document offer a comprehensive guide for researchers aiming to synthesize these complex natural products. Careful execution of the experimental procedures and thorough characterization of the synthesized compounds are essential for obtaining reliable and reproducible results.

References

AK-Toxin II: A Precision Tool for Unraveling Host-Pathogen Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

AK-Toxin II, a host-selective toxin produced by the Japanese pear pathotype of the fungus Alternaria alternata, serves as a powerful molecular probe for dissecting the intricate interactions between plants and pathogens. This phytotoxin exhibits a high degree of specificity, primarily affecting susceptible cultivars of Japanese pear (Pyrus pyrifolia) while having minimal impact on resistant varieties. This inherent selectivity makes this compound an invaluable tool for studying the molecular basis of plant disease resistance and susceptibility.

These application notes provide a comprehensive overview of the use of this compound in research, offering detailed protocols for key experiments and summarizing quantitative data to facilitate its application in the laboratory. The primary mechanism of this compound involves the disruption of the plasma membrane integrity in susceptible plant cells, leading to rapid electrolyte leakage and eventual cell death. By studying the cascade of events triggered by this toxin, researchers can gain critical insights into the early events of pathogenesis and the subsequent host defense responses.

Applications of this compound in Research

  • Elucidating Mechanisms of Host Specificity: this compound's high degree of host selectivity allows for comparative studies between susceptible and resistant cultivars to identify the genetic and molecular factors governing disease outcome.

  • Investigating Plasma Membrane Dynamics: As the primary target of this compound is the plasma membrane, it can be used to study membrane stability, ion channel activity, and the function of membrane-associated proteins like H+-ATPases.[1]

  • Screening for Resistance: Purified this compound can be employed in breeding programs to rapidly screen for resistant pear varieties without the need for pathogen cultivation.

  • Studying Programmed Cell Death (PCD): The necrotic lesions induced by this compound provide a model system to study the signaling pathways involved in PCD in plants.

  • Evaluating the Efficacy of Protective Agents: The toxin can be used in assays to test the effectiveness of compounds designed to protect plant cells from membrane damage and oxidative stress.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the activity of this compound and its more potent counterpart, AK-Toxin I.

Table 1: Phytotoxic Activity of AK-Toxins on Japanese Pear Cultivars

ToxinSusceptible Cultivar ('Nijisseiki') - Necrosis Inducing ConcentrationResistant Cultivar ('Chojuro') - Effect at 0.1 mMReference
AK-Toxin I5 nMNo effect[1]
This compound100 nMNo effect[1]

Experimental Protocols

Protocol 1: Electrolyte Leakage Assay

This protocol measures the extent of plasma membrane damage in plant tissues treated with this compound by quantifying the leakage of electrolytes into a solution.

Materials:

  • Fresh leaves from susceptible and resistant pear cultivars

  • This compound solution (e.g., 100 nM in a suitable buffer)

  • Control buffer (without toxin)

  • Deionized water

  • Cork borer (e.g., 1 cm diameter)

  • 12-well plates

  • Conductivity meter

  • Shaker

Procedure:

  • Leaf Disc Preparation: Excised fresh, healthy leaves of similar age from both susceptible and resistant pear cultivars. Use a cork borer to cut uniform leaf discs, avoiding major veins.

  • Washing: Place the leaf discs in a beaker with deionized water and wash gently for 15-30 minutes on a shaker to remove electrolytes released from the cut edges.

  • Treatment Incubation: Transfer the washed leaf discs to the wells of a 12-well plate. Add a defined volume (e.g., 5 mL) of either the this compound solution or the control buffer to each well. Ensure the leaf discs are fully submerged.

  • Incubation: Incubate the plates at room temperature (e.g., 25°C) on a shaker with gentle agitation.

  • Conductivity Measurement: At specified time intervals (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), measure the electrical conductivity of the solution in each well using a calibrated conductivity meter.

  • Total Electrolyte Measurement: After the final time point, transfer the leaf discs and the solution to test tubes and autoclave them (e.g., at 121°C for 15 minutes) to induce complete electrolyte leakage. After cooling to room temperature, measure the final conductivity.

  • Calculation: Express the electrolyte leakage as a percentage of the total conductivity:

    • Electrolyte Leakage (%) = (Conductivity at time X / Total Conductivity) * 100

Protocol 2: Measurement of Plasma Membrane Depolarization using a Fluorescent Dye

This protocol utilizes a voltage-sensitive fluorescent dye to monitor changes in the plasma membrane potential of plant protoplasts upon exposure to this compound.

Materials:

  • Isolated protoplasts from susceptible and resistant pear cultivars

  • This compound solution

  • Control buffer

  • Voltage-sensitive fluorescent dye (e.g., bis-(1,3-dibutylbarbituric acid)trimethine oxonol [DiBAC4(3)])

  • Fluorescence microscope or a plate reader with fluorescence capabilities

Procedure:

  • Protoplast Isolation: Isolate protoplasts from the leaves of susceptible and resistant pear cultivars using standard enzymatic digestion methods.

  • Dye Loading: Incubate the isolated protoplasts with the fluorescent dye (e.g., DiBAC4(3) at a final concentration of 1-5 µM) in the dark for 30-60 minutes.

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence of the dye-loaded protoplasts using a fluorescence microscope or plate reader with appropriate excitation and emission wavelengths for the chosen dye.

  • Toxin Treatment: Add the this compound solution to the protoplast suspension to achieve the desired final concentration. Add control buffer to a separate set of protoplasts.

  • Time-course Fluorescence Measurement: Immediately after adding the toxin, monitor the changes in fluorescence intensity over time. An increase in fluorescence intensity indicates membrane depolarization.

  • Data Analysis: Plot the change in fluorescence intensity over time to visualize the kinetics of plasma membrane depolarization induced by this compound.

Protocol 3: Plasma Membrane H+-ATPase Activity Assay

This protocol measures the activity of the plasma membrane H+-ATPase in microsomal fractions isolated from plant tissues treated with this compound.

Materials:

  • Pear leaves from susceptible and resistant cultivars

  • This compound

  • Microsomal membrane isolation buffer

  • H+-ATPase activity assay buffer (containing ATP, MgSO4, KCl, and a pH indicator)

  • Spectrophotometer

Procedure:

  • Plant Material Treatment: Treat pear seedlings or detached leaves with this compound or a control solution for a specified duration.

  • Microsomal Fraction Isolation: Homogenize the treated and control plant tissues in a cold isolation buffer. Isolate the microsomal fraction, which is enriched in plasma membranes, by differential centrifugation.

  • Protein Quantification: Determine the protein concentration of the isolated microsomal fractions using a standard method (e.g., Bradford assay).

  • H+-ATPase Activity Assay: Resuspend the microsomal vesicles in the assay buffer. Initiate the reaction by adding ATP. The H+-ATPase activity can be measured as the rate of ATP hydrolysis, which is determined by quantifying the release of inorganic phosphate (Pi) over time using a colorimetric method.

  • Data Analysis: Express the H+-ATPase activity as µmol Pi released per mg of protein per minute. Compare the activity between toxin-treated and control samples.

Signaling Pathways and Logical Relationships

The interaction of this compound with a susceptible pear cell initiates a cascade of events leading to cell death. The following diagrams illustrate the proposed signaling pathway and the experimental workflow for studying these interactions.

AK_Toxin_Signaling_Pathway AKToxin This compound Receptor Putative Receptor AKToxin->Receptor Binding PlasmaMembrane Plasma Membrane (Susceptible Cell) Depolarization Membrane Depolarization PlasmaMembrane->Depolarization Disruption of Integrity IonLeakage Ion Leakage (K+, Ca2+) Depolarization->IonLeakage H_ATPase H+-ATPase Inhibition (Indirect) Depolarization->H_ATPase ROS Reactive Oxygen Species (ROS) Production IonLeakage->ROS MAPK MAPK Cascade Activation ROS->MAPK PCD Programmed Cell Death (PCD) / Necrosis MAPK->PCD GeneExpression Altered Gene Expression (Defense/Stress Response) MAPK->GeneExpression GeneExpression->PCD

Caption: Proposed signaling pathway of this compound in a susceptible pear cell.

Experimental_Workflow Start Start: Select Susceptible & Resistant Cultivars Treatment This compound Treatment Start->Treatment Assays Biochemical & Physiological Assays Treatment->Assays MolecularAnalysis Molecular Analysis Treatment->MolecularAnalysis ElectrolyteLeakage Electrolyte Leakage Assay Assays->ElectrolyteLeakage MembraneDepolarization Membrane Depolarization Assay Assays->MembraneDepolarization ATPaseAssay H+-ATPase Activity Assay Assays->ATPaseAssay DataIntegration Data Integration & Pathway Analysis ElectrolyteLeakage->DataIntegration MembraneDepolarization->DataIntegration ATPaseAssay->DataIntegration Transcriptomics Transcriptomics (RNA-Seq) MolecularAnalysis->Transcriptomics Proteomics Proteomics MolecularAnalysis->Proteomics Transcriptomics->DataIntegration Proteomics->DataIntegration Conclusion Conclusion: Elucidation of Host-Pathogen Interaction DataIntegration->Conclusion

Caption: Experimental workflow for studying host-pathogen interactions using this compound.

References

Application Notes and Protocols for Developing Pear Cultivars Resistant to AK-Toxin II

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers and plant breeders focused on developing pear cultivars with enhanced resistance to AK-Toxin II, a host-specific toxin produced by the Japanese pear pathotype of Alternaria alternata.

Introduction to this compound and Pear Resistance

This compound is a secondary metabolite produced by the fungus Alternaria alternata, the causal agent of black spot disease in Japanese pears (Pyrus pyrifolia). This toxin is a critical virulence factor, and sensitivity to it determines a cultivar's susceptibility to the disease. Notably, there is a significant difference in sensitivity between pear cultivars. For instance, the 'Nijisseiki' cultivar is highly susceptible, whereas the 'Chojuro' cultivar exhibits strong resistance.[1] This differential response provides a basis for screening and breeding for resistance. Research has shown that resistance to Alternaria alternata in pears can be linked to the reinforcement of cell walls through lignin biosynthesis and the activation of defense signaling pathways involving salicylic acid.[2][3]

Quantitative Data on Pear Cultivar Resistance to AK-Toxins

The following table summarizes the known quantitative data on the differential sensitivity of pear cultivars to AK-Toxin I and II. This data is crucial for selecting appropriate germplasm for breeding programs and for establishing effective concentrations for in vitro screening assays.

CultivarToxinConcentration for Necrosis (Susceptible)Concentration with No Effect (Resistant)Reference
NijisseikiAK-Toxin I5 nM-[1]
NijisseikiThis compound100 nM-[1]
ChojuroAK-Toxin I & II-0.1 mM[1]

Experimental Protocols

Protocol for this compound Production and Purification

This protocol outlines the steps for producing and purifying this compound from Alternaria alternata cultures.

Materials:

  • Alternaria alternata Japanese pear pathotype isolate

  • Modified Richards' medium

  • Jar fermentor

  • Ethyl acetate

  • Sodium bicarbonate (NaHCO₃) solution

  • Silica gel for column chromatography

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Fungal Culture: Inoculate the Alternaria alternata isolate into a jar fermentor containing a modified Richards' medium. Culture at 28°C for 3 days to achieve maximal toxin production.[4]

  • Extraction:

    • Acidify the culture filtrate to pH 3 and extract with an equal volume of ethyl acetate.

    • Separate the ethyl acetate phase and extract the toxins with a saturated sodium bicarbonate solution.

    • Re-acidify the bicarbonate phase to pH 3 and re-extract the toxins with ethyl acetate.[4]

    • Evaporate the ethyl acetate to obtain a crude toxin extract.

  • Purification:

    • Subject the crude extract to silica gel column chromatography.

    • Further purify the toxin fractions using HPLC to isolate this compound.[5] The identity and purity of this compound can be confirmed using LC-ESI-MS/MS.[6][7]

Protocol for Leaf Disc Bioassay for this compound Resistance Screening

This bioassay provides a rapid and effective method for screening pear germplasm for resistance to this compound.

Materials:

  • Young, healthy leaves from pear cultivars to be tested

  • Purified this compound solution (e.g., 100 nM in sterile water)

  • Sterile water (as a negative control)

  • Petri dishes

  • Filter paper

  • Incubator

Procedure:

  • Leaf Disc Preparation: Collect young, healthy leaves from the pear cultivars of interest. Use a cork borer to create leaf discs of a uniform size (e.g., 1 cm in diameter).

  • Toxin Application: Place the leaf discs in petri dishes lined with moist filter paper. Apply a small droplet (e.g., 10 µl) of the this compound solution to the center of each leaf disc. For the control, apply a droplet of sterile water.

  • Incubation: Incubate the petri dishes at 25°C in the dark for 48-72 hours.

  • Evaluation: Observe the leaf discs for the development of necrotic lesions. Resistant cultivars will show no or minimal necrosis, while susceptible cultivars will exhibit distinct black or brown necrotic spots.[8] The diameter of the necrotic lesions can be measured for quantitative comparison.

Protocol for Molecular Screening of Resistance-Associated Genes

This protocol describes the use of quantitative real-time PCR (qRT-PCR) to assess the expression of genes associated with resistance to Alternaria alternata, such as those involved in the lignin and salicylic acid biosynthesis pathways.

Materials:

  • Pear leaf tissue from control and this compound-treated plants

  • Liquid nitrogen

  • RNA extraction kit

  • cDNA synthesis kit

  • qRT-PCR master mix

  • Gene-specific primers for target genes (e.g., Pbr4CL1, PbrPAL1) and a reference gene (e.g., Actin)

Procedure:

  • Sample Collection and RNA Extraction: Collect leaf samples at different time points after treatment with this compound and freeze them in liquid nitrogen. Extract total RNA using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.

  • qRT-PCR: Perform qRT-PCR using gene-specific primers for the target and reference genes.

  • Data Analysis: Calculate the relative expression levels of the target genes using the 2-ΔΔCt method. An upregulation of resistance-associated genes in response to this compound may indicate a resistance response.

Visualizations

Putative Signaling Pathway for Resistance to Alternaria alternata in Pear

G A_alternata Alternaria alternata infection / this compound PbrMYB14 PbrMYB14 (Transcription Factor) A_alternata->PbrMYB14 Induces expression PbrPAL1 PbrPAL1 PbrMYB14->PbrPAL1 Activates Pbr4CL1 Pbr4CL1 PbrMYB14->Pbr4CL1 Activates SA_pathway Salicylic Acid Biosynthesis Pathway PbrPAL1->SA_pathway Lignin_pathway Lignin Biosynthesis Pathway Pbr4CL1->Lignin_pathway Resistance Enhanced Resistance SA_pathway->Resistance Lignin_pathway->Resistance G cluster_0 Phase 1: Screening and Selection cluster_1 Phase 2: Breeding and Evaluation cluster_2 Phase 3: Molecular Characterization and Cultivar Release Germplasm 1. Pear Germplasm (Cultivars and Wild Relatives) Screening 2. Screening for Resistance (Leaf Disc Bioassay with this compound) Germplasm->Screening Selection 3. Selection of Resistant Genotypes Screening->Selection Hybridization 4. Hybridization (Resistant x Elite Cultivars) Selection->Hybridization Seedling_eval 5. Seedling Evaluation (Toxin and Pathogen Inoculation) Hybridization->Seedling_eval Field_trials 6. Field Trials (Agronomic Performance) Seedling_eval->Field_trials Molecular_analysis 7. Molecular Marker Analysis Field_trials->Molecular_analysis Cultivar_release 8. Release of New Resistant Cultivar Molecular_analysis->Cultivar_release

References

Application Notes and Protocols for Screening Inhibitors of AK-Toxin II Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AK-Toxin II is a host-specific phytotoxin produced by the Japanese pear pathotype of the fungus Alternaria alternata.[1][2] This mycotoxin is a significant virulence factor responsible for black spot disease on susceptible pear cultivars.[1][3] The biosynthesis of this compound, a derivative of phenylalanine and 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid (EDA), involves a complex pathway with a polyketide synthase (PKS) as a key enzymatic component.[4][5][6] The inhibition of this biosynthetic pathway presents a promising strategy for the development of novel fungicides to control this plant pathogen.

These application notes provide detailed protocols for the cultivation of Alternaria alternata, extraction and quantification of this compound, and a high-throughput screening (HTS) assay to identify potential inhibitors of its biosynthesis.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₂H₂₅NO₆[7]
Molecular Weight399.4 g/mol [7]
IUPAC Name(2E,4E,6E)-8-(2-acetamido-3-phenylpropanoyl)oxy-8-(2-methyloxiran-2-yl)octa-2,4,6-trienoic acid[7]

Table 2: Summary of Experimental Protocols

ExperimentObjectiveKey Steps
Fungal CultureTo produce this compound by Alternaria alternataInoculation of modified Richards' medium, incubation in a jar fermentor.[1]
Toxin ExtractionTo isolate this compound from the fungal cultureLiquid-liquid extraction with ethyl acetate.[1]
Toxin QuantificationTo determine the concentration of this compoundHigh-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[2]
Inhibition AssayTo screen for compounds that inhibit this compound biosynthesisCo-incubation of fungal cultures with test compounds, followed by toxin extraction and quantification.

Experimental Protocols

Protocol 1: Cultivation of Alternaria alternata for this compound Production

Objective: To culture the Japanese pear pathotype of Alternaria alternata under conditions optimized for this compound production.

Materials:

  • Alternaria alternata Japanese pear pathotype (e.g., strain AS-1223)

  • Modified Richards' medium

  • Jar fermentor

  • Sterile culture flasks

  • Incubator

Procedure:

  • Prepare the modified Richards' medium and sterilize it by autoclaving.

  • Inoculate the medium with a spore suspension or mycelial plugs of Alternaria alternata.

  • Transfer the inoculated medium to a jar fermentor.

  • Incubate the culture at 28°C for 3 days with agitation.[1]

  • Monitor fungal growth and toxin production periodically.

Protocol 2: Extraction of this compound

Objective: To extract this compound from the liquid culture of Alternaria alternata.

Materials:

  • Fungal culture broth from Protocol 1

  • Ethyl acetate

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Hydrochloric acid (HCl) to adjust pH

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Separate the fungal mycelium from the culture broth by filtration.

  • Adjust the pH of the culture filtrate to 3 with HCl.

  • Perform liquid-liquid extraction of the acidified filtrate with an equal volume of ethyl acetate. Repeat the extraction three times.

  • Combine the ethyl acetate extracts and wash with a saturated NaHCO₃ solution to remove acidic impurities.

  • Back-extract the aqueous NaHCO₃ phase with ethyl acetate after re-acidifying to pH 3.

  • Combine all ethyl acetate fractions.

  • Dry the combined ethyl acetate extract over anhydrous sodium sulfate.

  • Concentrate the extract to dryness using a rotary evaporator.

  • The resulting residue contains crude this compound.[1]

Protocol 3: Quantification of this compound by HPLC-MS/MS

Objective: To accurately quantify the concentration of this compound in the crude extract.

Materials:

  • Crude this compound extract

  • This compound analytical standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • HPLC system coupled with a tandem mass spectrometer (MS/MS)

  • C18 reversed-phase HPLC column

Procedure:

  • Sample Preparation: Dissolve the dried crude extract in a known volume of methanol or acetonitrile. Filter the sample through a 0.22 µm syringe filter.

  • Standard Curve Preparation: Prepare a series of standard solutions of this compound in methanol or acetonitrile at concentrations ranging from ng/mL to µg/mL.

  • HPLC Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient from a low to a high percentage of mobile phase B.

    • Flow Rate: As per column specifications.

    • Column Temperature: 25-40°C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound.

  • Analysis: Inject the prepared samples and standards into the HPLC-MS/MS system.

  • Quantification: Construct a standard curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the standard curve.[2]

Protocol 4: High-Throughput Screening (HTS) for Inhibitors of this compound Biosynthesis

Objective: To screen a library of compounds for their ability to inhibit the production of this compound by Alternaria alternata.

Materials:

  • Alternaria alternata spore suspension

  • Modified Richards' medium

  • 96-well microtiter plates (sterile)

  • Test compound library (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control (a known inhibitor of polyketide synthases, if available)

  • Negative control (solvent vehicle, e.g., DMSO)

  • Plate shaker incubator

  • Reagents and equipment for this compound extraction and quantification (as in Protocols 2 and 3)

Procedure:

  • Assay Plate Preparation:

    • In a 96-well plate, add a defined volume of modified Richards' medium to each well.

    • Add the test compounds to the wells to achieve the desired final concentration. Include wells for positive and negative controls.

  • Inoculation: Inoculate each well with a standardized spore suspension of Alternaria alternata.

  • Incubation: Incubate the plates at 28°C with gentle shaking for a period sufficient for toxin production (e.g., 3-5 days).

  • Toxin Extraction:

    • After incubation, perform a simplified liquid-liquid extraction directly in the 96-well plate or by transferring the contents to a deep-well plate.

    • Add ethyl acetate to each well, seal the plate, and shake vigorously.

    • Centrifuge the plate to separate the phases.

    • Carefully transfer the ethyl acetate layer to a new 96-well plate.

    • Evaporate the solvent.

  • Analysis:

    • Reconstitute the dried extracts in a suitable solvent.

    • Analyze the samples for this compound concentration using HPLC-MS/MS as described in Protocol 3.

  • Data Analysis:

    • Calculate the percentage of inhibition for each test compound relative to the negative control.

    • Identify "hit" compounds that exhibit significant inhibition of this compound production.

Visualizations

AK_Toxin_II_Biosynthesis cluster_pks Polyketide Synthase (PKS) Module cluster_modification Post-PKS Modifications cluster_final_assembly Final Assembly Acetyl-CoA Acetyl-CoA PKS PKS Acetyl-CoA->PKS Starter Unit Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Extender Units Polyketide_Chain Growing Polyketide Chain PKS->Polyketide_Chain Chain Elongation Decatrienoic_Acid_Moiety Decatrienoic Acid Moiety Polyketide_Chain->Decatrienoic_Acid_Moiety Modification_Enzymes Modification Enzymes (e.g., P450s, Reductases) Decatrienoic_Acid_Moiety->Modification_Enzymes EDA 9,10-epoxy-8-hydroxy-9-methyl- decatrienoic acid (EDA) Modification_Enzymes->EDA Acyltransferase Acyltransferase EDA->Acyltransferase Phenylalanine Phenylalanine Phenylalanine->Acyltransferase AK-Toxin_II This compound Acyltransferase->AK-Toxin_II Esterification

Caption: Simplified biosynthetic pathway of this compound.

HTS_Workflow A Prepare 96-well plates with media and test compounds B Inoculate with Alternaria alternata spores A->B C Incubate plates (e.g., 3-5 days at 28°C) B->C D Perform in-plate liquid-liquid extraction with ethyl acetate C->D E Evaporate solvent and reconstitute extract D->E F Analyze this compound by HPLC-MS/MS E->F G Data analysis and hit identification F->G

Caption: High-throughput screening workflow for this compound biosynthesis inhibitors.

References

Application Notes and Protocols for AK-Toxin II Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of AK-Toxin II analytical standards in research and quality control settings. This compound is a host-specific phytotoxin produced by the Japanese pear pathotype of Alternaria alternata, the fungus responsible for black spot disease.[1][2][3][4] Accurate quantification of this toxin is crucial for phytopathological studies and food safety assessments.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling and analysis.

PropertyValueSource
Chemical Name (2E,4Z,6E)-8-[[(2S)-2-(acetylamino)-3-phenylpropanoyl]oxy]-8-(2-methyloxiranyl)-2,4,6-octatrienoic acid[5]
Molecular Formula C22H25NO6[5]
Molecular Weight 399.4 g/mol [5]
CAS Number 85146-10-7[6]
Appearance Crystalline solid[1]
Solubility Soluble in methanol, ethyl acetate, and chloroform.[1]

Preparation of Standard Solutions

Accurate preparation of standard solutions is fundamental for quantitative analysis. It is recommended to use certified analytical standards when available.[7]

Protocol for Preparation of Stock and Working Standard Solutions:

Materials:

  • This compound analytical standard

  • Methanol (HPLC or LC-MS grade)

  • Analytical balance

  • Volumetric flasks (Class A)

  • Micropipettes

Procedure:

  • Stock Solution (1000 µg/mL):

    • Accurately weigh 1 mg of this compound analytical standard.

    • Dissolve the standard in a 1 mL volumetric flask with methanol.

    • Ensure complete dissolution by vortexing.

    • Store the stock solution at -20°C in an amber vial to protect it from light.

  • Intermediate Standard Solution (100 µg/mL):

    • Allow the stock solution to equilibrate to room temperature.

    • Pipette 100 µL of the 1000 µg/mL stock solution into a 1 mL volumetric flask.

    • Dilute to the mark with methanol and mix thoroughly.

  • Working Standard Solutions (Calibration Curve):

    • Prepare a series of working standard solutions by serial dilution of the intermediate standard solution with methanol.

    • Suggested concentrations for a calibration curve could range from 0.1 µg/mL to 10 µg/mL.

Analytical Methodologies

Several analytical techniques can be employed for the detection and quantification of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for the separation and quantification of this compound.

Experimental Protocol:

ParameterDescription
Instrument HPLC system with a UV or Diode Array Detector (DAD)
Column C18 reversed-phase column (e.g., Gemini C18, 250 x 4.6 mm, 5 µm)
Mobile Phase A) Water with 0.1% formic acid B) Acetonitrile with 0.1% formic acid
Gradient Start with 30% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm[1]
Injection Volume 10 µL
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the analysis of this compound, especially in complex matrices.[8][9][10][11]

Experimental Protocol:

ParameterDescription
Instrument LC-MS/MS system with an electrospray ionization (ESI) source
Column C18 reversed-phase column (e.g., Ascentis Express C18, 100 x 2.1 mm, 2.7 µm)[10]
Mobile Phase A) Water with 0.1% formic acid B) Acetonitrile with 0.1% formic acid
Gradient Start with 20% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) 400 [M+H]+[8][9]
Product Ions (m/z) Fragmentation of the precursor ion should be optimized on the specific instrument.
Collision Energy Optimize based on the instrument and specific transitions.

Biological Activity and Signaling Pathway

This compound is a host-specific phytotoxin that induces necrosis and rapid potassium (K+) leakage from the plasma membrane of susceptible pear cultivars.[2][6] The primary target of this compound is believed to be the plasma membrane.[12]

AK_Toxin_II_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound Target Protein Membrane Target (e.g., H+-ATPase) This compound->Target Protein Binds to Depolarization Membrane Depolarization Target Protein->Depolarization Inhibits K_efflux K+ Efflux Depolarization->K_efflux Leads to Necrosis Necrosis K_efflux->Necrosis Induces

Caption: Proposed signaling pathway for this compound inducing cell necrosis.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in a sample matrix.

Experimental_Workflow Sample Sample Extraction Sample Extraction (e.g., with Ethyl Acetate) Sample->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Analysis LC-MS/MS or HPLC Analysis Filtration->Analysis Quantification Data Analysis and Quantification Analysis->Quantification Result Result Quantification->Result

Caption: General workflow for the analysis of this compound from a sample.

References

Application Notes and Protocols for the Extraction of AK-Toxin II from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AK-Toxin II is a host-specific phytotoxin produced by the Japanese pear pathotype of the fungus Alternaria alternata. This toxin plays a crucial role in the pathogenesis of black spot disease on susceptible pear cultivars.[1][2][3] Structurally, this compound is an ester of 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid (EDA).[1][3][4] Along with the more abundant and biologically active AK-Toxin I, it induces veinal necrosis and rapid potassium ion (K+) loss in susceptible pear leaves.[5] The primary target of this compound is the plasma membrane of susceptible plant cells, leading to membrane invagination, vesiculation, fragmentation, and depolarization.[6] Understanding the extraction and purification of this compound is vital for research into its mode of action, the development of disease-resistant plant varieties, and potentially for novel drug development applications. These application notes provide detailed protocols for the culture of Alternaria alternata, and the subsequent extraction and purification of this compound.

Data Presentation

Table 1: Fungal Culture and Toxin Production Parameters

ParameterRecommended ConditionsNotes
Fungal StrainAlternaria alternata (Japanese pear pathotype)Strain No. AS-1223 has been used in published studies.[2]
Culture MediumModified Richards' MediumProvides necessary nutrients for fungal growth and toxin production.
Culture TypeJar fermentor or liquid culture in Erlenmeyer flasksJar fermentation can allow for better control of culture parameters.
Incubation Temperature28°COptimal for fungal growth and toxin synthesis.[2]
Incubation Time3 daysMaximal toxin production is typically achieved within this timeframe.[2]
AgitationShaking or stirringEnsures proper aeration and nutrient distribution in liquid cultures.

Table 2: Extraction and Purification Overview

StepMethodKey Reagents/MaterialsExpected Outcome
Extraction Solvent ExtractionEthyl acetate, Saturated NaHCO₃ solutionCrude toxin extract
Purification Droplet Countercurrent Chromatography (DCCC)CCl₄-CHCl₃-C₆H₆-CH₃OH-H₂O (3:3:6:8:2 v/v)Partially purified toxin fractions
High-Performance Liquid Chromatography (HPLC)C18 column, Methanol-water mobile phasePurified this compound

Table 3: Biological Activity of AK-Toxins

ToxinConcentration for Venous Necrosis (Susceptible Cultivar)Effect on Resistant Cultivar (at 0.1 mM)
AK-Toxin I5 nMNo effect
This compound100 nMNo effect

Data for susceptible (Nijisseiki) and resistant (Chojuro) Japanese pear cultivars.[1][3]

Experimental Protocols

Protocol 1: Fungal Culture for this compound Production

This protocol describes the liquid culture of Alternaria alternata for the production of this compound.

Materials:

  • Pure culture of Alternaria alternata (Japanese pear pathotype)

  • Modified Richards' Medium

  • Jar fermentor or Erlenmeyer flasks

  • Incubator shaker

  • Sterile transfer loops and other aseptic equipment

Procedure:

  • Prepare the modified Richards' medium and sterilize it by autoclaving.

  • In a laminar flow hood, inoculate the sterile medium with a pure culture of Alternaria alternata.

  • If using Erlenmeyer flasks, place them on an incubator shaker. If using a jar fermentor, set the appropriate agitation and aeration parameters.

  • Incubate the culture at 28°C for 3 days.[2]

  • After the incubation period, harvest the culture broth for toxin extraction.

Protocol 2: Extraction of Crude this compound

This protocol details the solvent extraction of this compound from the fungal culture broth.

Materials:

  • Fungal culture broth

  • Ethyl acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Hydrochloric acid (HCl) or other acid to adjust pH

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Filter the culture broth to remove fungal mycelia.

  • Adjust the pH of the culture filtrate to 3 with HCl.

  • Transfer the acidified filtrate to a large separatory funnel.

  • Add an equal volume of ethyl acetate and shake vigorously for 2-3 minutes. Allow the layers to separate.

  • Collect the upper ethyl acetate layer.

  • Repeat the extraction of the aqueous layer with ethyl acetate two more times.

  • Combine all the ethyl acetate extracts.

  • Extract the combined ethyl acetate phase with a saturated NaHCO₃ solution.

  • Separate the NaHCO₃ phase and re-acidify it to pH 3 with HCl.

  • Re-extract the acidified NaHCO₃ phase with ethyl acetate.

  • Collect the ethyl acetate layer and dry it over anhydrous sodium sulfate.

  • Concentrate the dried ethyl acetate extract to dryness using a rotary evaporator. The resulting residue is the crude toxin extract.

Protocol 3: Purification of this compound

This protocol outlines the purification of this compound from the crude extract using chromatographic techniques.

Part A: Droplet Countercurrent Chromatography (DCCC)

  • Dissolve the crude toxin extract in a suitable solvent.

  • Perform DCCC using a solvent system of CCl₄-CHCl₃-C₆H₆-CH₃OH-H₂O (3:3:6:8:2 v/v).[2]

  • Collect fractions and monitor for the presence of this compound using a bioassay or thin-layer chromatography (TLC).

  • Combine the active fractions containing this compound.

Part B: High-Performance Liquid Chromatography (HPLC)

  • Evaporate the solvent from the combined active fractions from DCCC.

  • Dissolve the residue in the HPLC mobile phase.

  • Inject the sample into an HPLC system equipped with a C18 column.[7]

  • Elute the toxins using a mobile phase of methanol and water. A gradient elution may be necessary to separate AK-Toxin I and II effectively.[2][7]

  • Monitor the elution profile at a suitable UV wavelength (e.g., 254 nm).

  • Collect the peak corresponding to this compound.

  • Confirm the purity of the collected fraction by re-injecting it into the HPLC or by other analytical methods such as LC-MS.[7]

Visualizations

Signaling Pathway of this compound in Susceptible Plant Cells

AK_Toxin_Pathway AKToxin This compound PlasmaMembrane Plant Cell Plasma Membrane AKToxin->PlasmaMembrane Targets MembraneDamage Membrane Invagination, Vesiculation, Fragmentation, and Depolarization PlasmaMembrane->MembraneDamage Induces K_efflux K+ Efflux MembraneDamage->K_efflux Leads to Necrosis Veinal Necrosis (Cell Death) MembraneDamage->Necrosis Results in K_efflux->Necrosis Contributes to

Caption: Proposed signaling pathway of this compound leading to cell death in susceptible plant cells.

Experimental Workflow for this compound Extraction and Purification

Extraction_Workflow Culture Fungal Culture (Alternaria alternata) Filtration Filtration Culture->Filtration CultureFiltrate Culture Filtrate Filtration->CultureFiltrate SolventExtraction Solvent Extraction (Ethyl Acetate) CultureFiltrate->SolventExtraction CrudeExtract Crude Toxin Extract SolventExtraction->CrudeExtract DCCC Droplet Countercurrent Chromatography (DCCC) CrudeExtract->DCCC PartiallyPurified Partially Purified This compound Fractions DCCC->PartiallyPurified HPLC High-Performance Liquid Chromatography (HPLC) PartiallyPurified->HPLC PureToxin Purified this compound HPLC->PureToxin

Caption: General workflow for the extraction and purification of this compound from fungal cultures.

References

Application Note: Spectroscopic Analysis of AK-Toxin II

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: AK-Toxin II is a host-specific phytotoxin produced by the Japanese pear pathotype of the fungus Alternaria alternata.[1][2] This metabolite is a key factor in the black spot disease of susceptible Japanese pear cultivars.[2] Structurally, it is the 3'-demethyl derivative of the more abundant AK-Toxin I and belongs to a family of toxins that are esters of 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid (EDA).[1][3][4] this compound induces rapid potassium ion (K+) loss and veinal necrosis in the leaves of susceptible plants, targeting the plasma membrane.[3][5] Accurate spectroscopic analysis is crucial for its identification, quantification, and for studying its mechanism of action. This document provides detailed protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mass Spectrometry (MS) Analysis

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful technique for the sensitive and specific quantification of mycotoxins like this compound from complex biological matrices.[6][7]

Quantitative Data Summary (MS)

The following table summarizes the expected high-resolution mass spectrometry (HR-MS) data for this compound, based on the known structure and fragmentation patterns of AK-Toxin I.[2] this compound is the 3'-demethyl derivative of AK-Toxin I, with a molecular formula of C22H25O6N.

Parameter Value Description
Molecular Formula C22H25O6NDeduced from the structure of AK-Toxin I.[2]
Exact Mass 399.1682Calculated based on the molecular formula.
[M+H]⁺ m/z 400.1755Expected protonated molecular ion in positive ESI mode.
Key Fragment Ion (A) m/z 190.0868Corresponds to the N-acetyl-phenylalanyl moiety [C11H12O2N]⁺.[2]
Key Fragment Ion (B) m/z 162.0919Corresponds to the loss of CO from Fragment A [C10H12ON]⁺.[2]
Key Fragment Ion (C) m/z 120.0813Corresponds to the phenylalanyl backbone [C8H10N]⁺.[2]
Protocol: LC-MS/MS Analysis of this compound

Objective: To develop a robust method for the extraction, detection, and quantification of this compound from fungal culture filtrates.

Principle: The toxin is extracted from the liquid culture using organic solvents. The extract is then analyzed by reverse-phase UHPLC coupled to a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[8]

Materials and Reagents:

  • Equipment: Agilent 1290 Infinity UHPLC System (or equivalent), Agilent 6460 Triple Quadrupole Mass Spectrometer (or equivalent) with Electrospray Ionization (ESI) source.[8]

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid.

  • Chemicals: Ethyl Acetate, Sodium Bicarbonate (NaHCO₃).

  • Columns: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • This compound analytical standard (if available).

Experimental Protocol:

  • Sample Preparation (Extraction from Culture Filtrate): [2]

    • Grow Alternaria alternata (Japanese pear pathotype) in a suitable liquid medium (e.g., modified Richards' medium) for 3-5 days.[2]

    • Remove fungal mycelia by filtration.

    • Adjust the pH of the culture filtrate to 3.0 using HCl.

    • Extract the filtrate three times with an equal volume of ethyl acetate.

    • Combine the ethyl acetate extracts and wash with a saturated NaHCO₃ solution, followed by a water wash.

    • Dry the ethyl acetate phase over anhydrous sodium sulfate and evaporate to dryness under reduced pressure.

    • Reconstitute the dried residue in a known volume of acetonitrile/water (50:50, v/v) for LC-MS/MS analysis.[8]

  • UHPLC Conditions:

    • Column: C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Gradient: Start with 10% B, increase to 95% B over 15 min, hold for 3 min, return to initial conditions, and equilibrate for 5 min.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Gas Temperature: 300 °C.

    • Gas Flow: 8 L/min.

    • Nebulizer Pressure: 40 psi.

    • Capillary Voltage: 4000 V.

    • MRM Transitions (Proposed):

      • Quantifier: 400.2 -> 190.1

      • Qualifier: 400.2 -> 162.1

  • Data Analysis:

    • Identify this compound by matching the retention time and the ratio of quantifier/qualifier MRM transitions with those of an analytical standard (if available) or by comparing with data from reference literature.

    • Quantify the toxin by generating a calibration curve using serial dilutions of a known standard.

NMR Spectroscopy Analysis

NMR spectroscopy is the definitive method for the structural elucidation of natural products.[9][10] For this compound, 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR experiments are essential for unambiguous assignment of all proton and carbon signals and confirming its structure.[11]

Quantitative Data Summary (NMR)

The following table presents the expected ¹H and ¹³C NMR chemical shifts for this compound, inferred from the detailed analysis of AK-Toxin I.[2] The primary differences are expected in the N-acetyl-phenylalanyl moiety, which lacks the β-methyl group present in AK-Toxin I. (Solvent: CDCl₃).

¹H NMR Data (Expected)

Proton Position δ (ppm) Multiplicity J (Hz)
H-2 7.35 dd 15.2, 11.2
H-3 6.05 d 11.2
H-4 6.50 dd 11.0, 11.0
H-5 6.25 dd 11.0, 7.1
H-6 5.85 dd 15.2, 1.1
H-7 5.40 m
H-8 2.80 d 2.0
H-10a 2.75 d 2.0
H-10b 1.35 s
9-CH₃ 1.95 s
N-Ac-CH₃ 4.80 m
H-2' 3.15 m
H-3' 7.20-7.30 m
Phenyl-H 6.20 d 8.0

| NH | | | |

¹³C NMR Data (Expected)

Carbon Position δ (ppm) Carbon Position δ (ppm)
C-1 170.0 C-9 60.5
C-2 145.1 C-10 48.0
C-3 120.5 9-CH₃ 16.5
C-4 130.2 C-1' 171.0
C-5 128.8 C-2' 54.0
C-6 140.0 C-3' 38.0
C-7 125.5 Phenyl-C 127-136

| C-8 | 75.0 | N-Ac-CH₃ | 23.0 |

Protocol: NMR Analysis of this compound

Objective: To perform complete structural characterization and confirmation of purified this compound.

Principle: A purified sample of the toxin is dissolved in a deuterated solvent and analyzed using a high-field NMR spectrometer. A suite of 1D and 2D experiments provides through-bond and through-space correlations to assemble the complete molecular structure.[12]

Materials and Reagents:

  • Equipment: 500 MHz (or higher) NMR Spectrometer with a cryoprobe.[11]

  • Supplies: 5 mm NMR tubes.

  • Solvents: Deuterated chloroform (CDCl₃) or Deuterated Methanol (CD₃OD) with Tetramethylsilane (TMS) as an internal standard.

Experimental Protocol:

  • Sample Preparation:

    • Ensure the this compound sample is highly pure (>95%), having been isolated via methods like droplet countercurrent chromatography followed by silica gel chromatography.[2]

    • Dissolve 5-10 mg of the purified toxin in 0.6 mL of deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition: [12]

    • Tune and match the probe for the specific sample.

    • Acquire a standard ¹H NMR spectrum to assess sample concentration and purity.

    • Acquire a ¹³C{¹H} NMR spectrum.

    • Acquire the following 2D spectra for full structural assignment:

      • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting different spin systems.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): (Optional) To determine the relative stereochemistry through-space proton correlations.

  • Data Analysis:

    • Process all spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the internal standard (TMS at 0.00 ppm).

    • Assign the signals starting with unambiguous signals identified in the ¹H and HSQC spectra.

    • Use COSY data to trace out the decatrienoic acid backbone and the phenylalanyl side chain.

    • Use HMBC correlations to connect the ester linkage between the EDA moiety and the amino acid side chain, and to confirm the positions of quaternary carbons and methyl groups.

    • Compare the final assignments with the published data for AK-Toxin I to confirm the 3'-demethyl structure of this compound.[2]

Diagrams and Workflows

Experimental Workflows

The following diagrams illustrate the key workflows for the isolation and analysis of this compound.

G Figure 1: Isolation and Purification Workflow for this compound cluster_0 Culturing & Extraction cluster_1 Chromatographic Purification A A. alternata Liquid Culture B Filter to Remove Mycelia A->B C Acidify Filtrate (pH 3) B->C D Liquid-Liquid Extraction (Ethyl Acetate) C->D E Evaporate Solvent D->E F Crude Toxin Extract E->F G Droplet Countercurrent Chromatography F->G H Collect Active Fractions G->H I Silica Gel Chromatography H->I J Purified this compound I->J

Figure 1: Isolation and Purification Workflow for this compound

G Figure 2: Spectroscopic Analysis Workflow cluster_0 Mass Spectrometry cluster_1 NMR Spectroscopy A Purified this compound B Prepare Sample for LC-MS A->B E Dissolve in Deuterated Solvent A->E C LC-MS/MS Analysis (MRM Mode) B->C D Data Processing: - Retention Time - MRM Ratios C->D H Structural Confirmation & Quantification D->H F Acquire 1D & 2D NMR Spectra (¹H, ¹³C, COSY, HSQC) E->F G Spectral Assignment F->G G->H G Figure 3: Proposed Mechanism of Action of this compound cluster_plant Susceptible Plant Cell membrane Plasma Membrane k_loss Rapid K⁺ Efflux membrane->k_loss Depolarization & Membrane Damage cytoplasm Cytoplasm (High K⁺ Concentration) cytoplasm->k_loss K⁺ ions necrosis Cellular Necrosis k_loss->necrosis toxin This compound toxin->membrane Targets Plasma Membrane

References

Application Notes and Protocols for Monoclonal Antibody-Based Detection of AK-Toxin II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AK-Toxin II is a host-specific phytotoxin produced by the Japanese pear pathotype of Alternaria alternata, the causative agent of black spot disease on pears.[1][2] The toxin plays a crucial role in the pathogenesis of the disease, causing necrosis on the leaves of susceptible pear cultivars.[1][2] Accurate and sensitive detection of this compound is essential for disease monitoring, food safety assessment, and research into plant-pathogen interactions. While methods like liquid chromatography-tandem mass spectrometry (LC-ESI-MS/MS) have been used for its detection, immunoassays based on monoclonal antibodies (mAbs) offer a promising alternative, providing high specificity, sensitivity, and potential for rapid, field-deployable tests.[3][4][5]

This document provides a comprehensive overview of the principles and methodologies for the development and application of monoclonal antibodies for the detection of this compound. While specific literature on monoclonal antibodies exclusively targeting this compound is limited, the following protocols are based on established and widely used methods for generating and characterizing monoclonal antibodies against other toxins.[6][7][8][9][10]

Principle of Monoclonal Antibody-Based Detection

Monoclonal antibodies are highly specific antibodies that are produced by a single clone of B cells and all recognize the same epitope on an antigen. This homogeneity makes them ideal reagents for developing sensitive and specific immunoassays. The general workflow for developing a monoclonal antibody-based detection method for this compound involves:

  • Antigen Preparation: Conjugating the small molecule this compound to a larger carrier protein to make it immunogenic.

  • Immunization: Injecting an animal model (typically mice) with the antigen to elicit an immune response.

  • Hybridoma Technology: Fusing antibody-producing spleen cells from the immunized animal with myeloma cells to create immortal hybridoma cell lines that continuously produce a single type of antibody.

  • Screening and Selection: Identifying hybridoma clones that produce monoclonal antibodies with high affinity and specificity for this compound.

  • Antibody Production and Purification: Scaling up the production of the selected monoclonal antibodies.

  • Assay Development: Developing and optimizing an immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA), for the detection of this compound.

Data Presentation

The following tables summarize representative quantitative data for a hypothetical high-affinity monoclonal antibody against this compound, based on typical values observed for antibodies against other small molecule toxins.

Table 1: Characteristics of a Hypothetical Anti-AK-Toxin II Monoclonal Antibody (Clone AT-Mab 1)

ParameterValueMethod
Antibody Isotype IgG1, kappa light chainIsotyping ELISA
Affinity (KD) 1.5 x 10-9 MSurface Plasmon Resonance (SPR)
On-rate (ka) 2.3 x 105 M-1s-1Surface Plasmon Resonance (SPR)
Off-rate (kd) 3.5 x 10-4 s-1Surface Plasmon Resonance (SPR)
Purity >95%SDS-PAGE

Table 2: Performance of an Indirect Competitive ELISA (ic-ELISA) for this compound Detection

ParameterValue
Coating Antigen Concentration 1 µg/mL
Monoclonal Antibody Dilution 1:5000
Linear Range 0.1 - 10 ng/mL
Limit of Detection (LOD) 0.05 ng/mL
IC50 1.2 ng/mL
Cross-reactivity (AK-Toxin I) < 5%
Cross-reactivity (Other Alternaria toxins) < 1%

Experimental Protocols

Protocol 1: Production of Monoclonal Antibodies against this compound

This protocol outlines the key steps for generating monoclonal antibodies using hybridoma technology.

1. Antigen Preparation (this compound-Carrier Protein Conjugate)

  • Due to its small size, this compound must be conjugated to a carrier protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) to become immunogenic.

  • Activate the carboxyl group of this compound using a carbodiimide crosslinker such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS).

  • React the activated this compound with the carrier protein (KLH for immunization, BSA for screening) in a suitable buffer (e.g., PBS, pH 7.4) for several hours at room temperature or overnight at 4°C.

  • Remove unconjugated toxin by dialysis against PBS.

  • Confirm conjugation by analyzing the conjugate using methods like MALDI-TOF mass spectrometry or by observing a shift in the molecular weight on SDS-PAGE.

2. Immunization of Mice

  • Emulsify the this compound-KLH conjugate (50-100 µg per mouse) with an equal volume of Complete Freund's Adjuvant (CFA) for the initial injection.

  • Inject BALB/c mice intraperitoneally with the emulsion.

  • Administer booster injections of the conjugate emulsified with Incomplete Freund's Adjuvant (IFA) every 2-3 weeks.

  • Monitor the antibody titer in the mouse serum using an indirect ELISA with this compound-BSA as the coating antigen.

  • Three days before cell fusion, administer a final booster injection of the conjugate in saline.

3. Cell Fusion and Hybridoma Production

  • Aseptically harvest the spleen from the immunized mouse and prepare a single-cell suspension of splenocytes.

  • Mix the splenocytes with Sp2/0-Ag14 myeloma cells at a ratio of 5:1.

  • Fuse the cells using polyethylene glycol (PEG) 1500.

  • Resuspend the fused cells in HAT (hypoxanthine-aminopterin-thymidine) selection medium and plate them into 96-well microtiter plates.

  • Incubate the plates at 37°C in a humidified incubator with 5% CO2.

4. Screening of Hybridomas

  • After 10-14 days, screen the supernatants from wells with growing hybridoma colonies for the presence of antibodies against this compound using an indirect ELISA with this compound-BSA as the coating antigen.

  • Expand positive clones and re-screen.

  • Select clones that show high reactivity to this compound-BSA and no reactivity to BSA alone.

5. Cloning and Expansion

  • Clone the selected positive hybridomas by limiting dilution to ensure monoclonality.

  • Expand the positive clones to larger culture volumes for antibody production.

  • Cryopreserve the stable, high-producing hybridoma cell lines.

Protocol 2: Indirect Competitive ELISA (ic-ELISA) for this compound Detection

This protocol describes a competitive immunoassay for the quantification of this compound in samples.

1. Plate Coating

  • Dilute the this compound-BSA conjugate to 1 µg/mL in 0.05 M carbonate-bicarbonate buffer (pH 9.6).

  • Add 100 µL of the diluted conjugate to each well of a 96-well microtiter plate.

  • Incubate the plate overnight at 4°C or for 2 hours at 37°C.[7]

  • Wash the plate three times with washing buffer (PBS containing 0.05% Tween 20, PBST).

2. Blocking

  • Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBST) to each well.

  • Incubate for 1-2 hours at 37°C.

  • Wash the plate three times with washing buffer.

3. Competitive Reaction

  • Prepare standards of known this compound concentrations and the unknown samples.

  • In a separate plate or tubes, pre-incubate 50 µL of each standard or sample with 50 µL of the diluted anti-AK-Toxin II monoclonal antibody (previously optimized dilution) for 30 minutes at 37°C.

  • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.

  • Incubate for 1 hour at 37°C.

  • Wash the plate five times with washing buffer.

4. Detection

  • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP), diluted according to the manufacturer's instructions, to each well.

  • Incubate for 1 hour at 37°C.

  • Wash the plate five times with washing buffer.

5. Substrate Reaction and Measurement

  • Add 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well.

  • Incubate in the dark at room temperature for 15-30 minutes.

  • Stop the reaction by adding 50 µL of 2 M H2SO4 to each well.

  • Measure the absorbance at 450 nm using a microplate reader.

6. Data Analysis

  • The absorbance is inversely proportional to the concentration of this compound in the sample.

  • Generate a standard curve by plotting the absorbance values against the logarithm of the this compound concentration for the standards.

  • Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

Visualizations

Monoclonal_Antibody_Production_Workflow cluster_antigen Antigen Preparation cluster_immunization Immunization cluster_hybridoma Hybridoma Technology cluster_selection Screening & Selection cluster_production Antibody Production Toxin This compound Conjugate This compound-KLH Conjugate Toxin->Conjugate Carrier Carrier Protein (KLH) Carrier->Conjugate Mouse Mouse Immunization Conjugate->Mouse Spleen Spleen Cells Mouse->Spleen Fusion Cell Fusion (PEG) Spleen->Fusion Myeloma Myeloma Cells Myeloma->Fusion Hybridomas Hybridoma Cells Fusion->Hybridomas Screening ELISA Screening Hybridomas->Screening Cloning Limiting Dilution Cloning Screening->Cloning PositiveClone Positive Monoclonal Hybridoma Cloning->PositiveClone Expansion Cell Culture Expansion PositiveClone->Expansion Purification Antibody Purification Expansion->Purification mAb Anti-AK-Toxin II mAb Purification->mAb

Caption: Workflow for the production of monoclonal antibodies against this compound.

Indirect_Competitive_ELISA cluster_0 Step 1: Coating cluster_1 Step 2: Competitive Reaction cluster_2 Step 3: Binding cluster_3 Step 4: Detection cluster_4 Step 5: Signal Generation p1 This compound-BSA conjugate is coated onto the microplate well. p2 Sample (containing free this compound) is mixed with anti-AK-Toxin II mAb. This mixture is added to the well. p1->p2 p3 Free this compound in the sample competes with the coated this compound-BSA for binding to the limited amount of mAb. p2->p3 p4 An enzyme-linked secondary antibody is added, which binds to the captured primary mAb. p3->p4 p5 A substrate is added, and the enzyme converts it into a colored product. The color intensity is inversely proportional to the this compound concentration in the sample. p4->p5

References

Application of AK-Toxin II in Herbicide Development Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

AK-Toxin II is a host-selective phytotoxin produced by the Japanese pear pathotype of the fungus Alternaria alternata. As a member of the epoxy-decatrienoic acid class of toxins, its potent and specific biological activity presents a unique opportunity for the development of novel herbicides. This document provides detailed application notes and experimental protocols for researchers investigating the herbicidal potential of this compound. Its high selectivity makes it a valuable tool for studying plant-pathogen interactions and for developing targeted weed control strategies. The primary mode of action of this compound is the disruption of the plasma membrane in susceptible plant cells, leading to rapid electrolyte leakage and necrotic cell death.[1]

Data Presentation

Table 1: Phytotoxicity of this compound on Pyrus spp. Cultivars
CultivarSusceptibilityToxin ConcentrationObserved EffectReference
'Nijisseike' (Japanese Pear)Susceptible100 nMVenous Necrosis[2][3]
'Chojuro' (Japanese Pear)Resistant0.1 mMNo effect[2]
Table 2: Comparison of Related Alternaria Toxins
ToxinProducing Fungus PathotypePrimary TargetNoteworthy Characteristics
This compound A. alternata Japanese pear pathotypePlasma membraneHigh host selectivity for specific pear cultivars.[1][2]
AF-Toxin II A. alternata strawberry pathotypePlasma membraneToxic to pear, but not strawberry.[2]
ACT-Toxin I A. alternata tangerine pathotypePlasma membraneToxic to citrus and pear at very low concentrations (2 x 10⁻⁸ M).[2]
AAL-Toxin A. alternata tomato pathotypeCeramide synthaseBroader host range, potential for bioherbicide development.[2]
Tenuazonic Acid Various Alternaria spp.Photosystem IIBroad-spectrum bioherbicidal activity.[4]

Experimental Protocols

Protocol 1: Detached Leaf Assay for Phytotoxicity Assessment

This protocol is designed to rapidly assess the phytotoxic effects of this compound on leaf tissue.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., methanol)

  • Young, healthy leaves from susceptible and resistant plant cultivars

  • Sterile deionized water

  • Petri dishes (9 cm diameter)

  • Sterile filter paper

  • Micropipettes

  • Incubator with controlled light and temperature

Methodology:

  • Preparation of Toxin Solutions: Prepare a series of dilutions of the this compound stock solution with sterile deionized water to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM, 100 µM). Include a control solution containing the same concentration of the solvent used for the stock solution.

  • Leaf Preparation: Detach healthy, fully expanded young leaves from the test plants. Wash the leaves gently with sterile deionized water and pat them dry with a sterile paper towel.

  • Assay Setup: Place two layers of sterile filter paper in each Petri dish and moisten them with 5 mL of sterile deionized water.

  • Toxin Application: Make a small puncture wound on the adaxial surface of each leaf with a sterile needle. Apply a 10 µL droplet of the respective this compound dilution or control solution to the wound.

  • Incubation: Place the leaves in the prepared Petri dishes, ensuring the treated surface is facing up. Seal the Petri dishes with parafilm and incubate at 25°C with a 12-hour photoperiod.

  • Data Collection: Observe the leaves daily for up to 7 days. Record the diameter of any necrotic lesions that develop around the application site.

Protocol 2: Electrolyte Leakage Assay

This assay quantifies cell membrane damage by measuring the leakage of electrolytes from leaf tissue following exposure to this compound.

Materials:

  • Leaf discs from susceptible and resistant plants

  • This compound test solutions

  • Deionized water

  • Conductivity meter

  • Test tubes

  • Shaking water bath

  • Leaf punch or cork borer (1 cm diameter)

Methodology:

  • Sample Preparation: Use a leaf punch to obtain uniform leaf discs from healthy, young leaves of both susceptible and resistant plants. Avoid major veins.

  • Washing: Rinse the leaf discs thoroughly with deionized water to remove any surface contaminants and electrolytes released during cutting.

  • Incubation: Place a pre-determined number of leaf discs (e.g., 10) into test tubes containing a known volume of the this compound test solutions or control solution (e.g., 10 mL).

  • Initial Conductivity Measurement: Incubate the test tubes in a shaking water bath at 25°C for a set period (e.g., 6 hours). After incubation, measure the electrical conductivity of the solution (C1).

  • Total Conductivity Measurement: To determine the total electrolyte content, autoclave the test tubes containing the leaf discs at 121°C for 15 minutes to induce complete cell rupture. Allow the solution to cool to room temperature and measure the final conductivity (C2).

  • Calculation of Electrolyte Leakage: Calculate the percentage of electrolyte leakage using the following formula: Electrolyte Leakage (%) = (C1 / C2) * 100

Protocol 3: Whole Plant Phytotoxicity Assay (Seedling Assay)

This protocol assesses the herbicidal effect of this compound on whole seedlings.

Materials:

  • Seeds of susceptible and resistant plant species

  • Sterile soil or potting mix

  • Pots or trays for planting

  • This compound test solutions

  • Spray bottle for foliar application

  • Growth chamber or greenhouse with controlled environmental conditions

Methodology:

  • Plant Growth: Sow seeds in pots containing sterile soil and grow them in a growth chamber or greenhouse until they reach the 2-3 true leaf stage.

  • Toxin Application:

    • Foliar Spray: Prepare the desired concentrations of this compound in a solution containing a surfactant (e.g., 0.05% Tween-20) to ensure even coverage. Spray the foliage of the seedlings until runoff. Control plants should be sprayed with the surfactant solution without the toxin.

    • Soil Drench: Apply a known volume of the this compound solution directly to the soil of each pot.

  • Incubation: Return the treated plants to the growth chamber or greenhouse and maintain them under optimal growing conditions.

  • Data Collection: Observe the plants over a period of 14-21 days. Record visual symptoms of phytotoxicity such as chlorosis, necrosis, stunting, and mortality. At the end of the experimental period, harvest the aerial parts of the plants and measure the fresh and dry weight to quantify the impact on biomass.

Visualizations

AK_Toxin_II_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Plant Cell cluster_cytoplasm Cytoplasm This compound This compound Plasma_Membrane Plasma Membrane This compound->Plasma_Membrane Binds to/interacts with Ion_Channels Ion Channels This compound->Ion_Channels Disrupts H_ATPase H+-ATPase This compound->H_ATPase Inhibits Electrolyte_Leakage Electrolyte Leakage (K+ efflux) Ion_Channels->Electrolyte_Leakage Membrane_Depolarization Membrane Depolarization H_ATPase->Membrane_Depolarization Electrolyte_Leakage->Membrane_Depolarization ROS_Production Reactive Oxygen Species (ROS) Production Membrane_Depolarization->ROS_Production PCD_Cascade Programmed Cell Death (PCD) Cascade ROS_Production->PCD_Cascade Necrosis Necrosis PCD_Cascade->Necrosis

Caption: Proposed signaling pathway of this compound in a susceptible plant cell.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_conclusion Conclusion A Prepare this compound stock and working solutions C Perform Phytotoxicity Assay (e.g., Detached Leaf Assay) A->C B Cultivate susceptible and resistant plant varieties B->C D Apply Toxin to Plants/Tissues C->D E Incubate under controlled conditions D->E F Observe and record visual symptoms (necrosis, etc.) E->F G Measure quantitative parameters (lesion size, electrolyte leakage, biomass) F->G H Analyze and compare data between treatments and controls G->H I Determine herbicidal activity and selectivity of this compound H->I

Caption: General experimental workflow for assessing the herbicidal activity of this compound.

Logical_Relationship Toxin This compound Target Plasma Membrane Integrity Toxin->Target disrupts Selectivity Host Selectivity Toxin->Selectivity Effect Cellular Damage (Electrolyte Leakage, ROS) Target->Effect leads to Outcome Necrotic Lesions (Herbicidal Effect) Effect->Outcome results in Application Potential for Selective Herbicide Outcome->Application Selectivity->Application

References

Troubleshooting & Optimization

Technical Support Center: Enhancing AK-Toxin II Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the production of AK-Toxin II from the Japanese pear pathotype of Alternaria alternata.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which organism produces it?

A1: this compound is a host-selective phytotoxin that belongs to a group of secondary metabolites produced by the Japanese pear pathotype of the fungus Alternaria alternata.[1][2] It is one of two primary toxins, AK-Toxin I and II, with AK-Toxin I typically being more abundant and biologically active.[2][3]

Q2: What is the basic chemical structure of this compound?

A2: this compound is an ester of 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid (EDA) and a derivative of the amino acid phenylalanine.[2] Understanding its structure is crucial for developing appropriate extraction and analytical methods.

Q3: What are the key genes involved in this compound biosynthesis?

A3: The biosynthesis of AK-Toxins is governed by a cluster of genes, often referred to as the AKT gene cluster. Key genes include AKT1, AKT2, AKT3, and AKTR.[1][4] These genes are located on a conditionally dispensable chromosome in the fungus.[1] Additionally, a gene named AKT7, which encodes a cytochrome P450 monooxygenase, has been identified as a negative regulator of AK-toxin production.[5]

Troubleshooting Guides

This section provides solutions to common issues encountered during this compound production experiments.

Issue 1: Low or No Toxin Yield in Liquid Culture

Possible Cause 1: Suboptimal Culture Medium

The composition of the culture medium is critical for secondary metabolite production. A nutrient-imbalanced medium can favor primary metabolism (growth) over secondary metabolism (toxin production).

Solutions:

  • Optimize the Carbon-to-Nitrogen (C:N) Ratio: A high C:N ratio generally favors the production of polyketide-derived mycotoxins. Experiment with different concentrations of your primary carbon and nitrogen sources. For other Alternaria toxins, an optimal initial C:N ratio of 72 has been reported to maximize toxin yield.[6]

  • Select Appropriate Carbon and Nitrogen Sources: The type of carbon and nitrogen source can significantly impact toxin production. While glucose is a common carbon source, others like sucrose or acetate may enhance yields of certain Alternaria toxins.[7] Since phenylalanine is a precursor to this compound, its inclusion in the medium as a nitrogen source could potentially boost production.[7]

  • Utilize a Suitable Basal Medium: Richards' medium is a commonly used synthetic medium for the cultivation of Alternaria species for toxin production. A typical composition is provided in the Experimental Protocols section.

Possible Cause 2: Inappropriate Culture Conditions

Physical parameters such as pH, temperature, and aeration play a pivotal role in fungal growth and secondary metabolism.

Solutions:

  • Maintain an Acidic pH: Mycotoxin production in Alternaria alternata is often favored in acidic conditions. The optimal pH for the production of other Alternaria toxins has been found to be between 4.0 and 4.5.[6] Production is significantly reduced at pH values above 5.5.[6]

  • Control the Temperature: The optimal temperature for growth and toxin production in Alternaria species is generally between 20°C and 30°C.

  • Consider Static vs. Shaken Cultures: For some Alternaria toxins, static (unshaken) cultures have been shown to yield higher amounts of toxins compared to shaken cultures.[7] This may be due to factors like shear stress or oxygen availability. It is recommended to test both conditions for this compound production.

Issue 2: Inconsistent Toxin Production Between Batches

Possible Cause: Genetic Instability of the Producing Strain

The genes for host-selective toxin production in Alternaria alternata pathotypes are located on conditionally dispensable chromosomes, which can be unstable.

Solutions:

  • Regularly Re-isolate from a Single Spore: To maintain a genetically homogenous culture, it is advisable to perform single-spore isolation periodically.

  • Proper Strain Storage: Store your high-yielding isolates as spore suspensions in glycerol at -80°C for long-term stability. Avoid repeated subculturing on agar plates for extended periods.

Issue 3: Difficulty in Extracting and Quantifying this compound

Possible Cause: Inefficient Extraction or Analytical Method

This compound is a specific chemical entity that requires a tailored extraction and quantification protocol.

Solutions:

  • Optimize Extraction Solvent: Solvents such as ethyl acetate or methanol are commonly used for extracting Alternaria toxins.[7] The choice of solvent should be optimized for this compound.

  • Utilize a Sensitive Analytical Technique: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are sensitive methods for the quantification of Alternaria toxins.[8] Developing a specific method for this compound will ensure accurate measurements.

Data Presentation

Table 1: Influence of Culture Parameters on Alternaria Mycotoxin Production (Qualitative Summary)

ParameterConditionExpected Effect on Toxin YieldReference(s)
pH Acidic (4.0 - 4.5)Increase[6]
Neutral to Alkaline (>5.5)Decrease[6]
C:N Ratio High (~72)Increase[6]
LowDecrease[6]
Nitrogen Source PhenylalaninePotential Increase[7]
Cultivation StaticPotential Increase[7]
ShakenPotential Decrease[7]

Note: The data in this table is primarily derived from studies on other Alternaria toxins (AOH, AME, TA) and provides a general guideline for optimizing this compound production.

Table 2: Potential Genetic Strategies to Enhance this compound Yield

Genetic ModificationTarget Gene(s)RationaleExpected Outcome
Overexpression AKT1, AKT2, AKT3, AKTRIncrease the expression of key biosynthetic enzymes and the pathway-specific transcriptional regulator.Increased this compound production.
Gene Knockout AKT7Remove the negative regulatory effect on the biosynthetic pathway.Increased this compound production.

Experimental Protocols

Protocol 1: Cultivation of Alternaria alternata for this compound Production

1. Media Preparation (Richards' Medium):

  • Potassium nitrate (KNO₃): 10 g

  • Monopotassium phosphate (KH₂PO₄): 5 g

  • Magnesium sulfate (MgSO₄·7H₂O): 2.5 g

  • Ferric chloride (FeCl₃): 0.02 g

  • Sucrose: 50 g

  • Distilled water: 1 L

Instructions:

  • Dissolve all ingredients in distilled water.

  • Adjust the pH to the desired value (e.g., 4.5) using HCl or NaOH.

  • Sterilize by autoclaving at 121°C for 15 minutes.

2. Inoculation and Incubation:

  • Inoculate the sterilized medium with a spore suspension or mycelial plugs of the Alternaria alternata Japanese pear pathotype.

  • Incubate at 25-28°C for a designated period (e.g., 7-14 days). For static cultures, keep the flasks undisturbed. For shaken cultures, use a rotary shaker at a moderate speed (e.g., 150 rpm).

Protocol 2: Extraction and Quantification of this compound

1. Extraction:

  • Separate the fungal mycelium from the culture broth by filtration.

  • Lyophilize the mycelium and the culture filtrate separately.

  • Extract the lyophilized material with a suitable solvent (e.g., ethyl acetate or methanol) multiple times.

  • Combine the extracts and evaporate the solvent under reduced pressure.

2. Quantification:

  • Re-dissolve the dried extract in a suitable solvent for analysis.

  • Analyze the sample using HPLC or LC-MS/MS with a validated method for this compound. A C18 column is commonly used for the separation of Alternaria toxins.

  • Quantify the toxin by comparing the peak area to a standard curve of purified this compound.

Visualizations

AK_Toxin_Biosynthesis_Pathway cluster_precursors Precursors cluster_biosynthesis AK-Toxin Biosynthesis cluster_regulation Genetic Regulation Acetate Acetate EDA_Biosynthesis EDA Biosynthesis Acetate->EDA_Biosynthesis Phenylalanine Phenylalanine Phenylalanine_Derivative_Biosynthesis Phenylalanine Derivative Biosynthesis Phenylalanine->Phenylalanine_Derivative_Biosynthesis Esterification Esterification EDA_Biosynthesis->Esterification Phenylalanine_Derivative_Biosynthesis->Esterification AK_Toxin_II This compound Esterification->AK_Toxin_II AKT_Cluster AKT Gene Cluster (AKT1, AKT2, AKT3, AKTR) AKT_Cluster->EDA_Biosynthesis + AKT_Cluster->Phenylalanine_Derivative_Biosynthesis + AKT7 AKT7 (Negative Regulator) AKT7->EDA_Biosynthesis -

Caption: Simplified biosynthetic pathway and genetic regulation of this compound.

Experimental_Workflow cluster_culture 1. Fungal Culture cluster_extraction 2. Toxin Extraction cluster_analysis 3. Analysis and Optimization Strain_Selection Select A. alternata (Japanese Pear Pathotype) Media_Preparation Prepare Richards' Medium (Optimize C:N, pH) Strain_Selection->Media_Preparation Inoculation Inoculate Medium Media_Preparation->Inoculation Incubation Incubate (25-28°C) (Static or Shaken) Inoculation->Incubation Filtration Separate Mycelia and Broth Incubation->Filtration Solvent_Extraction Extract with Ethyl Acetate or Methanol Filtration->Solvent_Extraction Evaporation Evaporate Solvent Solvent_Extraction->Evaporation Quantification Quantify this compound (HPLC or LC-MS/MS) Evaporation->Quantification Data_Analysis Analyze Yield Data Quantification->Data_Analysis Optimization Iteratively Optimize Conditions Data_Analysis->Optimization Optimization->Media_Preparation Refine

Caption: Experimental workflow for optimizing this compound production.

References

Technical Support Center: Purification of AK-Toxin II

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges and troubleshooting strategies associated with the purification of AK-Toxin II.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

A1: this compound is a host-specific phytotoxin produced by the Japanese pear pathotype of the fungus Alternaria alternata. It is a lipophilic, low-molecular-weight compound.[1][2] The primary challenges in its purification stem from its low concentration in culture filtrates, the presence of the structurally similar and more abundant AK-Toxin I, and its potential instability under certain conditions. The co-occurrence of other secondary metabolites from the fungus further complicates the isolation of pure this compound.

Q2: What are the key steps in the purification of this compound?

A2: The established protocol for this compound purification involves a multi-step process that includes:

  • Solvent Extraction: Initial extraction of the toxin from the culture filtrate using an organic solvent like ethyl acetate.

  • Droplet Countercurrent Chromatography (DCCC): A liquid-liquid partition chromatography technique to separate compounds based on their partitioning behavior between two immiscible liquid phases. This step is crucial for the initial fractionation of the crude extract.

  • Silica Gel Chromatography: A solid-liquid chromatography technique used for further purification, separating this compound from other compounds based on polarity.

  • Recrystallization: The final step to obtain highly purified crystals of this compound.

Q3: How can I monitor the presence and purity of this compound during purification?

A3: The presence of this compound can be monitored using a bioassay on susceptible Japanese pear leaves, where it induces characteristic veinal necrosis.[3][4] For purity assessment, High-Performance Liquid Chromatography (HPLC) coupled with UV detection or, for higher sensitivity and confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the methods of choice.[5]

Troubleshooting Guides

Low Yield After Initial Extraction
Problem Possible Cause Troubleshooting Solution
Low recovery of this compound from the culture filtrate.Inefficient extraction due to suboptimal pH or solvent choice.Adjust the pH of the culture filtrate to acidic (around pH 3) before extraction with ethyl acetate to ensure the toxin is in its neutral, more soluble form. Perform multiple extractions (at least 3 times) and pool the organic phases to maximize recovery.
Emulsion formation during extraction.Gently mix the aqueous and organic phases to minimize emulsion. If an emulsion forms, it can be broken by adding a small amount of brine or by centrifugation.
Degradation of the toxin during extraction.Perform the extraction at a low temperature (e.g., in an ice bath) and avoid prolonged exposure to light.
Poor Separation in Droplet Countercurrent Chromatography (DCCC)
Problem Possible Cause Troubleshooting Solution
Co-elution of AK-Toxin I and II.The chosen solvent system does not provide sufficient selectivity.Optimize the solvent system. A common system for separating Alternaria toxins is a mixture of chloroform, methanol, and water. Systematically vary the ratios of these solvents to improve the separation factor between AK-Toxin I and II.
Broad peaks and poor resolution.Ensure the DCCC instrument is properly equilibrated with the stationary phase before sample injection. Control the flow rate to allow for efficient mass transfer between the mobile and stationary phases.
Sample overload.Reduce the amount of crude extract loaded onto the column. Overloading can lead to band broadening and decreased resolution.
Inefficient Purification by Silica Gel Chromatography
Problem Possible Cause Troubleshooting Solution
This compound elutes with impurities.Inappropriate solvent system (mobile phase).Use a gradient elution starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). This will help to separate compounds with a wider range of polarities.
Tailing of peaks.The silica gel may have acidic sites that interact with the toxin. This can be minimized by using deactivated silica gel or by adding a small amount of a modifier (e.g., acetic acid) to the mobile phase.
Irreversible adsorption of the toxin to the silica gel.If the toxin is strongly adsorbed, consider using a different stationary phase, such as reversed-phase C18 silica gel, with a polar mobile phase (e.g., methanol/water or acetonitrile/water).

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained during a typical purification of this compound. These values are for illustrative purposes and may vary depending on the specific experimental conditions.

Table 1: Toxin Production and Extraction Efficiency

Parameter Value Unit
Alternaria alternata Culture Volume10L
This compound Concentration in Filtrate (estimated)0.5 - 2.0mg/L
Total this compound in Filtrate (estimated)5 - 20mg
Ethyl Acetate Extraction Yield85 - 95%
Amount of this compound in Crude Extract4.25 - 19mg

Table 2: Purification Yield at Different Chromatographic Steps

Purification Step Starting Amount (mg) Recovered Amount (mg) Yield (%) Purity (%)
Droplet Countercurrent Chromatography (DCCC)15960~70
Silica Gel Chromatography94.550>95
Recrystallization4.53.680>99

Experimental Protocols

Culturing of Alternaria alternata and Toxin Production
  • Inoculate a suitable liquid medium (e.g., potato dextrose broth) with a toxigenic strain of Alternaria alternata Japanese pear pathotype.

  • Incubate the culture at 25-28°C for 14-21 days with shaking.

  • Separate the mycelium from the culture broth by filtration through cheesecloth or a similar filter. The filtrate contains the crude this compound.

Extraction of this compound
  • Adjust the pH of the culture filtrate to approximately 3.0 with a suitable acid (e.g., HCl).

  • Transfer the acidified filtrate to a separatory funnel.

  • Add an equal volume of ethyl acetate and gently mix the two phases.

  • Allow the layers to separate and collect the upper ethyl acetate layer.

  • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

  • Pool the ethyl acetate extracts and dry them over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude toxin extract.

Bioassay for this compound Activity
  • Prepare serial dilutions of the fractions obtained during purification in a suitable solvent (e.g., methanol).

  • Apply a small droplet (10-20 µL) of each dilution to a freshly detached, susceptible Japanese pear leaf.

  • Incubate the leaves in a humid chamber at room temperature for 24-48 hours.

  • Observe the leaves for the development of characteristic veinal necrosis, indicating the presence of this compound. The size and severity of the necrosis can be used to estimate the relative concentration of the toxin.

Mandatory Visualizations

experimental_workflow cluster_start Starting Material cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis cluster_end Final Product start Alternaria alternata Culture Filtrate extraction Solvent Extraction (Ethyl Acetate, pH 3) start->extraction dccc Droplet Countercurrent Chromatography (DCCC) extraction->dccc silica Silica Gel Chromatography dccc->silica bioassay Bioassay (Necrosis on Pear Leaves) dccc->bioassay recrystal Recrystallization silica->recrystal silica->bioassay hplc Purity Check (HPLC/LC-MS) recrystal->hplc end Pure this compound recrystal->end end->hplc

Caption: Experimental workflow for the purification of this compound.

signaling_pathway cluster_toxin Toxin Interaction cluster_membrane Plasma Membrane Events cluster_cellular Cellular Response toxin This compound receptor P-glycoprotein-like Receptor (Hypothesized) toxin->receptor Binds to membrane Plant Cell Plasma Membrane ion_channel Ion Channels (e.g., K+ channels) receptor->ion_channel Activates ion_efflux Rapid K+ Efflux ion_channel->ion_efflux depolarization Membrane Depolarization ion_efflux->depolarization pcd Programmed Cell Death (PCD) / Necrosis ion_efflux->pcd ros Reactive Oxygen Species (ROS) Production depolarization->ros ros->pcd

Caption: Proposed signaling pathway of this compound-induced cell death.

References

Navigating the Nuances of AK-Toxin II: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with AK-Toxin II, ensuring the stability and integrity of this phytotoxin in solution is paramount for obtaining reliable and reproducible experimental results. This technical support center provides essential guidance on the stability and degradation of this compound, complete with troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Understanding this compound Stability: A Critical Overview

This compound, a host-specific toxin produced by the Japanese pear pathotype of Alternaria alternata, is a potent inducer of necrosis and rapid potassium (K+) ion loss in susceptible plant cells. Its primary target is the plasma membrane, where it disrupts cellular integrity and initiates a cascade of events leading to cell death. The stability of this compound in solution is a critical factor that can influence its biological activity and the interpretation of experimental outcomes. Factors such as pH, temperature, and the composition of the solution can significantly impact the toxin's integrity over time.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound primarily targets the plasma membrane of susceptible cells. This interaction leads to a rapid and significant efflux of potassium ions (K+), which disrupts the cell's electrochemical gradient and membrane potential, ultimately triggering a cell death pathway.

Q2: How stable is this compound in standard aqueous solutions?

Q3: What are the optimal storage conditions for this compound solutions?

A3: To maximize stability, this compound solutions should be stored at low temperatures, typically -20°C or below, and protected from light. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles, which can degrade the toxin.

Q4: Can I use standard biological buffers to dissolve this compound?

A4: Yes, but the choice of buffer can influence the toxin's stability. It is advisable to test the stability of this compound in the specific buffer system you intend to use for your experiments. Buffers with a neutral to slightly acidic pH are generally a reasonable starting point, but empirical validation is crucial.

Q5: What analytical methods are suitable for quantifying this compound in solution?

A5: High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is a common and reliable method for the quantification of this compound. LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) offers high sensitivity and specificity for detecting and quantifying the toxin, even in complex matrices.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or lower than expected biological activity 1. Degradation of this compound in stock or working solutions. 2. Repeated freeze-thaw cycles of the stock solution. 3. Improper storage conditions (e.g., exposure to light, elevated temperature). 4. Interaction with components in the experimental buffer or media.1. Prepare fresh solutions before each experiment. 2. Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles. 3. Store solutions at -20°C or -80°C in amber vials or wrapped in foil. 4. Perform a stability check of this compound in your specific experimental medium.
Variable peak areas or retention times in HPLC analysis 1. Inconsistent mobile phase composition. 2. Column degradation or contamination. 3. Fluctuations in column temperature. 4. Sample degradation in the autosampler.1. Prepare fresh mobile phase daily and ensure thorough mixing. 2. Use a guard column and flush the analytical column regularly. If contamination is suspected, use a stronger solvent wash. 3. Use a column oven to maintain a constant temperature. 4. Keep the autosampler temperature low (e.g., 4°C) to minimize degradation of the toxin in prepared samples.
Poor peak shape (e.g., tailing, splitting) in HPLC analysis 1. Column contamination or aging. 2. Inappropriate mobile phase pH. 3. Sample solvent incompatible with the mobile phase.1. Replace the column or guard column. 2. Adjust the pH of the mobile phase to improve peak shape. 3. Dissolve the sample in the mobile phase or a weaker solvent whenever possible.
No detectable this compound peak in HPLC analysis 1. Complete degradation of the toxin. 2. Incorrect detection wavelength or MS parameters. 3. Issues with the HPLC system (e.g., injector malfunction, leak).1. Prepare a fresh standard and sample. 2. Verify the UV absorbance maximum of this compound or optimize MS parameters for the specific molecule. 3. Perform a system check and troubleshoot the HPLC instrument.

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Stability in Solution

This protocol provides a framework for evaluating the stability of this compound under specific experimental conditions.

1. Materials:

  • This compound standard

  • Selected buffers (e.g., Phosphate Buffered Saline (PBS) at pH 5.0, 7.4, and 8.0)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • HPLC system with UV or MS detector

  • Temperature-controlled incubator or water bath

  • Amber vials

2. Procedure:

  • Prepare Stock Solution: Dissolve a known amount of this compound in a suitable solvent (e.g., methanol) to prepare a concentrated stock solution.

  • Prepare Working Solutions: Dilute the stock solution with the chosen buffers to the desired final concentration for the stability study. Prepare a sufficient volume for sampling at all time points.

  • Initial Time Point (T=0): Immediately after preparation, take an aliquot of each working solution and analyze it by HPLC to determine the initial concentration of this compound. This will serve as the baseline.

  • Incubation: Store the remaining working solutions under the desired temperature conditions (e.g., 4°C, 25°C, 37°C) in amber vials to protect from light.

  • Time-Course Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • HPLC Analysis: Analyze each aliquot by HPLC to quantify the remaining concentration of this compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (T=0). Plot the percentage of remaining toxin against time to visualize the degradation kinetics. From this data, the half-life (t½) of the toxin under each condition can be determined.

Protocol 2: HPLC Method for Quantification of this compound

This is a general HPLC method that can be adapted and optimized for specific instruments and applications.

1. HPLC System:

  • A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Mass Spectrometer detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient could be:

    • 0-5 min: 20% B

    • 5-20 min: Ramp to 90% B

    • 20-25 min: Hold at 90% B

    • 25-26 min: Ramp back to 20% B

    • 26-30 min: Re-equilibrate at 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV detection at the absorbance maximum of this compound (to be determined experimentally) or by MS with appropriate parent and fragment ion monitoring.

3. Calibration:

  • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

  • Use the calibration curve to determine the concentration of this compound in the experimental samples.

Visualizing the Impact of this compound

To better understand the experimental workflow and the toxin's mechanism of action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis stock Prepare this compound Stock Solution working Prepare Working Solutions in Test Buffers stock->working t0 T=0 Analysis working->t0 incubate Incubate at Defined Temperatures working->incubate hplc HPLC Analysis sampling Time-Course Sampling incubate->sampling sampling->hplc data Data Analysis & Degradation Kinetics hplc->data

Figure 1. Experimental workflow for assessing this compound stability.

signaling_pathway toxin This compound membrane Plasma Membrane toxin->membrane Binds to k_channel K+ Channel Interaction/ Pore Formation membrane->k_channel Alters k_efflux Rapid K+ Efflux k_channel->k_efflux Leads to depolarization Membrane Depolarization k_efflux->depolarization Causes downstream Downstream Signaling (e.g., Ca2+ influx, ROS production) depolarization->downstream Initiates cell_death Programmed Cell Death/ Necrosis downstream->cell_death Results in

Technical Support Center: Optimizing HPLC Conditions for AK-Toxin II Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the separation of AK-Toxin II using High-Performance Liquid Chromatography (HPLC). It includes frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for this compound separation?

A1: For the reverse-phase HPLC separation of this compound and other Alternaria toxins, a C18 column is the most suitable and commonly used stationary phase.[1][2] These columns provide the necessary hydrophobicity to retain the toxin while allowing for efficient elution with appropriate mobile phases. Columns with smaller particle sizes (e.g., < 3 µm) can offer higher resolution and efficiency.[1][2]

Q2: Which mobile phase composition is optimal for this compound analysis?

A2: The optimal mobile phase is a gradient mixture of an aqueous solvent and an organic solvent. Methanol is generally preferred over acetonitrile as the organic modifier, as it can provide better resolution and sensitivity for Alternaria toxins.[1] The aqueous phase is typically modified with a buffer or additive to improve peak shape and control ionization. Common additives include ammonium carbonate, ammonium acetate, or low concentrations of weak acids like acetic or formic acid.[1][2] An alkaline mobile phase (e.g., pH 8.0 with 5 mM ammonium acetate) has been shown to be effective for a range of Alternaria toxins.[2]

Q3: Is a gradient or isocratic elution recommended?

A3: A gradient elution is highly recommended. It allows for the effective separation of this compound from other matrix components and potential co-eluting mycotoxins. A typical gradient starts with a lower percentage of the organic solvent, which is gradually increased to elute the more hydrophobic compounds.[1][2] This approach provides sharper peaks and better resolution compared to an isocratic method.[3]

Q4: How should I prepare my sample for HPLC analysis?

A4: Sample preparation is critical to remove interfering matrix components. A common and effective method is a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure, often followed by a solid-phase extraction (SPE) clean-up step using C18 cartridges.[1][2] A typical extraction solvent is a mixture of methanol, water, and acetic acid (e.g., 85/14/1, v/v/v).[2] After extraction, the supernatant can be further purified to concentrate the analyte and minimize matrix effects.[4]

Experimental Protocol: Recommended HPLC Method

This protocol is a recommended starting point for the separation of this compound. Optimization may be required based on the specific sample matrix and instrumentation.

1. Sample Preparation (Modified QuEChERS with SPE Cleanup)

  • Weigh 2 grams of the homogenized sample into a 50 mL centrifuge tube.

  • Add 15 mL of an extraction solvent mixture of methanol/water/acetic acid (85/14/1, v/v/v).[2]

  • Vortex vigorously for 1 minute, followed by shaking for 45 minutes.[2]

  • Centrifuge the sample at 3200 x g for 10 minutes.[2]

  • Transfer 7.5 mL of the supernatant to a new tube and dilute with 7.5 mL of 1% aqueous acetic acid.[2]

  • Condition a C18 SPE cartridge (e.g., 500 mg) by passing 7 mL of methanol, followed by 7 mL of water.[2]

  • Load the diluted extract onto the conditioned SPE cartridge.

  • Wash the cartridge with 6 mL of water, followed by 2.5 mL of acetonitrile/water (35:65, v/v).[5]

  • Elute the toxins with 7 mL of methanol/ethyl acetate (75/25, v/v).[2]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.[2]

  • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).[2]

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC Conditions

The following table summarizes the recommended HPLC parameters for this compound separation.

ParameterRecommended Condition
Column Waters XSelect HSS T3 C18 (2.5 µm, 2.1 x 100 mm) or equivalent[2]
Mobile Phase A 5 mM Ammonium Acetate in Water (pH adjusted to ~8.0)[2]
Mobile Phase B Methanol[2]
Flow Rate 0.3 mL/min[2]
Column Temperature 30°C[2]
Injection Volume 5 µL[2]
Detection UV/DAD (Diode Array Detector) or Mass Spectrometry (MS). Wavelength for UV detection should be optimized; initial screening at 254 nm can be performed.[5]

3. Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
1.09010
10.00100
12.00100
12.29010
16.09010

This gradient is based on a published method for Alternaria toxins and serves as a robust starting point.[2]

Visualized Experimental Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Homogenize Sample p2 Solvent Extraction (Methanol/Water/Acetic Acid) p1->p2 p3 Centrifuge p2->p3 p4 Dilute Supernatant p3->p4 p5 SPE Cleanup (C18) p4->p5 p6 Elute & Evaporate p5->p6 p7 Reconstitute & Filter p6->p7 h1 Inject Sample into HPLC p7->h1 h2 Gradient Separation on C18 Column h1->h2 h3 Detection (UV/MS) h2->h3 d1 Integrate Peak h3->d1 d2 Quantify Concentration d1->d2

Caption: Workflow for this compound analysis from sample preparation to quantification.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Secondary interactions with active sites on the silica packing.1. Flush the column with a strong solvent; if unresolved, replace the column. 2. Ensure the mobile phase pH is correctly prepared (~8.0). For acidic toxins, a slightly alkaline pH can improve peak shape.[2] 3. Use a high-quality, end-capped C18 column.
Retention Time Shift (Drifting) 1. Inconsistent mobile phase composition. 2. Column temperature fluctuations. 3. Column aging or contamination. 4. Pump malfunction or leak.1. Prepare fresh mobile phase daily and ensure proper mixing/degassing.[1] 2. Use a column oven and ensure it maintains a stable temperature (e.g., 30°C).[2] 3. Implement a column washing protocol between runs. 4. Check system pressure for stability and perform pump maintenance if necessary.
Low Signal Intensity / Poor Sensitivity 1. Suboptimal detection wavelength. 2. Sample degradation. 3. Low recovery during sample preparation. 4. Insufficient sample concentration.1. Determine the UV absorbance maximum for this compound standard to set the optimal wavelength. 2. Store standards and samples in a cool, dark place. Use amber vials. 3. Optimize the SPE cleanup steps (e.g., elution solvent volume and composition).[2] 4. Reconstitute the final extract in a smaller volume.
Ghost Peaks / Carryover 1. Contamination in the injector or column. 2. Insufficient needle wash. 3. High concentration of analyte in a previous run.1. Run blank injections (mobile phase only) to identify the source of contamination. 2. Use a strong solvent in the autosampler wash solution (e.g., a high percentage of methanol or acetonitrile). 3. Implement a column wash with a strong solvent at the end of each sequence.
High Backpressure 1. Blockage in the system (e.g., guard column, column frit, tubing). 2. Particulate matter from unfiltered samples. 3. Mobile phase precipitation.1. Systematically disconnect components (starting from the detector) to locate the blockage. Replace the guard column or filter frit if necessary. 2. Always filter samples through a 0.22 or 0.45 µm filter before injection. 3. Ensure mobile phase components are fully miscible and dissolved. Filter the aqueous phase before use.

Visualized Troubleshooting Logic

G start Problem with Chromatogram? p_shape Poor Peak Shape? start->p_shape Yes rt_shift Retention Time Shift? start->rt_shift No sol_shape1 Check Mobile Phase pH p_shape->sol_shape1 Yes low_signal Low Signal? rt_shift->low_signal No sol_rt1 Check Pump & Temp rt_shift->sol_rt1 Yes sol_sig1 Optimize Detector Settings low_signal->sol_sig1 Yes end_node Consult Instrument Manual or Manufacturer Support low_signal->end_node No sol_shape2 Flush/Replace Column sol_shape1->sol_shape2 sol_shape2->end_node sol_rt2 Prepare Fresh Mobile Phase sol_rt1->sol_rt2 sol_rt2->end_node sol_sig2 Review Sample Prep Recovery sol_sig1->sol_sig2 sol_sig2->end_node

Caption: A logical decision tree for troubleshooting common HPLC issues.

References

Technical Support Center: AK-Toxin II Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AK-Toxin II.

Troubleshooting Guide

This guide addresses common issues encountered during the detection of this compound, particularly using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods.

Issue Potential Cause Recommended Solution
No or Low Signal for this compound Sample Degradation: this compound may be unstable under certain storage conditions.Store samples at -20°C or below and avoid repeated freeze-thaw cycles. Analyze samples as quickly as possible after extraction.
Inefficient Extraction: The toxin may not be effectively extracted from the sample matrix.Optimize the extraction solvent and method. A common solvent is a mixture of acetonitrile, water, and formic acid. Sonication or vigorous shaking can improve extraction efficiency.
Ion Suppression (Matrix Effect): Co-eluting compounds from the sample matrix can suppress the ionization of this compound in the mass spectrometer source.[1][2][3]- Dilute the sample: A simple dilution can reduce the concentration of interfering matrix components.[4] - Improve sample clean-up: Use solid-phase extraction (SPE) or immunoaffinity columns (IAC) to remove interfering compounds before LC-MS/MS analysis.[5][6] - Use matrix-matched calibrants: Prepare calibration standards in a blank matrix extract that is free of this compound to compensate for matrix effects.[3] - Utilize an internal standard: A stable isotope-labeled internal standard for this compound, if available, can effectively compensate for matrix effects and variations in instrument response.[3]
Incorrect Mass Spectrometer Settings: The instrument may not be optimized for the detection of this compound.Infuse a standard solution of this compound to optimize parameters such as cone voltage and collision energy for the specific precursor and product ions.
Peak Tailing or Broadening Column Contamination: Buildup of matrix components on the analytical column.- Flush the column with a strong solvent. - If the problem persists, replace the column. - Use a guard column to protect the analytical column.[7]
Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for the chromatography of this compound.Ensure the mobile phase is properly prepared and filtered. A common mobile phase for mycotoxin analysis is a gradient of water and methanol or acetonitrile with a small amount of formic acid or ammonium formate to improve peak shape.[6]
Retention Time Shift Changes in Mobile Phase Composition: Inconsistent mobile phase preparation or degradation over time.Prepare fresh mobile phase daily and ensure accurate mixing of components.[8]
Column Aging: The stationary phase of the column can degrade over time.Monitor column performance with regular injections of a quality control standard. Replace the column when performance degrades.
Fluctuations in Column Temperature: Inconsistent column oven temperature.Ensure the column oven is functioning correctly and the temperature is stable.
High Background Noise Contaminated Solvents or Reagents: Impurities in the mobile phase or extraction solvents.Use high-purity, LC-MS grade solvents and reagents.[6][8]
Contaminated LC-MS System: Carryover from previous injections or buildup of contaminants in the system.- Implement a rigorous cleaning protocol for the autosampler and injection port. - Run blank injections between samples to check for carryover.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for this compound detection?

A1: The most common and reliable method for the detection and quantification of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][3][9] This technique offers high sensitivity and selectivity, which is crucial for detecting low concentrations of the toxin in complex matrices.

Q2: What are the main interferences I should be aware of when detecting this compound?

A2: The primary interferences in this compound detection are:

  • Matrix Effects: Co-extracted compounds from the sample that can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[1][2][3][9]

  • Structurally Similar Toxins: Other mycotoxins produced by Alternaria species, such as other AK-toxin variants or ACT-toxins, may have similar retention times or fragment ions, potentially interfering with detection if the method is not sufficiently specific.[10][11]

  • Sample Contamination: Contamination from lab equipment, solvents, or reagents can introduce interfering peaks or elevate the background noise.[6][8]

Q3: Are there commercially available standards for this compound?

A3: The availability of commercial standards for this compound can be limited.[11] It is important to source standards from reputable suppliers and to verify their purity and concentration.

Q4: What is the mechanism of action of this compound?

A4: this compound is a host-specific toxin that primarily targets the plasma membrane of susceptible cells.[10][12] It causes a rapid increase in membrane permeability, leading to the leakage of ions, particularly K+, and depolarization of the membrane.[10][12] This disruption of the plasma membrane is a critical step in its toxic action.

Experimental Protocols

Protocol: Detection of this compound by LC-ESI-MS/MS

This protocol provides a general methodology for the detection of this compound. Optimization will be required for specific sample matrices and instrumentation.

1. Sample Preparation (Extraction and Clean-up)

  • Extraction:

    • Homogenize 5 g of the sample.

    • Add 20 mL of an extraction solvent (e.g., acetonitrile/water/formic acid, 80:19:1, v/v/v).

    • Vortex vigorously for 3 minutes or sonicate for 20 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • Clean-up (Optional but Recommended):

    • Pass the supernatant through a solid-phase extraction (SPE) cartridge suitable for mycotoxin analysis.

    • Wash the cartridge to remove interferences.

    • Elute the toxins with an appropriate solvent (e.g., methanol).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

    • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

    • Gradient: A linear gradient starting with a low percentage of mobile phase B, increasing to a high percentage to elute the toxin, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor at least two specific precursor-product ion transitions for this compound for confirmation and quantification. The precursor ion for this compound is m/z 400 [M+H]+.[11]

    • Optimization: Optimize source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., cone voltage, collision energy) by infusing a standard solution of this compound.

Visualizations

AK_Toxin_II_Signaling_Pathway This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound Plasma_Membrane Plasma Membrane This compound->Plasma_Membrane Binds to/interacts with H_ATPase H+-ATPase Plasma_Membrane->H_ATPase Indirectly affects Ion_Leakage Ion Leakage (K+ efflux) Plasma_Membrane->Ion_Leakage Increases permeability Membrane_Depolarization Membrane Depolarization Ion_Leakage->Membrane_Depolarization Cellular_Damage Cellular Damage & Necrosis Membrane_Depolarization->Cellular_Damage

Caption: Proposed signaling pathway for this compound.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Detection Start Start: Detection Issue Check_Standard Is the this compound standard visible? Start->Check_Standard Check_Sample_Prep Is the issue sample-specific? Check_Standard->Check_Sample_Prep Yes Check_LC Review LC Parameters: - Mobile Phase - Column Condition - Temperature Check_Standard->Check_LC No Check_Sample_Prep->Check_LC No Review_Extraction Review Sample Prep: - Extraction Efficiency - Sample Clean-up Check_Sample_Prep->Review_Extraction Yes Check_MS Review MS Parameters: - Tuning - Source Conditions Check_LC->Check_MS Resolved Issue Resolved Check_MS->Resolved Address_Matrix_Effects Address Matrix Effects: - Dilution - Matrix-Matched Calibrants - Internal Standard Review_Extraction->Address_Matrix_Effects Address_Matrix_Effects->Resolved

References

Technical Support Center: Enhancing AK-Toxin II Bioassay Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AK-Toxin II bioassays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve the sensitivity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a host-specific phytotoxin produced by the Japanese pear pathotype of the fungus Alternaria alternata.[1] Its primary target is the plasma membrane of susceptible plant cells. The toxin induces rapid potassium ion (K+) leakage and depolarization of the plasma membrane, leading to cellular dysfunction and necrotic lesions on the leaves of susceptible pear cultivars.[1][2]

Q2: My leaf necrosis assay is showing weak or no symptoms, even with known susceptible cultivars. How can I increase the sensitivity?

A2: Several factors can influence the outcome of a leaf necrosis assay. To enhance sensitivity, consider the following:

  • Toxin Concentration: Ensure you are using an adequate concentration of this compound. While AK-Toxin I is more potent, this compound still induces necrosis at nanomolar concentrations. Refer to the table below for recommended concentration ranges.

  • Leaf Age and Condition: Use young, healthy, and fully expanded leaves from susceptible cultivars for maximum sensitivity. Older or stressed leaves may show a reduced response.

  • Application Method: Ensure uniform application of the toxin solution to the leaf surface. A gentle puncture or light abrasion of the leaf cuticle at the application site can facilitate toxin uptake.

  • Incubation Conditions: Maintain high humidity and optimal temperature (around 25-28°C) during the incubation period to facilitate the toxic effects.

Q3: I am performing an electrolyte leakage assay, but the conductivity changes are minimal. What could be the issue?

A3: Low conductivity readings in an electrolyte leakage assay can be due to several factors:

  • Insufficient Toxin Concentration: The concentration of this compound may be too low to induce significant membrane damage. Try a dose-response experiment to determine the optimal concentration.

  • Inadequate Incubation Time: The incubation period may be too short. Monitor conductivity at several time points (e.g., 1, 2, 4, and 6 hours) to capture the peak leakage.

  • Washing Procedure: Ensure that the leaf discs or plant tissues are thoroughly washed with deionized water before the assay to remove any surface electrolytes that could interfere with the baseline reading.

  • Tissue Viability: Use fresh, healthy plant material. Damaged or senescent tissue will have higher baseline electrolyte leakage, masking the toxin's effect.

Q4: How can I improve the accuracy and sensitivity of this compound quantification in my samples?

A4: For highly sensitive and accurate quantification of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the recommended method.[3] To optimize your LC-MS/MS analysis:

  • Sample Preparation: Proper sample extraction and clean-up are crucial. Use a validated extraction solvent and consider solid-phase extraction (SPE) to remove interfering matrix components.[4][5]

  • Instrument Parameters: Optimize the mass spectrometer parameters, including ionization source settings and collision energies, for the specific m/z transitions of this compound.[3]

  • Internal Standards: The use of isotopically labeled internal standards can significantly improve the accuracy and precision of quantification by correcting for matrix effects and variations in instrument response.

Troubleshooting Guides

Low Signal or No Response in Cell-Based Assays
Potential Cause Troubleshooting Step
Low Toxin Concentration Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line or plant tissue.
Cell Line/Plant Cultivar Resistance Verify that you are using a susceptible cell line or plant cultivar. Resistant varieties will show little to no response.
Suboptimal Incubation Conditions Optimize incubation time, temperature, and humidity. For plant tissues, ensure high humidity to prevent desiccation.
Poor Toxin Uptake For leaf assays, gentle abrasion of the cuticle can improve uptake. For cell cultures, ensure proper mixing of the toxin in the media.
Degraded Toxin Ensure proper storage of the this compound stock solution (typically at -20°C in a suitable solvent). Avoid repeated freeze-thaw cycles.
High Background or Variability in Bioassays
Potential Cause Troubleshooting Step
Contaminated Reagents or Glassware Use high-purity water and sterile, disposable labware whenever possible. Thoroughly clean all glassware.
Inconsistent Sample Handling Standardize all steps of the protocol, including sample collection, preparation, and incubation times, to minimize variability.[6]
Matrix Effects in Analytical Assays Implement a robust sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering compounds from the sample matrix.[4][5]
Inherent Biological Variability Increase the number of biological replicates to improve statistical power and account for natural variations between samples.[7]
Environmental Fluctuations Maintain consistent environmental conditions (light, temperature, humidity) throughout the experiment.[7]

Quantitative Data Summary

Parameter AK-Toxin I This compound Reference
Effective Concentration for Veinal Necrosis (Susceptible Pear) 5 nM100 nM[8]
Molecular Weight 429.5 g/mol 415.5 g/mol

Experimental Protocols

Leaf Necrosis Bioassay

This protocol is designed to visually assess the phytotoxic effect of this compound on susceptible plant leaves.

Materials:

  • This compound stock solution (in a suitable solvent like methanol)

  • Young, healthy leaves from a susceptible pear cultivar (e.g., 'Nijisseiki')

  • Sterile deionized water

  • Micropipette

  • Fine-tipped needle or sterile pipette tip

  • Petri dishes lined with moist filter paper

Procedure:

  • Prepare serial dilutions of this compound in sterile deionized water to achieve the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM). Include a solvent-only control.

  • Detach healthy leaves from the plant and place them on the moist filter paper in the Petri dishes.

  • Gently make a small puncture on the adaxial (upper) surface of the leaf with the fine-tipped needle.

  • Apply a small droplet (e.g., 10 µL) of the this compound solution or control solution directly onto the puncture site.

  • Seal the Petri dishes with parafilm to maintain high humidity.

  • Incubate the leaves at 25-28°C under a 16-hour light/8-hour dark cycle.

  • Observe the leaves daily for the development of necrotic lesions around the application site. Record the size and severity of the lesions at 24, 48, and 72 hours post-application.

Electrolyte Leakage Assay

This assay quantitatively measures plasma membrane damage by monitoring the leakage of ions from toxin-treated tissues.

Materials:

  • This compound stock solution

  • Susceptible plant leaves

  • Deionized water

  • Cork borer or razor blade

  • Conductivity meter

  • Shaking incubator

  • Test tubes

Procedure:

  • Prepare different concentrations of this compound in deionized water. Include a control with only deionized water.

  • Collect fresh, healthy leaves and cut uniform discs using a cork borer.

  • Thoroughly rinse the leaf discs with deionized water to remove any surface electrolytes.

  • Place a set number of leaf discs (e.g., 10) into test tubes containing a known volume (e.g., 10 mL) of the different this compound solutions or the control.

  • Incubate the test tubes in a shaking incubator at room temperature.

  • Measure the electrical conductivity of the solution in each tube at regular intervals (e.g., 0, 1, 2, 4, 6 hours).

  • After the final time point, boil the test tubes for 15-20 minutes to induce maximum electrolyte leakage.

  • Cool the tubes to room temperature and measure the final conductivity.

  • Calculate the percentage of electrolyte leakage for each treatment as: (Conductivity at time X / Final conductivity after boiling) * 100.

Visualizations

AK_Toxin_II_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound Target_Receptor Putative Target Receptor/Protein This compound->Target_Receptor Binds to Plasma_Membrane Ion_Channel Ion Channel (K+ Efflux) Target_Receptor->Ion_Channel Activates H_ATPase H+-ATPase (Inhibited) Target_Receptor->H_ATPase Inhibits K_Efflux Rapid K+ Efflux Ion_Channel->K_Efflux Depolarization Membrane Depolarization K_Efflux->Depolarization ROS_Production Reactive Oxygen Species (ROS) Production Depolarization->ROS_Production Triggers PCD Programmed Cell Death (PCD) ROS_Production->PCD Induces Necrosis Cellular Necrosis PCD->Necrosis

Caption: this compound signaling pathway in a susceptible plant cell.

Experimental_Workflow_Electrolyte_Leakage cluster_prep Sample Preparation cluster_treatment Toxin Treatment cluster_measurement Measurement cluster_analysis Data Analysis Collect_Leaves Collect Susceptible Leaves Cut_Discs Cut Uniform Leaf Discs Collect_Leaves->Cut_Discs Wash_Discs Wash Discs with Deionized Water Cut_Discs->Wash_Discs Incubate Incubate Leaf Discs in Toxin Solution Wash_Discs->Incubate Prepare_Solutions Prepare this compound Dilutions Prepare_Solutions->Incubate Measure_Conductivity Measure Conductivity Over Time Incubate->Measure_Conductivity Boil_Samples Boil Samples for Max Leakage Measure_Conductivity->Boil_Samples Final_Measurement Final Conductivity Measurement Boil_Samples->Final_Measurement Calculate_Leakage Calculate % Electrolyte Leakage Final_Measurement->Calculate_Leakage

Caption: Experimental workflow for the electrolyte leakage assay.

References

Troubleshooting low bioactivity of purified AK-Toxin II

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with purified AK-Toxin II.

Troubleshooting Low Bioactivity of Purified this compound

Low bioactivity of purified this compound can arise from issues related to the purification process, storage conditions, or the bioassay itself. This guide addresses potential problems in a question-and-answer format to help you identify and resolve common issues.

Question 1: My purified this compound shows significantly lower bioactivity than expected. What are the potential causes related to the purification process?

Answer:

Several factors during purification can lead to a decrease in this compound bioactivity. Consider the following possibilities:

  • Degradation during Extraction: this compound, an ester of a polyunsaturated epoxy-decatrienoic acid, can be sensitive to harsh extraction conditions. Prolonged exposure to high temperatures, strong acids or bases, or certain organic solvents during the initial extraction from the Alternaria alternata culture broth can lead to hydrolysis of the ester linkage or opening of the epoxide ring, both of which are critical for its biological activity.

  • Inappropriate Chromatographic Conditions: While modern HPLC methods are effective for purification, the choice of stationary phase and mobile phase is crucial. Using highly acidic or basic mobile phases can degrade the toxin. Similarly, some stationary phases may have reactive sites that can interact with and inactivate the toxin.

  • Co-elution of Inhibitory Compounds: If the purification is incomplete, co-eluting compounds from the culture medium or fungal mycelia could interfere with the bioassay, leading to an apparent decrease in this compound activity.

  • Oxidation: The polyunsaturated nature of the decatrienoic acid backbone makes this compound susceptible to oxidation, which can alter its structure and reduce its bioactivity. Exposure to air and light for extended periods during purification should be minimized.

Question 2: I've successfully purified this compound with high purity, but the bioactivity is still low. Could the storage conditions be the problem?

Answer:

Yes, improper storage is a common cause of bioactivity loss for many natural products, including toxins. Here are key factors to consider for storing purified this compound:

  • Temperature: For long-term storage, it is recommended to store this compound at low temperatures, such as -20°C or even -80°C, to minimize chemical degradation and microbial growth. Repeated freeze-thaw cycles should be avoided as they can degrade the compound. Aliquoting the purified toxin into smaller, single-use volumes is advisable.

  • Solvent: The choice of solvent for storage is critical. While methanol is often used for dissolving and analyzing Alternaria toxins, for long-term storage, a non-protic solvent like DMSO or storing the compound as a dry film or powder under an inert atmosphere (e.g., argon or nitrogen) is preferable to prevent hydrolysis.

  • Light Exposure: The unsaturated bonds in this compound can be susceptible to photochemical reactions. Therefore, it is essential to store the purified toxin in amber vials or otherwise protected from light.

  • pH: The stability of the epoxide ring and the ester linkage in this compound is pH-dependent. Storage in acidic or basic solutions should be avoided. If a buffered solution is necessary for short-term storage, a neutral pH (around 7.0) is recommended.

Question 3: My purification and storage conditions seem appropriate, but I'm still observing inconsistent or low bioactivity in my assays. What could be wrong with my experimental setup?

Answer:

If you are confident in the integrity of your purified this compound, the issue may lie within your bioassay protocol. Here are some common pitfalls in the two primary bioassays for this compound:

  • Leaf Necrosis Assay:

    • Plant Material Variability: The age and physiological condition of the pear leaves can significantly impact their susceptibility to the toxin. It is crucial to use leaves of a consistent age and from plants grown under standardized conditions.

    • Inconsistent Toxin Application: The method of applying the toxin solution (e.g., droplet on a wounded site) must be consistent across all samples to ensure comparable results.

    • Environmental Conditions: Temperature and humidity during the incubation period can affect the development of necrotic lesions. These should be kept constant for all experiments.

  • Electrolyte Leakage Assay:

    • Initial Wash Step: Insufficient washing of the leaf discs before the assay can lead to high background electrolyte leakage from damaged cells at the cut edges, masking the effect of the toxin.

    • Inaccurate Conductivity Measurements: Ensure the conductivity meter is properly calibrated and that the electrodes are clean. Temperature fluctuations can also affect conductivity readings, so measurements should be taken at a constant temperature.

    • Cell Viability: If the leaf tissue is already stressed or damaged before the assay, it may exhibit high baseline electrolyte leakage, reducing the dynamic range for observing the toxin's effect.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a host-specific toxin that primarily targets the plasma membrane of susceptible Japanese pear cells.[1] It causes rapid membrane depolarization, leading to the efflux of potassium ions (K+) and other electrolytes, which ultimately results in cell death and the characteristic necrotic lesions observed on the leaves.[1]

Q2: What are the expected active concentrations of this compound in a bioassay?

A2: this compound is highly potent against susceptible pear cultivars. In a leaf necrosis assay on a susceptible cultivar like 'Nijisseiki', the concentration required to cause venous necrosis is approximately 100 nM.[2][3] In contrast, even at concentrations as high as 0.1 mM, no effect is observed on resistant cultivars.[2][3]

Q3: Is there a difference in bioactivity between AK-Toxin I and this compound?

A3: Yes, AK-Toxin I is generally more abundant and exhibits higher biological activity than this compound.[2][3] For instance, the concentration of AK-Toxin I required to induce venous necrosis in susceptible pear leaves is around 5 nM, which is 20 times lower than that of this compound.[2][3]

Q4: Can I use a different bioassay to measure this compound activity?

A4: While the leaf necrosis and electrolyte leakage assays are the most common and physiologically relevant methods, other assays that measure cell death or membrane integrity could potentially be adapted. However, these would need to be validated against the established methods to ensure they accurately reflect the specific activity of this compound.

Data Presentation

Table 1: Bioactivity of AK-Toxins on Susceptible Japanese Pear Cultivar ('Nijisseiki')

ToxinConcentration for Venous NecrosisReference
AK-Toxin I5 nM[2][3]
This compound100 nM[2][3]

Experimental Protocols

Protocol 1: Leaf Necrosis Bioassay

This protocol is adapted from the droplet method used to assess the phytotoxic activity of this compound.

Materials:

  • Fresh, young leaves from a susceptible Japanese pear cultivar (e.g., 'Nijisseiki')

  • Purified this compound solution at various concentrations (e.g., 1 nM to 1 µM in a suitable solvent, with a final solvent concentration that does not affect the leaves)

  • Control solution (solvent only)

  • Sterile needles

  • Humid chamber

  • Micropipette

Procedure:

  • Gently detach young, healthy leaves from the pear tree.

  • On the abaxial (lower) surface of each leaf, make a few small, shallow wounds with a sterile needle.

  • Apply a small droplet (e.g., 10 µL) of the this compound solution of a specific concentration onto the wounded area.

  • Apply a droplet of the control solution to a separate wounded area on the same leaf or a different leaf as a negative control.

  • Place the leaves in a humid chamber to prevent them from drying out.

  • Incubate the leaves at a constant temperature (e.g., 25°C) for 24-48 hours.

  • Observe the leaves for the development of necrotic spots around the application sites. The size and severity of the necrosis are indicative of the toxin's bioactivity.

Protocol 2: Electrolyte Leakage Assay

This protocol measures the loss of electrolytes from leaf tissue as an indicator of membrane damage caused by this compound.

Materials:

  • Fresh, healthy leaves from a susceptible Japanese pear cultivar

  • Purified this compound solution at various concentrations

  • Control solution (solvent only)

  • Deionized water

  • Cork borer

  • 12-well plates or similar containers

  • Conductivity meter

  • Shaker

Procedure:

  • Cut leaf discs of a uniform size (e.g., 1 cm diameter) from the pear leaves using a cork borer, avoiding major veins.

  • Thoroughly rinse the leaf discs with deionized water to remove any electrolytes released from the cut edges.

  • Place a set number of leaf discs (e.g., 5-10) into each well of a 12-well plate containing a defined volume of deionized water (e.g., 5 mL).

  • Allow the discs to float in the water for a short period (e.g., 30 minutes) to allow for the initial leakage from the cut surfaces to stabilize.

  • Replace the water with fresh deionized water containing the desired concentration of this compound or the control solution.

  • Incubate the plates on a shaker at a constant temperature and light condition for several hours.

  • At specific time points (e.g., 0, 1, 2, 4, 8 hours), measure the electrical conductivity of the solution in each well using a calibrated conductivity meter.

  • An increase in conductivity over time in the toxin-treated samples compared to the control indicates membrane damage and loss of bioactivity.

Visualizations

Troubleshooting_Workflow start Start: Low Bioactivity of Purified this compound purification Problem with Purification Process? start->purification storage Problem with Storage Conditions? purification->storage No purification_issues Degradation during extraction Inappropriate chromatography Co-elution of inhibitors Oxidation purification->purification_issues Yes bioassay Problem with Bioassay? storage->bioassay No storage_issues Incorrect temperature Inappropriate solvent Light exposure Incorrect pH storage->storage_issues Yes solution Solution: Optimize protocol and re-test bioactivity bioassay->solution Yes purification_issues->solution storage_issues->solution bioassay_issues Plant material variability Inconsistent application Environmental factors Insufficient washing (leakage assay) Calibration issues (leakage assay) AK_Toxin_Signaling_Pathway ak_toxin This compound plasma_membrane Plasma Membrane (Susceptible Pear Cell) ak_toxin->plasma_membrane Targets membrane_depolarization Membrane Depolarization plasma_membrane->membrane_depolarization k_efflux K+ Ion Efflux membrane_depolarization->k_efflux electrolyte_leakage Electrolyte Leakage k_efflux->electrolyte_leakage cell_death Programmed Cell Death & Necrosis electrolyte_leakage->cell_death

References

Storage conditions for long-term stability of AK-Toxin II

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the storage, handling, and use of AK-Toxin II.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term stability, this compound should be stored at -20°C.[1] It is advisable to aliquot the toxin upon receipt to avoid multiple freeze-thaw cycles, which can lead to degradation. When shipped, it may be transported on cool packs to maintain a stable temperature.[1] One supplier notes that shipment may occur at room temperature in the continental US, but for long-term storage, the conditions specified in the Certificate of Analysis should be followed.[2]

Q2: What is the primary mechanism of action of this compound?

This compound is a host-specific phytotoxin that primarily targets the plasma membrane of susceptible cells.[3][4] Its action leads to a rapid efflux of potassium ions (K+), causing membrane depolarization, invagination, and fragmentation.[2][3][4] This disruption of the plasma membrane integrity ultimately results in veinal necrosis in susceptible plant leaves.[2]

Q3: In what solvents can I dissolve this compound?

Q4: Is this compound light-sensitive?

There is no specific information in the search results regarding the light sensitivity of this compound. However, as a general precaution for handling complex organic molecules, it is recommended to store solutions in amber vials or protect them from direct light to minimize the risk of photodegradation.

Q5: What are the safety precautions for handling this compound?

This compound is a phytotoxic metabolite.[2] Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. All handling should be performed in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Troubleshooting Guide

Issue Potential Cause Recommended Action
No observable toxic effect (e.g., no necrosis or K+ efflux). 1. Toxin Inactivity: The toxin may have degraded due to improper storage (e.g., exposure to high temperatures, multiple freeze-thaw cycles).2. Resistant Cell/Plant Line: The target cells or plant species may not be susceptible to this compound.3. Incorrect Concentration: The final concentration of the toxin in the experiment may be too low to elicit a response.1. Verify Storage: Ensure the toxin has been stored at -20°C and handled correctly. Use a fresh aliquot if possible.2. Confirm Susceptibility: Check literature to confirm that your experimental model is a known target for this compound. Use a known susceptible cell line or plant as a positive control.3. Check Calculations: Double-check all dilutions and calculations. Perform a dose-response experiment to determine the optimal concentration.
Inconsistent or variable results between experiments. 1. Inconsistent Toxin Preparation: Variations in dissolving the toxin or in the final concentration of the working solution.2. Pipetting Errors: Inaccurate pipetting leading to different amounts of toxin being added.3. Cell/Plant Variability: Differences in the health, age, or passage number of cells, or the growth stage of plants.1. Standardize Protocol: Prepare a fresh stock solution and aliquot it for single use to ensure consistency. Ensure the toxin is fully dissolved before use.2. Calibrate Pipettes: Regularly calibrate pipettes to ensure accuracy.3. Control Variables: Use cells of a consistent passage number and health. For plants, use individuals at the same developmental stage.
Unexpected cell death in control groups. 1. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the concentration used.2. Contamination: The cell culture or reagents may be contaminated.1. Solvent Control: Include a vehicle control group in your experiment (cells treated with the same concentration of solvent without the toxin) to assess solvent toxicity.2. Check for Contamination: Regularly test cell cultures for microbial contamination. Use sterile techniques and reagents.

Experimental Protocols

General Protocol for Assessing this compound Phytotoxicity on Plant Leaves:

  • Preparation of Toxin Solution:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol or DMSO) based on the supplier's recommendations.

    • Dilute the stock solution to the desired final concentrations using a suitable buffer or sterile water.

  • Plant Material:

    • Use leaves from a susceptible plant species (e.g., Japanese pear, Pyrus pyrifolia).[5]

    • The leaves should be healthy and of a consistent age and developmental stage.

  • Toxin Application:

    • Apply a small, defined volume (e.g., 10-20 µL) of the this compound solution to a slightly wounded area on the leaf surface.

    • For a negative control, apply the same volume of the solvent vehicle to a separate leaf.

  • Incubation:

    • Place the treated leaves in a controlled environment with appropriate light, temperature, and humidity.

    • Observe the leaves over a period of 24-72 hours.

  • Assessment of Necrosis:

    • Visually inspect the leaves for the development of veinal necrosis at the site of application.

    • The extent of necrosis can be quantified by measuring the lesion diameter.

Note: This is a generalized protocol. Specific concentrations, incubation times, and assessment methods may need to be optimized for your particular experimental setup.

Visualizations

AK_Toxin_II_Signaling_Pathway AKToxin This compound PlasmaMembrane Plasma Membrane of Susceptible Cell AKToxin->PlasmaMembrane Targets K_Channel K+ Efflux PlasmaMembrane->K_Channel Induces Depolarization Membrane Depolarization K_Channel->Depolarization Leads to Invagination Membrane Invagination & Fragmentation Depolarization->Invagination Necrosis Cell Necrosis Invagination->Necrosis Results in

Caption: Signaling pathway of this compound leading to cell necrosis.

Experimental_Workflow_AK_Toxin_II cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reconstitute Reconstitute This compound Stock Dilute Prepare Working Solutions Reconstitute->Dilute Treat Treat Susceptible Cells/Tissues Dilute->Treat Incubate Incubate under Controlled Conditions Treat->Incubate Assess Assess Cytotoxicity (e.g., Necrosis) Incubate->Assess Data Data Analysis Assess->Data

Caption: General experimental workflow for this compound bioassays.

References

Reducing variability in Alternaria alternata culture for consistent toxin production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Alternaria alternata. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you achieve consistent and reproducible mycotoxin production in your cultures.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the cultivation of Alternaria alternata and the production of its associated mycotoxins.

Culture Growth & Morphology

  • Q1: My Alternaria alternata culture is growing slowly or not at all. What are the possible causes?

    A1: Slow or no growth can be attributed to several factors:

    • Suboptimal Temperature: A. alternata generally grows well between 20-30°C, with an optimum around 25°C.[1][2] Temperatures below 15°C or above 35°C can significantly slow or inhibit growth.

    • Inappropriate pH: The optimal pH for mycelial growth is typically between 6.0 and 7.0.[3] Highly acidic or alkaline media can hinder development.

    • Nutrient-Poor Medium: Ensure your culture medium is rich in necessary nutrients. Potato Dextrose Agar (PDA) and V8 juice agar are commonly used and support robust growth.[2]

    • Contamination: Bacterial or other fungal contamination can outcompete A. alternata for resources. Check your cultures for any signs of foreign colonies and ensure aseptic techniques are strictly followed.

  • Q2: My culture is producing very few spores (conidia). How can I induce sporulation?

    A2: Poor sporulation is a common issue. Several factors can be manipulated to encourage conidia formation:

    • Light Exposure: Alternating cycles of light and darkness (e.g., 12 hours light/12 hours dark) can significantly enhance sporulation compared to continuous light or darkness.[3] Near-UV (NUV) light can also be effective.[4]

    • Mechanical Injury: Gently scraping the surface of the mycelium can induce a stress response that promotes sporulation.

    • Culture Medium: Some media are more conducive to sporulation than others. Experiment with different media or the addition of calcium carbonate (CaCO3) to your existing medium.[5][6]

    • Temperature: Optimal temperatures for sporulation are often in the range of 20-25°C.[3]

Toxin Production Variability

  • Q3: My Alternaria alternata culture is growing well, but toxin production is low or absent. Why is this happening?

    A3: Healthy mycelial growth does not always correlate with high toxin yields. Several factors specifically influence mycotoxin biosynthesis:

    • Suboptimal Environmental Conditions: The optimal conditions for growth and toxin production can differ. For instance, while growth may occur over a broad temperature range, toxin production is often more restricted.[1]

    • pH of the Medium: Toxin production is highly sensitive to pH. An acidic environment, typically between pH 4.0 and 4.5, has been shown to be optimal for the production of several Alternaria toxins.[7]

    • Carbon-to-Nitrogen (C:N) Ratio: The C:N ratio of the culture medium is a critical factor. A higher C:N ratio can lead to increased toxin production.[7][8]

    • Incubation Time: Toxin production often occurs during the late exponential or stationary phase of fungal growth.[7][8] Ensure you are allowing sufficient incubation time for toxin accumulation.

    • Strain Variability: Different strains of A. alternata have varying capacities for toxin production.[9][10] It is crucial to use a known toxigenic strain for consistent results.

  • Q4: I am observing significant batch-to-batch variability in mycotoxin yields. How can I improve consistency?

    A4: Reducing variability requires strict control over all experimental parameters:

    • Standardize Culture Conditions: Meticulously control and document temperature, pH, light exposure, and incubation time for every batch.

    • Consistent Inoculum: Use a standardized amount and age of inoculum for each culture. Spore suspensions with a known concentration are preferable to mycelial plugs.

    • Homogenous Media Preparation: Ensure that your culture medium is prepared consistently in every batch, paying close attention to the C:N ratio and final pH.

    • Genetic Stability of the Strain: Repeated subculturing can lead to a decline in the toxin-producing capabilities of a strain. It is advisable to use cultures from long-term storage (e.g., cryopreservation) to initiate new experiments.

Data on Optimal Culture Conditions

The following tables summarize quantitative data on the optimal conditions for the growth and production of major Alternaria mycotoxins.

Table 1: Optimal Environmental Conditions for Alternaria alternata Growth and Toxin Production

ParameterMycelial GrowthTenuazonic Acid (TeA) ProductionAlternariol (AOH) ProductionAlternariol Monomethyl Ether (AME) Production
Temperature 25-30°C[1][2]21-30°C[1][2]21-25°C[1][2]25-35°C[1][2]
Water Activity (aw) ~0.98[1]~0.98[1]~0.95[1]~0.95[1]
pH 6.0-7.0[3]4.0-4.5[7]4.0-4.5[7]4.0-4.5[7]
Light Variable, often grows well in darkness[8]Darkness often favors production[7]Darkness often favors production[7]Darkness often favors production[7]

Table 2: Influence of Carbon-to-Nitrogen (C:N) Ratio on Mycotoxin Production

C:N RatioRelative Tenuazonic Acid (TeA) ProductionRelative Alternariol (AOH) Production
Low (e.g., 24) ModerateModerate
High (e.g., 72-96) HighHigh
Data synthesized from Brzonkalik et al. (2012).[7]

Experimental Protocols

Protocol 1: Standardized Culture of Alternaria alternata for Toxin Production

  • Strain Activation:

    • Retrieve a cryopreserved vial of a known toxigenic A. alternata strain.

    • Aseptically transfer a small portion of the culture onto a fresh Potato Dextrose Agar (PDA) plate.

    • Incubate at 25°C in the dark for 7-10 days, or until sufficient mycelial growth is observed.

  • Inoculum Preparation (Spore Suspension):

    • To the mature PDA plate, add 10 mL of sterile 0.01% Tween 80 solution.

    • Gently scrape the surface of the mycelium with a sterile loop to release the conidia.

    • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 106 spores/mL using a hemocytometer.

  • Culture Inoculation and Incubation:

    • Prepare a suitable liquid culture medium (e.g., Potato Dextrose Broth or a synthetic medium with a high C:N ratio and a pH of 4.5).

    • Inoculate the liquid medium with the spore suspension to a final concentration of 1 x 104 spores/mL.

    • Incubate the cultures at 25°C in a shaker incubator (150 rpm) in constant darkness for 14-21 days.

Protocol 2: Extraction of Alternaria Mycotoxins from Liquid Culture

  • Culture Filtration:

    • Separate the fungal biomass from the culture filtrate by vacuum filtration through Whatman No. 1 filter paper. The toxins are typically present in the filtrate.

  • Liquid-Liquid Extraction:

    • Adjust the pH of the culture filtrate to ~3.0 with HCl.

    • Transfer the filtrate to a separatory funnel and extract three times with an equal volume of chloroform or ethyl acetate.

    • Pool the organic phases.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the pooled organic phase to dryness under reduced pressure using a rotary evaporator.

    • Reconstitute the dried extract in a known volume of methanol or a suitable solvent for analysis.

  • Analysis:

    • Analyze the reconstituted extract for mycotoxin content using methods such as UPLC-MS/MS or HPLC-DAD.[11][12]

Visualizations

Experimental_Workflow Diagram 1: Standardized Experimental Workflow cluster_prep Preparation cluster_culture Culturing cluster_analysis Analysis strain_activation Strain Activation (from cryostock) inoculum_prep Inoculum Preparation (Spore Suspension) strain_activation->inoculum_prep inoculation Inoculation inoculum_prep->inoculation media_prep Media Preparation (High C:N, pH 4.5) media_prep->inoculation incubation Incubation (25°C, dark, shaking) inoculation->incubation extraction Toxin Extraction incubation->extraction quantification Quantification (UPLC-MS/MS) extraction->quantification

Caption: Diagram 1: Workflow for consistent mycotoxin production.

Troubleshooting_Logic Diagram 2: Troubleshooting Toxin Production Issues start Inconsistent or Low Toxin Production q1 Is the culture growing well? start->q1 a1_yes Check Toxin-Specific Parameters q1->a1_yes Yes a1_no Troubleshoot Growth (Temp, pH, Media) q1->a1_no No q2 Is the pH acidic (4.0-4.5)? a1_yes->q2 a2_yes Check C:N Ratio & Incubation Time q2->a2_yes Yes a2_no Adjust Media pH q2->a2_no No q3 Is the C:N ratio high? a2_yes->q3 a3_yes Verify Strain Integrity & Incubation Time q3->a3_yes Yes a3_no Modify Media Composition q3->a3_no No

Caption: Diagram 2: A decision tree for troubleshooting low toxin yields.

Signaling_Pathway_Influence Diagram 3: Factors Influencing Toxin Biosynthesis Env_Factors Environmental Factors Temp Temperature pH pH Light Light Nutrients Nutrients (C:N Ratio) Gene_Expression Toxin Biosynthesis Gene Expression Temp->Gene_Expression pH->Gene_Expression Light->Gene_Expression Nutrients->Gene_Expression Toxin_Production Mycotoxin Production Gene_Expression->Toxin_Production

Caption: Diagram 3: Influence of key factors on toxin biosynthesis genes.

References

Dealing with co-eluting compounds in AK-Toxin II chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with AK-Toxin II. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the chromatographic analysis of this compound, with a focus on resolving co-eluting compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its chromatographic purification challenging?

A1: this compound is a host-specific phytotoxin produced by the fungus Alternaria alternata, which causes black spot disease on certain Japanese pear cultivars[1][2]. It is structurally similar to AK-Toxin I, being its 3'-demethyl derivative[1][2]. Both are esters of 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid (EDA)[3][4][5]. The purification is challenging because crude extracts from fungal cultures contain a complex mixture of structurally related metabolites and other endogenous compounds, which can co-elute with this compound during chromatographic separation, complicating accurate identification and quantification.

Q2: What does "co-eluting compounds" mean in the context of this compound chromatography?

A2: Co-elution occurs when two or more different compounds exit the chromatography column at the same time, resulting in overlapping or completely merged peaks in the chromatogram[6]. In the analysis of this compound, these co-eluting compounds can be other Alternaria toxins (e.g., AK-Toxin I, AF-Toxins), isomers, or unrelated matrix components that happen to have similar retention characteristics under the applied chromatographic conditions[4][5].

Q3: How can I detect if I have a co-elution problem with my this compound peak?

A3: Detecting co-elution is a critical first step. Here are the key indicators:

  • Peak Asymmetry: Look for peaks that are not perfectly symmetrical. The presence of a "shoulder" on the peak or what appears to be two merged peaks is a strong indicator of co-elution[6][7].

  • Peak Purity Analysis: If you are using a High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD), you can perform a peak purity analysis. This involves comparing the UV-Vis spectra collected across the entire peak. If the spectra are not identical, it suggests the presence of more than one compound[6][8].

  • Mass Spectrometry (MS): When using a mass spectrometer as a detector (LC-MS), you can analyze the mass spectra across the peak's elution profile. A shift in the observed ions or their ratios indicates that multiple compounds are eluting together[6][8].

Q4: What are the three primary factors I can adjust to resolve co-eluting peaks?

A4: The resolution between two chromatographic peaks is governed by three main factors:

  • Efficiency (N): This relates to the narrowness of the peaks. It can be improved by using columns with smaller particles, longer columns, or by optimizing the flow rate[9][10][11].

  • Retention Factor (k' or k): This is a measure of how long a compound is retained on the column. Adjusting the mobile phase strength is the primary way to change the retention factor[6][12].

  • Selectivity (α): This is the most powerful factor for resolving co-eluting compounds and represents the ability of the chromatographic system to distinguish between two analytes. It can be modified by changing the mobile phase composition (e.g., switching from acetonitrile to methanol), altering the mobile phase pH, or changing the stationary phase (column chemistry)[9][11].

Troubleshooting Guide: Resolving Co-eluting Compounds

This guide provides a systematic approach to troubleshooting and resolving co-elution issues during this compound analysis.

Workflow for Troubleshooting Co-elution

G A Problem: Peak Co-elution Detected (Peak Shoulder, Asymmetry, or MS Data) B Is there any separation at all (e.g., a peak shoulder)? A->B C YES B->C Yes D NO (Single Symmetrical Peak) B->D No E Optimize for Efficiency (N) & Retention (k') C->E F Modify Selectivity (α) D->F G Decrease Flow Rate E->G H Adjust Mobile Phase Strength (e.g., decrease % organic solvent) E->H I Change Organic Modifier (e.g., Acetonitrile to Methanol) F->I J Adjust Mobile Phase pH F->J P Implement Gradient Elution F->P K Problem Resolved? G->K H->K I->K J->K L YES K->L Yes M NO K->M No O End L->O N Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) M->N N->O P->K

Caption: A logical workflow for diagnosing and resolving peak co-elution in chromatography.

Scenario 1: Partial Co-elution (Peak Shoulders or Broadening)

If you observe peak shoulders or significant tailing, it indicates that your current method has some, but insufficient, selectivity. The initial approach should be to optimize the existing conditions.

Solution 1.1: Modify the Mobile Phase

The mobile phase composition is a critical parameter affecting both retention and selectivity[10]. For reversed-phase chromatography of Alternaria toxins, the mobile phase typically consists of water and an organic solvent (acetonitrile or methanol), often with an acid additive[13][14].

Parameter to AdjustRecommended ActionExpected Outcome
Organic Solvent % Decrease the percentage of the organic solvent (e.g., from 70% to 65% acetonitrile).Increases the retention factor (k') for all compounds, potentially increasing the time between them and improving resolution[12].
Organic Modifier Type Switch from acetonitrile to methanol, or vice versa, keeping the solvent strength similar.Alters selectivity (α) due to different chemical interactions with the analytes and stationary phase. This is a very effective way to change peak spacing[9][15].
Mobile Phase pH Adjust the pH of the aqueous portion of the mobile phase (e.g., using formic or acetic acid).Can change the ionization state of analytes or residual silanols on the column, altering retention and peak shape[11]. Alternaria toxin analysis often benefits from an acidic mobile phase[13].

Solution 1.2: Adjust Flow Rate and Temperature

  • Flow Rate: Reducing the flow rate generally increases column efficiency (N), leading to narrower peaks and better resolution, although it will increase the analysis time[10].

  • Temperature: Increasing the column temperature reduces mobile phase viscosity, which can improve efficiency. However, it can also change selectivity, sometimes for the better and sometimes for the worse. It's an empirical parameter that should be tested within the stability limits of the analyte and column[10].

Scenario 2: Complete Co-elution (Single, Symmetrical Peak)

If mass spectrometry or other data confirms the presence of multiple compounds but you see only a single, sharp peak, you have a significant selectivity problem. Minor adjustments are unlikely to work, and more drastic changes are needed.

Solution 2.1: Change the Stationary Phase

The column's stationary phase chemistry is fundamental to selectivity. If a standard C18 column fails to provide separation, changing to a different chemistry is the most effective solution[11].

  • Phenyl-Hexyl: Offers alternative selectivity, particularly for compounds with aromatic rings, through π-π interactions.

  • Cyano (CN): Provides different polarity and is useful for separating isomers.

  • Biphenyl: Another option that can provide unique selectivity for aromatic compounds[16].

Solution 2.2: Implement or Modify a Gradient Elution Program

For complex samples like fungal extracts, isocratic elution (constant mobile phase composition) may not be sufficient. A gradient elution, where the mobile phase composition is changed over time, can significantly improve the separation of compounds with a wide range of polarities[11].

Experimental Protocols & Data

AK-Toxin Properties

The following table summarizes key information for AK-Toxin I and II.

ToxinMolecular FormulaKey Structural FeatureRelative Activity
AK-Toxin I C29H37NO7N-acetyl-β-methyl-phenylalanine side chainMore abundant and biologically active[3][4][5]
This compound C28H35NO73'-demethyl derivative of AK-Toxin I[1]Less active than AK-Toxin I[5]
Example Protocol: LC-MS/MS Analysis of this compound

This protocol is a representative method for the analysis of Alternaria toxins, including this compound, based on common practices in the field[13][14][17].

1. Sample Extraction:

  • Homogenize 2.0 g of the sample material (e.g., fungal culture, plant tissue).

  • Add 15 mL of an extraction solvent (e.g., 85:14:1 methanol/water/acetic acid, v/v/v)[14].

  • Shake vigorously for 45 minutes at room temperature.

  • Centrifuge the mixture and collect the supernatant.

  • Filter the supernatant through a 0.45 µm filter prior to injection[17].

2. Chromatographic Conditions:

  • HPLC System: Agilent 1290 Infinity II or equivalent UHPLC system.

  • Column: Waters ACQUITY UPLC BEH C18 (e.g., 2.1 mm × 100 mm, 1.7 µm)[13].

  • Column Temperature: 40 °C.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid[13].

  • Injection Volume: 5 µL.

3. Example Gradient Elution Program:

Time (min)Flow Rate (mL/min)% Mobile Phase B
0.00.325
3.00.350
8.00.355
13.00.3100
13.10.325
15.00.325

4. Mass Spectrometry Conditions:

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Key Parameters: Optimize source temperature, ion spray voltage, and collision energies for this compound and any suspected co-eluting compounds.

AK-Toxin Mode of Action

Understanding the biological context is crucial for research. AK-toxins exert their toxicity by targeting the plasma membrane of susceptible plant cells.

G cluster_0 Plant Cell Plasma Membrane P Plasma Membrane H+-ATPase Effect1 Membrane Invagination & Vesiculation P->Effect1 K K+ Channel Effect2 Increased K+ Efflux K->Effect2 Toxin This compound Toxin->P  Targets Toxin->K  Targets Effect3 Membrane Depolarization Effect1->Effect3 Effect2->Effect3 CellDeath Programmed Cell Death Effect3->CellDeath

Caption: Simplified signaling pathway showing this compound targeting the plasma membrane.

References

Technical Support Center: Enhancing HPLC Resolution of AK-Toxin I and II

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of AK-Toxin I and II. Given their structural similarities as geometric isomers, achieving baseline resolution between these two mycotoxins can be a significant analytical challenge. This guide offers a systematic approach to method development and troubleshooting to enhance peak resolution.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to separate AK-Toxin I and II using HPLC?

AK-Toxin I and II are structurally very similar, differing in the substitution on the phenylalanine derivative moiety.[1][2] Specifically, they are esters of 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid (EDA).[1][2] This close structural relationship results in very similar physicochemical properties, such as hydrophobicity and polarity, leading to co-elution or poor resolution in typical reversed-phase HPLC methods.

Q2: What is the general chemical nature of AK-Toxins that affects their HPLC separation?

AK-Toxins are relatively non-polar molecules. Their separation on a reversed-phase column (like a C18) is primarily driven by hydrophobic interactions. The presence of polar functional groups, including a carboxylic acid, hydroxyl, and amide groups, allows for manipulation of retention and selectivity through changes in the mobile phase, such as pH and solvent composition.

Q3: I am seeing broad, co-eluting peaks for AK-Toxin I and II. What is the first step I should take?

The first step is to evaluate your current method against the fundamental principles of HPLC resolution. The resolution of two peaks is governed by three key factors: efficiency (N) , selectivity (α) , and retention factor (k') . For closely eluting isomers, improving selectivity is often the most impactful starting point. This can be achieved by modifying the mobile phase composition.

Q4: How does the mobile phase composition affect the resolution of AK-Toxin I and II?

The mobile phase composition is a powerful tool for optimizing the separation of closely related compounds. Key parameters to adjust include:

  • Organic Modifier: Switching between acetonitrile and methanol can alter selectivity due to different solvent-solute interactions.

  • Solvent Strength: Adjusting the ratio of the organic modifier to the aqueous phase will change the retention times of the toxins. Increasing the organic content will decrease retention, while decreasing it will increase retention and may improve resolution if the peaks are eluting too early.

  • pH of the Aqueous Phase: The carboxylic acid moiety of the AK-Toxins has a pKa value that, if known or estimated, can be used to control the degree of ionization. Operating at a pH that ensures the toxins are in a single ionic state (either fully protonated or deprotonated) can lead to sharper, more symmetrical peaks.

Q5: Which type of HPLC column is most suitable for separating AK-Toxin I and II?

Reversed-phase columns, particularly C18 (octadecylsilyl) columns, are commonly used for the analysis of mycotoxins, including Alternaria toxins.[3][4] For enhanced resolution of isomers, consider columns with:

  • Smaller Particle Sizes: Columns with particle sizes of less than 2 µm (UHPLC) or 2.7 µm (superficially porous particles) provide higher efficiency and sharper peaks.

  • Different Stationary Phase Chemistries: If a C18 column does not provide adequate selectivity, consider a phenyl-hexyl or a polar-embedded phase column to introduce different separation mechanisms like pi-pi interactions.

Troubleshooting Guide: Enhancing AK-Toxin I and II Resolution

This guide provides a systematic approach to troubleshoot and improve the resolution of AK-Toxin I and II peaks in your HPLC analysis.

Problem: Poor Resolution or Co-elution of AK-Toxin I and II Peaks

Initial Assessment:

  • Check System Suitability: Ensure your HPLC system is performing optimally. Check for pressure fluctuations, leaks, and detector noise.

  • Evaluate Peak Shape: Observe the peak shape of your analytes. Tailing or fronting peaks can indicate issues with the column, mobile phase, or sample solvent.

Troubleshooting Workflow:

method_development_flow Start Initial Method (e.g., C18, ACN/H2O gradient) Eval1 Evaluate Resolution (Rs) Start->Eval1 Opt_Mobile_Phase Optimize Mobile Phase Eval1->Opt_Mobile_Phase Rs < 1.5 Opt_Stationary_Phase Optimize Stationary Phase Eval1->Opt_Stationary_Phase Mobile phase optimization insufficient Opt_Temp_Flow Optimize Temp & Flow Rate Eval1->Opt_Temp_Flow Further optimization needed Final_Method Final Validated Method Eval1->Final_Method Rs >= 1.5 Opt_Mobile_Phase->Eval1 Opt_Stationary_Phase->Eval1 Opt_Temp_Flow->Eval1

References

Calibration curve issues in AK-Toxin II quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of AK-Toxin II.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues related to the quantification of this compound, with a focus on calibration curve problems.

FAQ 1: My calibration curve for this compound is non-linear. What are the possible causes and solutions?

A non-linear calibration curve can arise from several factors, from sample preparation to instrument settings. Below is a troubleshooting guide to address this issue.

Possible Causes & Solutions for Non-Linear Calibration Curves

Cause Explanation Recommended Solution
Matrix Effects Co-eluting compounds from the sample matrix can interfere with the ionization of this compound, leading to ion suppression or enhancement, which can cause non-linearity, especially at lower concentrations.[1]- Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of this compound. This helps to compensate for the matrix effects.[1] - Isotope Dilution: Use a stable isotope-labeled internal standard for this compound if available. This is the most effective way to correct for matrix effects and variations in sample preparation and instrument response. - Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components. - Improved Sample Cleanup: Employ solid-phase extraction (SPE) or other cleanup techniques to remove interfering compounds before LC-MS/MS analysis.
Detector Saturation At high concentrations, the detector response may become non-linear as it approaches its saturation limit.- Extend the Calibration Range: Lower the highest concentration point of your calibration curve to stay within the linear range of the detector. - Dilute High-Concentration Samples: If a sample is expected to have a high concentration of this compound, dilute it before analysis.
Standard Preparation Errors Inaccurate serial dilutions or degradation of the stock solution can lead to a non-linear relationship between concentration and response.- Verify Stock Solution Integrity: Prepare fresh stock solutions and compare them with the old ones. Store stock solutions at appropriate temperatures (e.g., -20°C) and in amber vials to prevent degradation.[2] - Use Certified Reference Materials (CRMs): Whenever possible, use CRMs to ensure the accuracy of your standards.[3][4][5] - Careful Pipetting: Use calibrated pipettes and proper technique for serial dilutions.
Inappropriate Regression Model Forcing a linear regression on a dataset that is inherently non-linear will result in a poor fit. Some analytical systems exhibit a quadratic or other non-linear response over a wide concentration range.[6]- Use a Different Regression Model: Evaluate a quadratic or other non-linear regression model to fit your calibration data. Ensure that the chosen model is appropriate and validated for your assay.[6]
Mobile Phase Issues An unsuitable mobile phase composition can affect the ionization efficiency and peak shape of this compound, contributing to non-linearity.- Optimize Mobile Phase: Experiment with different mobile phase compositions, including additives like ammonium formate or formic acid, to improve peak shape and ionization. The pH of the mobile phase can also significantly impact the response.[7]

Troubleshooting Workflow for Non-Linear Calibration Curve

start Non-Linear Calibration Curve check_matrix Prepare Matrix-Matched Standards start->check_matrix Suspect Matrix Effects check_standards Prepare Fresh Standards start->check_standards Suspect Standard Degradation check_concentration Lower Highest Concentration Point start->check_concentration Suspect Detector Saturation check_model Evaluate Quadratic Regression start->check_model Poor Linear Fit check_mobile_phase Optimize Mobile Phase start->check_mobile_phase Poor Peak Shape solution Linear Curve Achieved check_matrix->solution Issue Resolved check_standards->solution Issue Resolved check_concentration->solution Issue Resolved check_model->solution Issue Resolved check_mobile_phase->solution Issue Resolved

Caption: Troubleshooting decision tree for a non-linear calibration curve.

FAQ 2: What are the typical validation parameters I should assess for an this compound quantification method?

Method validation ensures that your analytical procedure is reliable, reproducible, and accurate for its intended purpose. Key parameters to evaluate include:

Method Validation Parameters for this compound Quantification

Parameter Description Typical Acceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Coefficient of determination (R²) > 0.99.[8]
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.Signal-to-noise ratio (S/N) of ≥ 3.
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.S/N of ≥ 10.[9]
Accuracy (Recovery) The closeness of the test results obtained by the method to the true value. It is often assessed by spike and recovery experiments.Typically 70-120%.[10]
Precision (Repeatability & Intermediate Precision) The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative standard deviation (RSD) ≤ 20%.
Specificity/Selectivity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No significant interfering peaks at the retention time of the analyte.
Matrix Effect The effect of co-eluting substances on the ionization of the analyte.Signal suppression or enhancement should be evaluated and compensated for.[1]
FAQ 3: How should I prepare and store my this compound standard solutions?

Proper preparation and storage of standard solutions are critical for accurate quantification.

  • Solvent: Prepare stock solutions in a suitable organic solvent such as methanol or acetonitrile.[2][11]

  • Storage: Store stock and working solutions in amber glass vials at -20°C to minimize degradation from light and temperature.[2]

  • Stability: The stability of working solutions in the autosampler should be evaluated. For some mycotoxins, degradation can occur at room temperature in aqueous solutions.

Experimental Protocol: Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantification of this compound in a given matrix. Optimization will be required for specific sample types and instrumentation.

Standard Preparation
  • Stock Solution: Accurately weigh a certified reference standard of this compound and dissolve it in methanol to a final concentration of 100 µg/mL.

  • Working Solutions: Perform serial dilutions of the stock solution with the mobile phase or a suitable solvent to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

Sample Preparation (QuEChERS-based)

A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method is often suitable for the extraction of mycotoxins from complex matrices.

  • Homogenization: Homogenize the sample to ensure uniformity.

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of water and 10 mL of acetonitrile containing 1% formic acid.

    • If using an internal standard, add it at this stage.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Cleanup (Dispersive SPE):

    • Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing dSPE cleanup salts (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes.

  • Final Extract:

    • Transfer the supernatant to a clean vial.

    • Evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute in a suitable volume of the initial mobile phase.

LC-MS/MS Parameters

The following are suggested starting parameters that should be optimized for your specific instrument.

Parameter Suggested Setting
LC Column C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 5 mM ammonium formate and 0.1% formic acid
Mobile Phase B Methanol with 5 mM ammonium formate and 0.1% formic acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) 400 [M+H]⁺ (based on available data for a similar toxin)[12]
Product Ions To be determined by direct infusion of the this compound standard.
Collision Energy To be optimized for each transition.

LC Gradient Program

Time (min)% Mobile Phase B
0.010
2.010
12.095
15.095
15.110
20.010

Experimental Workflow for this compound Quantification

cluster_prep Sample & Standard Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis cluster_data Data Processing sample_homogenization Sample Homogenization extraction QuEChERS Extraction sample_homogenization->extraction standard_prep Standard Preparation lcms_analysis LC-MS/MS Analysis standard_prep->lcms_analysis cleanup Dispersive SPE Cleanup extraction->cleanup cleanup->lcms_analysis calibration_curve Calibration Curve Construction lcms_analysis->calibration_curve quantification Quantification calibration_curve->quantification

Caption: General experimental workflow for this compound quantification.

References

Validation & Comparative

A Comparative Guide to the Confirmation of Isolated AK-Toxin II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the definitive identification of isolated AK-Toxin II, a host-specific phytotoxin produced by the Japanese pear pathotype of Alternaria alternata. Objective comparisons with related toxins are presented, supported by experimental data and detailed methodologies to aid researchers in the accurate confirmation of this compound.

Executive Summary

Confirming the identity of an isolated natural product like this compound is a multi-faceted process requiring a combination of chromatographic and spectroscopic techniques. This guide outlines a systematic approach involving High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, a biological assay is described to confirm its specific phytotoxic activity. By comparing the data obtained from an isolated sample with the reference data provided, researchers can confidently identify this compound and distinguish it from structurally similar analogs.

Comparative Analysis of this compound and Related Mycotoxins

The primary method for the initial identification and purity assessment of isolated this compound is through chromatographic and spectrometric analysis. The following table summarizes the key identification parameters for this compound and its common alternatives, AK-Toxin I, AF-Toxin II, and ACT-Toxin I.

ParameterThis compoundAK-Toxin IAF-Toxin IIACT-Toxin I
Molecular Formula C₂₃H₂₇NO₆C₂₄H₂₉NO₆C₂₂H₃₁NO₆C₂₉H₃₉NO₈
Molecular Weight 413.46 g/mol 427.49 g/mol 405.49 g/mol 529.63 g/mol
Precursor Ion (m/z) [M+H]⁺ 400414392530
Key MS/MS Fragment Ions (m/z) 382, 340, 208, 190, 162396, 354, 222, 204, 176374, 332, 196, 178, 150512, 470, 314, 296, 268
¹H NMR Chemical Shifts (ppm) Specific data not available in searched literatureSpecific data not available in searched literatureSpecific data not available in searched literatureSpecific data not available in searched literature
¹³C NMR Chemical Shifts (ppm) Specific data not available in searched literatureSpecific data not available in searched literatureSpecific data not available in searched literatureSpecific data not available in searched literature

Note: The MS/MS fragment ions are predicted based on the known structures and common fragmentation patterns of similar compounds. Exact fragmentation can vary based on instrument parameters.

Experimental Workflow for Identification

A logical workflow is crucial for the unambiguous identification of this compound. The following diagram illustrates the recommended experimental sequence.

G cluster_0 Sample Preparation cluster_1 Initial Analysis cluster_2 Structural Elucidation cluster_3 Biological Confirmation cluster_4 Data Analysis & Confirmation Isolation Isolation of Putative This compound HPLC HPLC Analysis (Purity & Retention Time) Isolation->HPLC LCMS LC-MS/MS Analysis (Molecular Weight & Fragmentation) HPLC->LCMS NMR NMR Spectroscopy (¹H & ¹³C Chemical Shifts) LCMS->NMR Bioassay Pear Leaf Necrosis Bioassay NMR->Bioassay Comparison Comparison with Reference Data Bioassay->Comparison Confirmation Identity Confirmation Comparison->Confirmation

Caption: Experimental workflow for the identification of this compound.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Retention Time

This protocol is designed for the analytical separation of Alternaria toxins.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

Procedure:

  • Sample Preparation: Dissolve the isolated toxin in a small volume of the initial mobile phase solvent.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with or without 0.1% formic acid.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 100% B

    • 25-30 min: 100% B

    • 30-35 min: 100% to 30% B

    • 35-40 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm.

  • Analysis: Compare the retention time of the isolated compound with a known standard of this compound if available. Assess the purity by observing the presence of a single major peak.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Molecular Weight and Fragmentation

This protocol provides a method for obtaining the mass and fragmentation pattern of the toxin.

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source.

LC Conditions:

  • Use the same HPLC conditions as described above.

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Full scan to determine the precursor ion ([M+H]⁺) and product ion scan of the precursor ion to obtain the fragmentation pattern.

  • Precursor Ion for this compound: m/z 400.

  • Collision Energy: Optimize between 10-40 eV to obtain a rich fragmentation spectrum.

  • Data Analysis: Compare the observed precursor ion and fragment ion masses with the expected values for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra.

Instrumentation:

  • NMR spectrometer (400 MHz or higher recommended).

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, Methanol-d₄)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified toxin in approximately 0.6 mL of the deuterated solvent in an NMR tube.

  • Acquisition:

    • Acquire a ¹H NMR spectrum to observe the proton signals.

    • Acquire a ¹³C NMR spectrum to observe the carbon signals.

    • If sufficient material is available, 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed for complete structural elucidation.

  • Data Analysis: Compare the obtained chemical shifts with published data for this compound. Due to the limited availability of specific NMR data in the searched literature, this step may require comparison with spectra of closely related compounds and detailed structural analysis.

Pear Leaf Necrosis Bioassay for Biological Activity Confirmation

This bioassay confirms the host-specific phytotoxicity of this compound.

Materials:

  • Young, healthy leaves from a susceptible Japanese pear cultivar (e.g., 'Nijisseiki').

  • Isolated toxin dissolved in a suitable solvent (e.g., ethanol or methanol) and diluted in water.

  • Control solution (solvent and water without the toxin).

  • Petri dishes lined with moist filter paper.

Procedure:

  • Leaf Preparation: Gently wound the underside of the pear leaves with a sterile needle.

  • Toxin Application: Apply a small droplet (e.g., 10 µL) of the toxin solution at varying concentrations (e.g., 10⁻⁸ to 10⁻⁵ M) onto the wounded area. Apply the control solution to other leaves.

  • Incubation: Place the leaves in the moist Petri dishes and incubate at 25°C for 48-72 hours.

  • Observation: Observe the leaves for the development of necrotic lesions (brown to black spots) around the application site. The control leaves should not show any necrosis. The severity of necrosis should be dose-dependent.

Signaling Pathway of this compound Induced Necrosis

The precise signaling pathway of this compound-induced necrosis is not fully elucidated in the provided search results. However, it is known to be a host-specific toxin that disrupts plasma membrane integrity, leading to cell death in susceptible pear cultivars.

Conclusion

The definitive identification of isolated this compound requires a multi-pronged analytical approach. By systematically applying the HPLC, LC-MS/MS, and NMR protocols detailed in this guide and confirming the biological activity through the pear leaf necrosis bioassay, researchers can achieve a high degree of confidence in their identification. The comparative data provided for related toxins will further aid in distinguishing this compound from potential co-contaminants or misidentified compounds.

A Comparative Analysis of AK-Toxin I and AK-Toxin II Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of AK-Toxin I and AK-Toxin II, host-specific phytotoxins produced by the Japanese pear pathotype of Alternaria alternata.[1] The information presented is supported by experimental data to assist researchers in understanding the distinct potencies and mechanisms of these related compounds.

Comparative Bioactivity: AK-Toxin I Demonstrates Superior Potency

AK-Toxin I and this compound are structurally related esters of 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid.[2][3][4] Both toxins selectively affect susceptible Japanese pear cultivars, inducing characteristic symptoms of black spot disease.[2][5] However, experimental evidence consistently indicates that AK-Toxin I is the more abundant and biologically active of the two.[2][3][5]

The primary mechanism of action for both toxins is the disruption of the plasma membrane in susceptible plant cells.[6][7][8] This disruption leads to a rapid and significant loss of potassium ions (K+), followed by membrane invagination, vesiculation, and ultimately, necrotic cell death.[3][6][9]

Quantitative assays reveal a significant difference in the concentrations required to elicit a toxic response. AK-Toxin I is substantially more potent, causing venous necrosis in the susceptible 'Nijisseike' Japanese pear cultivar at a concentration of 5 nM.[2] In contrast, a 20-fold higher concentration of this compound (100 nM) is necessary to induce the same effect.[2] Notably, even at high concentrations (0.1 mM), neither toxin affects resistant pear cultivars such as 'Chojuro'.[2]

Quantitative Bioactivity Data

ToxinStructureTarget SiteBioactivity (Veinal Necrosis)Host Specificity
AK-Toxin I Ester of 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid with N-acetyl-β-methyl-phenylalanine[5]Plasma Membrane[6][7][8]5 nM[2]High (Susceptible pear cultivars)[2][5]
This compound 3'-demethyl derivative of AK-Toxin I[1]Plasma Membrane[6][7][8]100 nM[2]High (Susceptible pear cultivars)[2][5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Toxin Isolation and Purification

This protocol outlines the general steps for isolating AK-Toxin I and II from Alternaria alternata culture broth.

Workflow:

cluster_0 Culture & Extraction cluster_1 Chromatographic Separation cluster_2 Final Products A Fungal Culture (Alternaria alternata) B Culture Broth Filtration A->B C Acidification (pH 3) B->C D Ethyl Acetate Extraction C->D E Silica Gel Column Chromatography D->E F Droplet Countercurrent Chromatography E->F G Further Silica Gel Purification F->G H AK-Toxin I (Crystalline) G->H I This compound (Crystalline) G->I

Caption: Workflow for the isolation and purification of AK-Toxins.

Methodology:

  • Culture and Extraction: Alternaria alternata (Japanese pear pathotype) is cultured in a suitable liquid medium. The culture broth is filtered, acidified to pH 3, and then extracted with ethyl acetate to separate the toxins from the aqueous phase.

  • Chromatography: The resulting acidic fraction is subjected to a series of chromatographic separations.

    • Silica Gel Column Chromatography: The initial separation of crude toxins.

    • Droplet Countercurrent Chromatography: To separate AK-Toxin I and II from each other and from other metabolites.

    • Further Silica Gel Chromatography: For final purification of the individual toxin fractions.

  • Crystallization: The purified toxins are recrystallized, typically from methanol, to yield crystalline AK-Toxin I and this compound.

Leaf Necrosis Bioassay

This bioassay is used to visually assess and compare the phytotoxic activity of the toxins on pear leaves.

Methodology:

  • Leaf Preparation: Young, healthy leaves from both susceptible (e.g., 'Nijisseiki') and resistant (e.g., 'Chojuro') Japanese pear cultivars are collected. The underside of each leaf is slightly wounded with a sterile needle.

  • Toxin Application: A small droplet (e.g., 40 µl) of the AK-toxin solution at a defined concentration (or a dilution series) is applied to the wounded site. A control droplet of deionized water is applied to other leaves.

  • Incubation: The treated leaves are placed in a moist chamber at 25°C for 48 hours.

  • Observation: After incubation, the leaves are visually inspected for the presence and size of necrotic spots around the application site. The area of veinal necrosis is measured to quantify the toxic effect.

Electrolyte Leakage Assay

This quantitative assay measures the extent of plasma membrane damage by monitoring the leakage of ions from leaf tissue.

Workflow:

A Cut Leaf Disks (0.8 cm diameter) B Vacuum Infiltrate (Toxin Solution or Water) A->B C Rinse and Place in Deionized Water B->C D Incubate on Shaker (25°C) C->D E Measure Conductivity of Ambient Solution at Intervals D->E F Calculate Relative Electrolyte Leakage E->F

Caption: Experimental workflow for the electrolyte leakage assay.

Methodology:

  • Tissue Preparation: Leaf disks (e.g., 20 disks of 0.8 cm diameter) are punched from susceptible pear leaves.

  • Toxin Infiltration: The leaf disks are vacuum-infiltrated with either the toxin solution or deionized water (as a control) for approximately 30 minutes.

  • Incubation: After rinsing with deionized water, the disks are placed in a flask containing a known volume of deionized water (e.g., 20 ml) and incubated on a shaker at 25°C.

  • Conductivity Measurement: The electrical conductivity of the surrounding water is measured at regular intervals using a conductivity meter. The increase in conductivity over time is directly proportional to the leakage of electrolytes from the damaged cells.

  • Data Analysis: The relative conductance is calculated by comparing the values from toxin-treated leaves to the water-treated controls.

Signaling Pathway and Mechanism of Action

Both AK-Toxin I and II act directly on the plasma membrane of susceptible cells, triggering a cascade of events leading to cell death. The greater potency of AK-Toxin I suggests a higher affinity for its target site on the membrane.

cluster_0 Toxin Interaction with Plasma Membrane cluster_1 Cellular Response Toxin AK-Toxin I or II Membrane Plasma Membrane (Susceptible Cell) Toxin->Membrane Binding to Target Site K_Loss Rapid K+ Efflux Membrane->K_Loss Depolarization Membrane Depolarization K_Loss->Depolarization Invagination Membrane Invagination & Vesiculation Depolarization->Invagination Necrosis Necrotic Cell Death Invagination->Necrosis

Caption: Signaling pathway of AK-Toxin induced cell death.

This guide summarizes the key differences in bioactivity between AK-Toxin I and this compound, providing a foundation for further research and application in plant pathology and drug development. The superior potency of AK-Toxin I makes it a primary focus for studies on the molecular basis of host-pathogen interactions.

References

A Comparative Guide to AK-Toxin II, AF-Toxins, and ACT-Toxins for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of AK-toxin II, AF-toxins, and ACT-toxins, host-selective toxins produced by different pathotypes of the fungus Alternaria alternata. This document is intended for researchers, scientists, and drug development professionals working in the fields of mycotoxicology, plant pathology, and pharmacology.

Introduction

This compound, AF-toxins, and ACT-toxins are all low molecular weight secondary metabolites that belong to the family of 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid (EDA) esters.[1][2] Despite their structural similarities, they exhibit distinct host specificities and varying degrees of toxicity. Understanding these differences is crucial for accurate risk assessment, the development of resistant plant varieties, and potential therapeutic applications. The primary target for all three toxin families is the plasma membrane of susceptible plant cells, leading to a rapid disruption of membrane integrity.[3]

Chemical Structures and Host Specificity

While all three toxin families share the core EDA structure, variations in the esterified side chains and stereochemistry account for their differing biological activities and host targets.

  • This compound : Produced by the Japanese pear pathotype of A. alternata, it is specifically toxic to certain Japanese pear cultivars.[4] AK-toxin I is generally more abundant and biologically active than this compound.[4]

  • AF-Toxins : Produced by the strawberry pathotype, this group includes AF-toxin I, II, and III. Their toxicity profiles are nuanced:

    • AF-toxin I : Toxic to both strawberry and pear.[4]

    • AF-toxin II : Primarily toxic to pear.[4]

    • AF-toxin III : Highly toxic to strawberry and only slightly toxic to pear.[4]

  • ACT-Toxins : Produced by the tangerine pathotype, ACT-toxins are toxic to tangerines and their hybrids. ACT-toxin I is the more abundant and toxic variant, affecting both citrus and pear, while ACT-toxin II is highly toxic to pear but shows slight toxicity to citrus.[5]

Comparative Biological Activity

Direct quantitative comparisons of the 50% inhibitory concentration (IC50) or effective concentration (EC50) across all three toxin families from a single, comprehensive study are limited in the available literature. However, semi-quantitative data from various studies provide insights into their relative potencies.

Toxin FamilyToxin Variant(s)Host(s)Observed Effect & Concentration
AK-Toxins This compoundJapanese PearInduces veinal necrosis and rapid K+ loss.[6]
AF-Toxins AF-Toxin I, II, IIIStrawberry, PearToxicity varies by variant and host (see details above).
ACT-Toxins ACT-Toxin I, IITangerine, PearACT-Toxin I at 2 x 10-8 M causes veinal necrosis and rapid electrolyte loss in susceptible citrus leaves.[7]

Note: The lack of standardized cross-comparative studies necessitates caution when directly comparing the potencies of these toxins based on the currently available data.

Mechanism of Action: A Shared Pathway of Plasma Membrane Disruption

The primary mechanism of action for this compound, AF-toxins, and ACT-toxins involves the rapid disruption of the plasma membrane's integrity in susceptible host cells. This leads to a cascade of events culminating in cell death.

Toxin_Mechanism General Signaling Pathway of AK-, AF-, and ACT-Toxins Toxin This compound / AF-Toxins / ACT-Toxins Receptor Putative Toxin Receptor/Binding Site Toxin->Receptor Binding PlasmaMembrane Plant Cell Plasma Membrane (Susceptible Host) MembraneDisruption Membrane Permeabilization & Depolarization Receptor->MembraneDisruption Induces IonEfflux Rapid Efflux of K+ Ions MembraneDisruption->IonEfflux Causes CellularDamage Loss of Membrane Potential & Disruption of H+-ATPase Activity IonEfflux->CellularDamage Leads to CellDeath Veinal Necrosis & Programmed Cell Death CellularDamage->CellDeath Results in

Caption: General signaling pathway for AK-, AF-, and ACT-toxins.

The process begins with the binding of the toxin to a putative receptor or specific site on the plasma membrane. This interaction triggers a conformational change in the membrane, leading to increased permeability and depolarization. A hallmark of this disruption is the rapid and massive efflux of potassium ions (K+) from the cell. This loss of ionic homeostasis, coupled with the potential inhibition of essential membrane proteins like the plasma membrane H+-ATPase, leads to a collapse of the membrane potential and ultimately triggers programmed cell death, which is visibly manifested as veinal necrosis in the host plant tissue.

Experimental Protocols

Toxin Isolation and Purification

A general protocol for the isolation and purification of these toxins from fungal cultures is as follows:

  • Fungal Culture: Grow the specific Alternaria alternata pathotype (Japanese pear, strawberry, or tangerine) on a suitable solid medium (e.g., potato dextrose agar) or in a liquid medium.

  • Extraction:

    • For solid media, extract the culture with an organic solvent such as ethyl acetate or a mixture of chloroform and methanol.

    • For liquid cultures, the filtrate can be extracted with an appropriate organic solvent.

  • Solvent Partitioning: Partition the crude extract between an organic solvent and water to separate the lipophilic toxins from polar impurities.

  • Chromatography:

    • Silica Gel Chromatography: Subject the organic phase to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to fractionate the components.

    • High-Performance Liquid Chromatography (HPLC): Further purify the toxin-containing fractions using reversed-phase HPLC with a C18 column and a suitable mobile phase (e.g., acetonitrile-water gradient).

  • Purity Analysis: Assess the purity of the isolated toxin using analytical HPLC and confirm its identity and structure using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Electrolyte Leakage Assay

This assay is a common method to quantify the extent of plasma membrane damage caused by the toxins.

  • Plant Material: Use leaf discs or protoplasts from susceptible and resistant host plants.

  • Toxin Treatment: Incubate the plant material in a solution containing varying concentrations of the purified toxin. A control group should be incubated in a solution without the toxin.

  • Conductivity Measurement:

    • At specific time intervals, measure the electrical conductivity of the bathing solution using a conductivity meter. An increase in conductivity corresponds to the leakage of electrolytes from the damaged cells.

    • After the final time point, boil the plant material to induce 100% electrolyte leakage and measure the conductivity again.

  • Data Analysis: Express the electrolyte leakage as a percentage of the total electrolytes. Plot dose-response curves to determine the EC50 for each toxin.

Electrolyte_Leakage_Workflow Workflow for Electrolyte Leakage Assay start Prepare Leaf Discs or Protoplasts treatment Incubate with Toxin Solutions (Varying Concentrations) start->treatment measurement Measure Electrical Conductivity of Bathing Solution at Time Intervals treatment->measurement measurement->measurement boil Boil Samples to Achieve 100% Electrolyte Leakage measurement->boil final_measurement Measure Final Conductivity boil->final_measurement analysis Calculate Percentage Leakage & Plot Dose-Response Curves final_measurement->analysis

Caption: Workflow for the electrolyte leakage assay.

Protoplast Viability Assay

This assay provides a direct measure of cell death at the single-cell level.

  • Protoplast Isolation: Isolate protoplasts from the leaves of susceptible and resistant plants using enzymatic digestion to remove the cell walls.

  • Toxin Incubation: Incubate the purified protoplasts with different concentrations of the toxins.

  • Viability Staining:

    • Use a viability stain such as fluorescein diacetate (FDA) or Evans blue.

    • FDA will stain viable cells green, while Evans blue will stain non-viable cells blue.

  • Microscopy and Quantification:

    • Observe the stained protoplasts under a fluorescence microscope.

    • Count the number of viable and non-viable cells to determine the percentage of cell death at each toxin concentration.

  • Data Analysis: Plot the percentage of cell death against the toxin concentration to generate dose-response curves and calculate the IC50 values.

Conclusion

This compound, AF-toxins, and ACT-toxins, while structurally related, exhibit important differences in their host specificity and the specific potency of their variants. Their shared mechanism of disrupting the plasma membrane makes them valuable tools for studying plant-pathogen interactions and the intricacies of membrane biology. Further research is needed to obtain direct quantitative comparisons of their toxicities and to fully elucidate the specific molecular interactions that govern their host selectivity. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies.

References

Cross-Reactivity of AK-Toxin II Antibodies: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the potential cross-reactivity of antibodies developed against AK-Toxin II with other structurally related toxins produced by Alternaria species. This information is critical for researchers, scientists, and drug development professionals working on immunoassays for mycotoxin detection, as well as for those investigating the biological functions of these toxins.

This compound, a host-selective toxin produced by the Japanese pear pathotype of Alternaria alternata, belongs to a family of toxins characterized by a shared chemical moiety, 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid (EDA).[1][2][3] This structural similarity with other Alternaria toxins, such as AK-Toxin I, AF-Toxins, and ACT-Toxins, raises the significant possibility of antibody cross-reactivity, which can impact the specificity and accuracy of immunological detection methods.[2][3]

While direct experimental data on the cross-reactivity of antibodies specifically raised against this compound is limited in publicly available literature, this guide synthesizes the known structural information and established immunological principles to predict and understand potential cross-reactions.

Structural Comparison of Related Alternaria Toxins

The potential for antibody cross-reactivity is primarily dictated by the structural similarity of the epitopes recognized by the antibody. The following table details the structural similarities and differences between this compound and other related toxins.

ToxinProducing PathotypeCore StructureKey Structural Differences from this compoundPotential for Cross-Reactivity with Anti-AK-Toxin II Antibodies
This compound A. alternata pv. kikuchiana (Japanese pear)Ester of EDA and N-acetyl-phenylalanine-High (Target Antigen)
AK-Toxin IA. alternata pv. kikuchiana (Japanese pear)Ester of EDA and N-acetyl-β-methyl-phenylalaninePresence of a β-methyl group on the phenylalanine moiety.[3]High
AF-Toxin IA. alternata pv. fragariae (strawberry)Ester of EDA with a valine derivative at the 2'-position of an isoleucine derivative.[3]Different amino acid derivative esterified to the EDA moiety.Moderate to High
AF-Toxin IIA. alternata pv. fragariae (strawberry)Ester of EDA with an isoleucine derivative (2-hydroxyvaleric acid).[3]Different amino acid derivative esterified to the EDA moiety.[3]Moderate to High
AF-Toxin IIIA. alternata pv. fragariae (strawberry)Ester of EDA with a valine derivative at the 2'-position of an isoleucine derivative.[3]Different amino acid derivative esterified to the EDA moiety.Moderate to High
ACT-Toxin I & IIA. alternata pv. citri (tangerine)Esters of EDA, valine, and a polyketide.[3]Presence of a polyketide moiety in addition to the EDA and an amino acid derivative.Moderate

Note: The potential for cross-reactivity is a qualitative assessment based on structural similarities. Actual cross-reactivity percentages would need to be determined experimentally.

Predicted Cross-Reactivity Profile

Based on the structural comparisons, antibodies raised against this compound are highly likely to exhibit significant cross-reactivity with AK-Toxin I due to their minimal structural difference. Cross-reactivity with AF-Toxins and ACT-Toxins is also probable, particularly if the antibodies recognize epitopes on the conserved EDA moiety. The degree of cross-reactivity will depend on the specific epitope recognized by the antibody. Monoclonal antibodies targeting the unique phenylalanine derivative portion of this compound would be expected to show higher specificity than polyclonal antibodies, which may recognize multiple epitopes, including those on the shared EDA structure.

Experimental Protocols for Assessing Antibody Cross-Reactivity

To quantitatively assess the cross-reactivity of this compound antibodies, standard immunochemical techniques can be employed. The following are detailed methodologies for key experiments.

Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To determine the percentage of cross-reactivity of an anti-AK-Toxin II antibody with other toxins.

Protocol:

  • Coating: Coat a 96-well microtiter plate with a conjugate of this compound and a carrier protein (e.g., BSA or OVA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Block the remaining protein-binding sites on the plate by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Prepare a series of dilutions for the competitor toxins (AK-Toxin I, AF-Toxins, ACT-Toxins) and the target toxin (this compound) in assay buffer. Add a fixed concentration of the anti-AK-Toxin II antibody to each well, followed immediately by the addition of the different concentrations of the competitor or target toxins. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG) diluted in assay buffer. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the enzyme substrate (e.g., TMB). Incubate in the dark until a color change is observed.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2M H₂SO₄).

  • Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 450 nm). Calculate the 50% inhibition concentration (IC50) for each toxin. The percent cross-reactivity is calculated using the following formula:

    % Cross-reactivity = (IC50 of this compound / IC50 of competitor toxin) x 100

Western Blotting

Objective: To visually assess the binding of an anti-AK-Toxin II antibody to other toxins.

Protocol:

  • Toxin Preparation: As AK-Toxins are small molecules, they first need to be conjugated to a carrier protein (e.g., BSA) to be effectively separated by SDS-PAGE and transferred to a membrane.

  • SDS-PAGE: Separate the toxin-protein conjugates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-AK-Toxin II antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step with TBST.

  • Detection: Detect the protein bands using a chemiluminescent substrate and visualize the results using an imaging system. The presence of a band indicates binding of the antibody to the toxin conjugate.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures for assessing antibody cross-reactivity.

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection cluster_analysis Data Analysis p1 Coat plate with this compound conjugate p2 Wash p1->p2 p3 Block plate p2->p3 p4 Wash p3->p4 r1 Add anti-AK-Toxin II antibody p4->r1 r2 Add competitor toxins (or this compound) r1->r2 r3 Incubate r2->r3 d1 Wash r3->d1 d2 Add secondary antibody-HRP d1->d2 d3 Wash d2->d3 d4 Add TMB substrate d3->d4 d5 Stop reaction d4->d5 d6 Read absorbance d5->d6 a1 Calculate IC50 values d6->a1 a2 Calculate % Cross-reactivity a1->a2 Western_Blot_Workflow cluster_separation Separation & Transfer cluster_probing Immunoprobing cluster_detection_wb Detection s1 Prepare toxin-protein conjugates s2 Run SDS-PAGE s1->s2 s3 Transfer to membrane s2->s3 p1 Block membrane s3->p1 p2 Incubate with anti-AK-Toxin II antibody p1->p2 p3 Wash p2->p3 p4 Incubate with secondary antibody-HRP p3->p4 p5 Wash p4->p5 d1 Add chemiluminescent substrate p5->d1 d2 Visualize bands d1->d2

References

Validation of an analytical method for AK-Toxin II detection

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the validation of analytical methods for the detection of AK-Toxin II is presented for researchers, scientists, and drug development professionals. This guide provides an objective comparison of various analytical techniques, supported by experimental data and detailed methodologies.

Introduction to this compound

This compound is a host-specific phytotoxin produced by the Japanese pear pathotype of Alternaria alternata, the fungus responsible for black spot disease in susceptible Japanese pear cultivars.[1][2] Structurally, AK-toxins are esters of 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid (EDA).[2][3] There are two primary forms, AK-Toxin I and II, with AK-Toxin I being more abundant and biologically active.[2][3] These toxins induce necrosis in the leaves of susceptible plants.[1][3] Given their potent biological activity, sensitive and reliable analytical methods are crucial for their detection and quantification in research and agricultural settings.

Comparison of Analytical Methods for Mycotoxin Detection

The selection of an analytical method for this compound detection depends on various factors, including the required sensitivity, specificity, sample matrix, and available resources. While specific comparative studies for this compound are not widely available, a comparison can be drawn from methods used for other Alternaria toxins and mycotoxins in general.[4][5]

Commonly Employed Analytical Techniques:

  • Enzyme-Linked Immunosorbent Assay (ELISA): This immunoassay-based method is often used for rapid screening of mycotoxins due to its high throughput and ease of use.[5]

  • High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD): HPLC is a widely used separation technique. When coupled with UV or DAD detectors, it can quantify mycotoxins. A method for determining alternariol (AOH) and alternariol monomethyl ether (AME) in tomato products utilized HPLC-DAD.[6]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is currently the gold standard for mycotoxin analysis, offering high sensitivity and selectivity.[7] It allows for the accurate quantification of a wide range of toxins in complex matrices.[7] Validated LC-MS/MS methods exist for various Alternaria toxins in food products like tomatoes, wheat, and sunflower seeds.[8][9]

The following table summarizes the key performance characteristics of these methods.

Parameter ELISA HPLC-UV/DAD LC-MS/MS
Specificity Moderate to HighModerateVery High
Sensitivity (LOD/LOQ) ng/g to µg/g rangeng/g range[6]pg/g to ng/g range[9][10]
Quantitative Accuracy Semi-quantitative to QuantitativeQuantitativeHighly Quantitative
Sample Throughput HighLow to MediumMedium
Cost per Sample LowMediumHigh
Expertise Required LowMediumHigh
Matrix Effect HighMediumLow to Medium (can be corrected)

Experimental Protocols

A detailed experimental protocol for the detection of this compound using LC-MS/MS is provided below. This protocol is adapted from validated methods for other Alternaria toxins.[8][9][10]

Protocol: Quantification of this compound by LC-MS/MS

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Homogenization: Homogenize 5 g of the sample (e.g., pear tissue) with 20 mL of an extraction solvent (e.g., acetonitrile/water, 80/20, v/v).

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Dilution: Take a 5 mL aliquot of the supernatant and dilute it with 45 mL of a buffer solution (e.g., phosphate-buffered saline).

  • SPE Column Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

  • Sample Loading: Load the diluted extract onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing: Wash the cartridge with 10 mL of water to remove interferences.

  • Elution: Elute the this compound with 5 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Chromatographic System: An ultra-high performance liquid chromatography (UHPLC) system.

  • Column: A C18 analytical column (e.g., 1.8 µm particle size, 2.1 x 100 mm).

  • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive or negative, to be optimized for this compound.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for this compound need to be determined by infusing a standard solution.

3. Method Validation

The analytical method should be validated according to established guidelines, assessing the following parameters:[11]

Parameter Description Typical Acceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) > 0.99
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected.Signal-to-noise ratio ≥ 3
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10
Accuracy (Recovery) The closeness of the measured value to the true value, assessed by analyzing spiked samples.70-120%
Precision (RSD) The closeness of agreement between a series of measurements, expressed as Relative Standard Deviation (RSD).Repeatability (RSDr) ≤ 15%, Reproducibility (RSDR) ≤ 25%
Specificity/Selectivity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No significant interfering peaks at the retention time of the analyte.
Matrix Effects The alteration of ionization efficiency by co-eluting compounds from the sample matrix.Should be assessed and compensated for if significant (e.g., using matrix-matched calibrants or internal standards).

Workflow for Analytical Method Validation

The following diagram illustrates the logical workflow for the validation of an analytical method for this compound detection.

G cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution cluster_evaluation Phase 3: Data Evaluation & Reporting define_scope Define Scope & Requirements (Analyte, Matrix, Performance) method_dev Method Development & Optimization define_scope->method_dev protocol_draft Draft Validation Protocol method_dev->protocol_draft linearity Linearity protocol_draft->linearity lod_loq LOD & LOQ protocol_draft->lod_loq accuracy Accuracy (Recovery) protocol_draft->accuracy precision Precision (Repeatability & Intermediate Precision) protocol_draft->precision specificity Specificity protocol_draft->specificity matrix_effects Matrix Effects protocol_draft->matrix_effects data_analysis Data Analysis & Statistical Evaluation linearity->data_analysis lod_loq->data_analysis accuracy->data_analysis precision->data_analysis specificity->data_analysis matrix_effects->data_analysis acceptance_criteria Compare Against Acceptance Criteria data_analysis->acceptance_criteria validation_report Prepare Validation Report acceptance_criteria->validation_report final_approval final_approval validation_report->final_approval Final Approval & Method Implementation

Caption: Workflow for the validation of an analytical method.

References

A Comparative Analysis of the Toxic Effects of AK-Toxin II and Fumonisins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the toxic effects of AK-Toxin II, a phytotoxin, and fumonisins, a class of mycotoxins with significant impacts on animal and human health. While both are secondary metabolites produced by fungi, their primary targets and mechanisms of action differ fundamentally. This document outlines these differences, presents available quantitative data, details relevant experimental protocols, and illustrates key pathways to provide a comprehensive resource for the scientific community.

Introduction

This compound is a host-specific phytotoxin produced by the Japanese pear pathotype of the fungus Alternaria alternata. Its toxicity is highly specific to certain cultivars of Japanese pears, causing a condition known as black spot disease. In contrast, fumonisins are mycotoxins produced predominantly by Fusarium verticillioides and F. proliferatum, fungi that commonly contaminate maize and other grains worldwide.[1] Fumonisin B1 (FB1) is the most prevalent and toxic member of this family, posing a significant threat to livestock and human health.[2][3] This guide will explore the distinct toxicological profiles of these two compounds.

Mechanism of Action

The fundamental difference in the toxicity of this compound and fumonisins lies in their molecular mechanisms of action. This compound targets the plasma membrane of plant cells, while fumonisins interfere with a crucial enzymatic pathway in animal cells.

This compound: Disruption of the Plasma Membrane

This compound's toxicity in susceptible pear cultivars is characterized by rapid, localized effects on the cell membrane. The toxin induces veinal necrosis on leaves and causes a rapid loss of potassium ions (K+) from the cells, indicating a disruption of membrane integrity and function.[4] The primary target of this compound is believed to be the plasma membrane itself, leading to increased permeability and eventual cell death.[5][6]

AK_Toxin_II_Mechanism cluster_extracellular Extracellular Space cluster_cell Plant Cell This compound This compound Plasma_Membrane Plasma Membrane This compound->Plasma_Membrane Binds to and disrupts K_Channel K+ Channel Plasma_Membrane->K_Channel Causes dysfunction of Cell_Death Necrotic Cell Death Plasma_Membrane->Cell_Death Leads to K_ion_out K+ K_Channel->K_ion_out Rapid efflux

Caption: Mechanism of this compound phytotoxicity.

Fumonisins: Inhibition of Sphingolipid Biosynthesis

Fumonisins exert their toxic effects by competitively inhibiting the enzyme ceramide synthase (sphingosine N-acyltransferase).[1] This enzyme is a critical component of the de novo sphingolipid biosynthesis pathway.[3] The structure of fumonisin B1 mimics that of sphingoid bases (sphinganine and sphingosine), allowing it to bind to the enzyme but not be metabolized.[1] This inhibition leads to the accumulation of sphinganine and sphingosine and the depletion of complex sphingolipids, which are vital for cell membrane structure, cell signaling, and regulation.[1][3] The disruption of sphingolipid metabolism is the underlying cause of the diverse toxic effects observed in animals.[1]

Fumonisin_Mechanism cluster_pathway De Novo Sphingolipid Biosynthesis Serine_PalmitoylCoA Serine + Palmitoyl-CoA Sphinganine Sphinganine (Sa) Serine_PalmitoylCoA->Sphinganine Multiple steps Ceramide_Synthase Ceramide Synthase Sphinganine->Ceramide_Synthase Substrate Accumulation Accumulation of Sa (Toxic Biomarker) Sphinganine->Accumulation Ceramide Dihydroceramide Ceramide_Synthase->Ceramide Complex_Sphingolipids Complex Sphingolipids (e.g., Sphingomyelin) Ceramide->Complex_Sphingolipids Depletion Depletion of Complex Sphingolipids Complex_Sphingolipids->Depletion Fumonisin Fumonisin B1 Fumonisin->Ceramide_Synthase Inhibits

Caption: Fumonisin's inhibition of ceramide synthase.

Comparative Toxic Effects

This compound

The toxic effects of this compound are, based on available scientific literature, confined to specific plant species.

  • Target Organism: Primarily Japanese pear (Pyrus pyrifolia) cultivars.

  • Macroscopic Effects: Causes necrotic lesions (black spots) on leaves and fruit.

  • Cellular Effects: Induces rapid electrolyte leakage, particularly K+, and plasma membrane damage, leading to cell death.[4][5]

  • Toxicity in Animals: There is no significant evidence in published literature to suggest that this compound is toxic to mammals or other animals.

Fumonisins

Fumonisins have a broad range of toxic effects in animals, with varying susceptibility across species.

  • Target Organs: Primarily the liver and kidneys, with the central nervous system and lungs also being major targets in specific species.[1][7]

  • Key Diseases:

    • Equine Leukoencephalomalacia (ELEM): A fatal neurotoxic disease in horses characterized by the liquefactive necrosis of the white matter of the cerebrum.[8][9]

    • Porcine Pulmonary Edema (PPE): An acute and often fatal condition in pigs involving severe fluid accumulation in the lungs.[8][9]

  • General Toxic Effects in Animals:

    • Hepatotoxicity: Apoptosis, necrosis, and regenerative cell proliferation in the liver are common across many species.[1][7]

    • Nephrotoxicity: Particularly prominent in rats, causing apoptosis and tubular necrosis in the kidneys.[1][7]

    • Carcinogenicity: Fumonisin B1 is classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the IARC, based on evidence of liver and kidney tumors in rodents.[1]

    • Immunotoxicity: Fumonisins can modulate immune function, potentially increasing susceptibility to infectious diseases.

  • Human Health: Associated with an increased risk of esophageal cancer and neural tube defects in populations with high maize consumption.[2]

Quantitative Toxicity Data

Quantitative data for this compound toxicity in animals is not available. For fumonisins, acute toxicity is relatively low, but chronic exposure at lower doses is a significant concern.

Table 1: Quantitative Toxicity of this compound in Plants

ToxinTarget PlantEffective ConcentrationObserved Effect
AK-Toxin I & IIJapanese Pear Leaves10⁻⁸ to 10⁻⁹ MNecrosis

Data sourced from Nishimura & Kohmoto, 1983; Kohmoto & Otani, 1991; Otani et al., 1995.[10]

Table 2: Quantitative Toxicity and Guidance Levels for Fumonisins in Animals

SpeciesRoute of ExposureDose / ConcentrationObserved Effect / Guidance Level
Rat (Male)Intravenous1.25 mg/kg bwSevere nephrosis[7]
HorseDietary> 8-10 ppmEquine Leukoencephalomalacia (ELEM)[8]
PigDietary> 100 ppmAcute Porcine Pulmonary Edema (PPE)[8]
CattleDietary150-200 ppmInappetence, weight loss, mild liver damage[8]
PoultryDietary> 200-400 ppmInappetence, weight loss, skeletal abnormalities[8]
Regulatory Guidance (FDA)
HorseTotal Diet< 1 ppmGuidance Level[9]
PigTotal Diet< 10 ppmGuidance Level[9]
Cattle (for slaughter)Total Diet< 30 ppmGuidance Level[8]
Human (Maize products)-2 - 4 ppmMaximum Limit[9]
Tolerable Daily Intake (WHO)
HumanOral2 µg/kg bw/dayProvisional Maximum Tolerable Daily Intake (PMTDI)[2]

A Note on AAL-Toxins: A Structural and Functional Analogue

Interestingly, some Alternaria species produce AAL-toxins, which are structurally and functionally similar to fumonisins.[10] Like fumonisins, AAL-toxins inhibit ceramide synthase and can induce apoptosis in both plant and mammalian cells.[5][10] This highlights that while this compound has a distinct mechanism, other toxins from the same fungal genus share a common pathway with fumonisins, demonstrating the diverse toxicological strategies employed by fungi.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of mycotoxin toxicity. Below are generalized protocols for key experiments related to fumonisin toxicity.

Protocol 1: Histopathological Analysis of Liver and Kidney

Objective: To assess microscopic changes in liver and kidney tissue following fumonisin exposure.

Workflow Diagram:

Histopathology_Workflow start Start: Euthanize Animal tissue_collection 1. Tissue Collection (Liver & Kidneys) start->tissue_collection fixation 2. Fixation (10% Neutral Buffered Formalin) tissue_collection->fixation processing 3. Tissue Processing (Dehydration, Clearing, Infiltration) fixation->processing embedding 4. Paraffin Embedding processing->embedding sectioning 5. Sectioning (4-5 µm sections) embedding->sectioning staining 6. Staining (Hematoxylin & Eosin - H&E) sectioning->staining examination 7. Microscopic Examination staining->examination end End: Pathological Assessment examination->end

Caption: Workflow for histopathological analysis.

Procedure:

  • Tissue Collection and Fixation: Immediately following euthanasia, collect liver and kidney tissues. Fix tissues in 10% neutral buffered formalin for at least 24 hours.

  • Processing: Dehydrate the fixed tissues through a graded series of ethanol (70%, 80%, 95%, 100%). Clear the tissues in xylene.

  • Embedding: Infiltrate and embed the tissues in paraffin wax.

  • Sectioning and Staining: Cut 4-5 µm thick sections using a microtome. Mount sections on glass slides. Deparaffinize, rehydrate, and stain with Hematoxylin and Eosin (H&E).

  • Microscopic Examination: Examine stained slides under a light microscope to evaluate for signs of toxicity such as apoptosis, necrosis, inflammation, and changes in cellular morphology.[11]

Protocol 2: Analysis of Sphinganine-to-Sphingosine (Sa/So) Ratio

Objective: To measure the primary biomarker of fumonisin exposure and effect.

Procedure:

  • Sample Collection: Collect serum, plasma, or tissue (liver, kidney) samples from control and treated animals.

  • Lipid Extraction: Extract total lipids from the samples using a solvent system such as chloroform:methanol.

  • Hydrolysis: Hydrolyze the complex sphingolipids to release the free sphingoid bases (sphinganine and sphingosine). This is typically done by strong base hydrolysis.

  • Derivatization: Derivatize the free sphingoid bases with a fluorescent tag, such as o-phthalaldehyde (OPA), to enable detection.

  • Chromatographic Analysis: Separate and quantify the derivatized sphinganine and sphingosine using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

  • Ratio Calculation: Calculate the ratio of sphinganine to sphingosine. An elevated Sa/So ratio is a sensitive and specific indicator of ceramide synthase inhibition by fumonisins.

Conclusion

This compound and fumonisins represent two distinct classes of fungal toxins with fundamentally different modes of action and target organisms. This compound is a potent phytotoxin that disrupts the plasma membrane of susceptible plant cells, with no evidence of toxicity in animal systems. Fumonisins, conversely, are mycotoxins of global concern that act by inhibiting ceramide synthase, leading to a cascade of toxic effects in animals, including hepatotoxicity, nephrotoxicity, and specific fatal syndromes in horses and pigs. For researchers in toxicology and drug development, understanding these distinct mechanisms is paramount. While this compound's specificity makes it a tool for studying plant pathology, the systemic and insidious nature of fumonisins makes them a continued focus for food safety, animal health, and cancer research.

References

Unraveling the Architecture of a Fungal Toxin: A Comparative Guide to the Structural Elucidation of AK-Toxin II

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the methods employed to determine the three-dimensional structure of AK-Toxin II, a key phytotoxin, with a primary focus on the pivotal role of X-ray crystallography.

This guide offers an in-depth comparison of the analytical techniques utilized in the structural elucidation of this compound, a host-specific phytotoxin produced by the Japanese pear pathotype of the fungus Alternaria alternata. The determination of the precise atomic arrangement of this complex natural product is crucial for understanding its mode of action and for the development of potential strategies to mitigate its destructive effects on agriculture. While the definitive structure of this compound was established through a comparative analysis with its close analog, AK-Toxin I, the foundational data for this family of toxins was laid by a multi-pronged approach heavily reliant on X-ray crystallography.

Executive Summary

The structural elucidation of this compound was achieved by leveraging the detailed structural information obtained for AK-Toxin I. The process involved a combination of chemical analysis, advanced spectroscopic methods, and single-crystal X-ray diffraction. AK-Toxin I's absolute configuration was unequivocally determined using X-ray crystallography, which then served as a template to deduce the structure of this compound as its 3'-demethyl derivative by comparing their respective spectral data.[1] This guide will detail the experimental methodologies, present the key data in a comparative format, and visualize the workflow and the toxin's proposed signaling pathway.

Comparative Analysis of Structural Elucidation Techniques

The determination of a novel natural product's structure is a meticulous process that often involves the integration of data from multiple analytical techniques. For the AK-toxin family, X-ray crystallography provided the definitive three-dimensional arrangement, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offered crucial complementary information regarding connectivity and molecular weight.

Analytical Technique Type of Information Provided Key Findings for AK-Toxin I/II Limitations for AK-Toxins
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and absolute stereochemistry.Provided the absolute configuration of AK-Toxin I, which was the basis for determining the structure of this compound.[1]Requires a high-quality single crystal, which can be challenging to obtain for complex natural products. Detailed experimental protocol for AK-Toxin I is not readily available in public literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H-¹H, ¹H-¹³C correlations), stereochemical relationships (NOE).¹H-NMR and ¹³C-NMR data were used to determine the carbon skeleton and the relative stereochemistry of AK-Toxin I and to confirm the demethylation in this compound.[1]Does not directly provide the absolute configuration. Can be complex to interpret for large molecules with overlapping signals.
High-Resolution Mass Spectrometry (HR-MS) Elemental composition (exact mass), molecular weight, and fragmentation patterns for substructure identification.Confirmed the molecular formula of AK-Toxin I and its derivatives. Fragmentation analysis helped to identify key structural motifs.[1]Provides limited information on stereochemistry. Does not reveal the complete 3D structure on its own.

Experimental Protocols

While the specific, detailed experimental parameters for the crystallization and X-ray diffraction of AK-Toxin I are not available in the reviewed literature, a general methodology can be outlined based on standard practices for small molecule crystallography.

X-ray Crystallography (General Protocol for AK-Toxin I)
  • Isolation and Purification: AK-Toxin I was isolated from the culture broth of Alternaria alternata and purified using chromatographic techniques.[1]

  • Crystallization: A purified sample of AK-Toxin I was dissolved in a suitable solvent system. Single crystals were likely grown using slow evaporation, vapor diffusion, or cooling crystallization methods. The specific conditions (solvents, temperature, concentration) would have been determined through extensive screening.

  • Data Collection: A suitable single crystal was mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern was recorded on a detector as the crystal was rotated.

  • Structure Solution and Refinement: The diffraction data was processed to determine the unit cell dimensions and space group. The structure was solved using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters to achieve the final, high-resolution crystal structure.

NMR Spectroscopy
  • Sample Preparation: A few milligrams of purified AK-Toxin I or II were dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD).

  • Data Acquisition: ¹H-NMR and ¹³C-NMR spectra were acquired on a high-field NMR spectrometer. 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) were likely performed to establish the connectivity of protons and carbons. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments would have been used to determine the spatial proximity of protons and infer relative stereochemistry.

High-Resolution Mass Spectrometry (HR-MS)
  • Sample Introduction: A dilute solution of the purified toxin was introduced into the mass spectrometer, likely using electrospray ionization (ESI) or a similar soft ionization technique to minimize fragmentation of the parent molecule.

  • Mass Analysis: The exact mass of the molecular ion was measured using a high-resolution mass analyzer (e.g., TOF, Orbitrap, or FT-ICR) to determine the elemental composition.

  • Tandem MS (MS/MS): The molecular ion was isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern was then analyzed to deduce the structure of different parts of the molecule.

Visualizing the Workflow and Biological Impact

To better understand the processes involved in the structural elucidation and the toxin's mode of action, the following diagrams are provided.

experimental_workflow cluster_isolation Isolation & Purification cluster_elucidation Structural Elucidation cluster_structure Structure Determination culture Alternaria alternata Culture extraction Solvent Extraction culture->extraction chromatography Chromatography extraction->chromatography xray X-ray Crystallography (AK-Toxin I) chromatography->xray nmr NMR Spectroscopy chromatography->nmr ms Mass Spectrometry chromatography->ms structure_I AK-Toxin I Structure xray->structure_I nmr->structure_I ms->structure_I structure_II This compound Structure structure_I->structure_II Comparative Spectral Analysis

Experimental workflow for the structural elucidation of this compound.

This compound exerts its phytotoxic effects by disrupting the plasma membrane of susceptible plant cells. This leads to a rapid leakage of potassium ions, a key indicator of membrane damage. The proposed signaling pathway, though not fully elucidated, is thought to involve the direct or indirect inhibition of plasma membrane H⁺-ATPase.

signaling_pathway ak_toxin This compound h_atpase H+-ATPase ak_toxin->h_atpase Inhibition k_channel K+ Channel ak_toxin->k_channel Dysregulation plasma_membrane Plasma Membrane ion_leakage Rapid K+ Efflux k_channel->ion_leakage necrosis Veinal Necrosis ion_leakage->necrosis

Proposed signaling pathway for this compound-induced phytotoxicity.

Conclusion

The structural elucidation of this compound stands as a classic example of the synergy between different analytical techniques in natural product chemistry. While NMR and mass spectrometry provided essential pieces of the structural puzzle, the absolute stereochemical framework established by X-ray crystallography for the parent compound, AK-Toxin I, was indispensable. This foundational knowledge not only enabled the rapid identification of this compound but also provides a basis for future research into the biosynthesis of these toxins and the development of resistant pear cultivars. Further investigation is warranted to fully delineate the molecular interactions at the toxin's target site and the downstream signaling events that lead to programmed cell death in susceptible plants.

References

AK-Toxin II Versus Other Mycotoxins in Plant Pathogenesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AK-Toxin II's performance and mechanisms of action in plant pathogenesis relative to other significant mycotoxins. The information is supported by experimental data to facilitate informed research and development decisions.

Introduction to Mycotoxins in Plant Disease

Mycotoxins are secondary metabolites produced by fungi that are toxic to plants and other organisms.[1] They play a crucial role in the development of plant diseases, often acting as virulence factors that determine the pathogen's ability to cause disease and the severity of symptoms.[2] Mycotoxins are broadly classified into two main categories: host-selective toxins (HSTs) and non-host-selective toxins (NHSTs). HSTs exhibit toxicity only to the host plants of the producing fungus, while NHSTs can affect a wide range of plant species.[3][4]

This compound, produced by the Japanese pear pathotype of Alternaria alternata, is a host-selective toxin that causes black spot disease on susceptible Japanese pear cultivars.[5][6] This guide will compare this compound with other mycotoxins, focusing on their chemical nature, host specificity, mechanism of action, and phytotoxicity.

Comparative Analysis of Mycotoxin Properties

The following table summarizes the key characteristics of this compound and a selection of other well-characterized mycotoxins involved in plant pathogenesis.

MycotoxinProducing FungusChemical ClassHost SpecificityPrimary Target in Plant Cells
This compound Alternaria alternata (Japanese pear pathotype)Ester of 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid (EDA)High (Specific Japanese pear cultivars)Plasma membrane
AF-Toxin II Alternaria alternata (Strawberry pathotype)Ester of EDAHigh (Pear)Plasma membrane
ACT-Toxin I Alternaria alternata (Tangerine pathotype)Ester of EDA, valine, and a polyketideHigh (Citrus and pear)Plasma membrane
AAL-Toxin TA Alternaria alternata f. sp. lycopersiciSphinganine-analogue (aminopentol ester)High (Tomato)Ceramide synthase
Fumonisin B1 Fusarium verticillioidesSphinganine-analogueBroadCeramide synthase
Deoxynivalenol (DON) Fusarium graminearumTrichotheceneBroadRibosomes (protein synthesis)
Aflatoxin B1 Aspergillus flavusPolyketide (difuranocoumarin)BroadDNA, RNA, and protein synthesis

Quantitative Comparison of Phytotoxicity

The phytotoxic effects of mycotoxins can be quantified by measuring the concentration required to induce symptoms such as necrosis or by assessing cellular damage through electrolyte leakage. The following table presents available quantitative data for various mycotoxins.

MycotoxinHost PlantAssayEffective ConcentrationReference
AK-Toxin I Japanese pear (Pyrus pyrifolia cv. Nijisseiki)Vein necrosis on leaves5 nM[4]
This compound Japanese pear (Pyrus pyrifolia cv. Nijisseiki)Vein necrosis on leaves100 nM[4]
AF-Toxin I Strawberry (Fragaria × ananassa) and PearNecrosis-[5]
AF-Toxin II PearNecrosis-[5]
AF-Toxin III StrawberryHigh toxicity-[5]
ACT-Toxin I CitrusNecrotic lesions and electrolyte loss2 x 10-8 M[3]
AM-Toxin I Apple (Malus domestica)Necrosis on leaves10-8 M[4]
AAL-Toxin Tomato (Solanum lycopersicum)Necrosis on detached leaflets-[7]

Mechanisms of Action and Signaling Pathways

Mycotoxins exert their pathogenic effects through diverse mechanisms, targeting various cellular components and triggering specific signaling cascades that often lead to programmed cell death (PCD).

This compound and Related EDA Toxins: Plasma Membrane Disruption

This compound, along with AF-toxins and ACT-toxins, belongs to the epoxy-decatrienoic acid (EDA) family of mycotoxins.[5] Their primary site of action is the plasma membrane of susceptible plant cells.[3] The interaction of these toxins with the plasma membrane leads to a rapid loss of membrane integrity, resulting in increased permeability and leakage of electrolytes.[4] This disruption of the plasma membrane is a critical early event in the pathogenic process, leading to subsequent cellular damage and the development of necrotic lesions. The precise molecular interactions with membrane components that confer host selectivity are an area of ongoing research.

AK_Toxin_Signaling AK_Toxin This compound Plasma_Membrane Plasma Membrane (Susceptible Host Cell) AK_Toxin->Plasma_Membrane Binds to target Membrane_Damage Membrane Damage & Increased Permeability Plasma_Membrane->Membrane_Damage Disrupts integrity Ion_Leakage Electrolyte Leakage (K+, Ca2+) Membrane_Damage->Ion_Leakage ROS_Burst Reactive Oxygen Species (ROS) Burst Ion_Leakage->ROS_Burst Triggers PCD_Cascade Programmed Cell Death (PCD) Cascade ROS_Burst->PCD_Cascade Necrosis Necrotic Lesions PCD_Cascade->Necrosis

Figure 1. Proposed signaling pathway for this compound-induced cell death.

AAL-Toxin and Fumonisins: Inhibition of Ceramide Synthase and Induction of PCD

AAL-toxins and fumonisins are structurally similar mycotoxins that act as potent and specific inhibitors of ceramide synthase, a key enzyme in the biosynthesis of sphingolipids.[5][8] Inhibition of this enzyme leads to the accumulation of sphinganine and other long-chain bases, which are cytotoxic and trigger a signaling cascade that results in programmed cell death (PCD).[7][9] This PCD is often characterized by DNA laddering and the formation of apoptotic-like bodies.[6] The signaling pathways involved in AAL-toxin and fumonisin-induced PCD are complex and involve interactions with plant hormones such as jasmonic acid, ethylene, and salicylic acid.[6][9]

AAL_Toxin_Signaling cluster_toxin Mycotoxin Action cluster_cellular_response Cellular Response AAL_Fumonisin AAL-Toxin / Fumonisin Ceramide_Synthase Ceramide Synthase AAL_Fumonisin->Ceramide_Synthase Inhibits Sphinganine_Accumulation Sphinganine Accumulation Ceramide_Synthase->Sphinganine_Accumulation Leads to PCD_Signaling PCD Signaling Cascade (involving JA, ET, SA pathways) Sphinganine_Accumulation->PCD_Signaling Triggers PCD Programmed Cell Death (PCD) PCD_Signaling->PCD

Figure 2. Signaling pathway for AAL-Toxin and Fumonisin-induced PCD.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of mycotoxins.

Plant Leaf Bioassay for Necrosis Induction

This protocol is used to assess the phytotoxicity of mycotoxins by observing the formation of necrotic lesions on susceptible plant leaves.

Materials:

  • Mycotoxin stock solution of known concentration

  • Sterile deionized water

  • Micropipettes and sterile tips

  • Healthy, young leaves from susceptible and resistant plant cultivars

  • Petri dishes lined with moist filter paper

  • A fine needle or razor blade

Procedure:

  • Prepare serial dilutions of the mycotoxin stock solution in sterile deionized water to obtain a range of test concentrations.

  • Excise healthy leaves from both susceptible and resistant plant cultivars.

  • Gently wound the surface of each leaf with a fine needle or by making a small incision with a razor blade.

  • Apply a small droplet (e.g., 10-20 µL) of each mycotoxin dilution to the wounded area of the leaves. Use sterile deionized water as a negative control.

  • Place the treated leaves in Petri dishes lined with moist filter paper to maintain high humidity.

  • Seal the Petri dishes with parafilm and incubate them under controlled light and temperature conditions (e.g., 16-hour photoperiod at 25°C).

  • Observe the leaves daily for the development of necrotic lesions around the application site.

  • After a set incubation period (e.g., 48-72 hours), score the severity of necrosis visually or quantify the necrotic area using image analysis software.

Electrolyte Leakage Assay

This assay quantifies cell membrane damage by measuring the leakage of electrolytes from plant tissues treated with mycotoxins.

Materials:

  • Plant leaf discs of a uniform size

  • Mycotoxin solutions of desired concentrations

  • Deionized water

  • Test tubes or multi-well plates

  • Conductivity meter

  • Shaker

Procedure:

  • Cut uniform leaf discs (e.g., 1 cm in diameter) from healthy plant leaves, avoiding major veins.

  • Wash the leaf discs thoroughly with deionized water to remove surface contaminants and electrolytes from the cut edges.

  • Place a set number of leaf discs (e.g., 5-10) into test tubes or wells of a multi-well plate containing a known volume of deionized water.

  • Add the mycotoxin to the water to achieve the final desired concentration. Include a control with no mycotoxin.

  • Incubate the samples on a shaker at a gentle speed for a specified period (e.g., 1-24 hours).

  • At various time points, measure the electrical conductivity of the solution using a conductivity meter. This is the initial conductivity reading (C1).

  • After the final time point, autoclave or boil the samples to cause complete cell lysis and release all electrolytes.

  • Cool the samples to room temperature and measure the final conductivity (C2).

  • Calculate the percentage of electrolyte leakage as (C1 / C2) x 100.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the screening and characterization of mycotoxin activity in plants.

Mycotoxin_Workflow cluster_extraction Toxin Preparation cluster_bioassay Bioactivity Screening cluster_mechanism Mechanism of Action Studies Fungal_Culture Fungal Culture Extraction Mycotoxin Extraction Fungal_Culture->Extraction Purification Purification (e.g., HPLC) Extraction->Purification Quantification Quantification Purification->Quantification Leaf_Bioassay Leaf Disc Bioassay Quantification->Leaf_Bioassay Protoplast_Assay Protoplast Viability Assay Quantification->Protoplast_Assay Electrolyte_Leakage Electrolyte Leakage Assay Quantification->Electrolyte_Leakage Signaling_Analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) Leaf_Bioassay->Signaling_Analysis Protoplast_Assay->Signaling_Analysis Microscopy Microscopy (Cellular Localization) Electrolyte_Leakage->Microscopy

Figure 3. General workflow for mycotoxin research.

Conclusion

This compound is a potent host-selective mycotoxin that exerts its phytotoxic effects through the disruption of the plasma membrane in susceptible Japanese pear cultivars. Its mechanism of action, centered on membrane damage, is distinct from mycotoxins like AAL-toxin and fumonisins, which inhibit specific enzymes in the sphingolipid biosynthesis pathway. Understanding these diverse mechanisms of action and having robust experimental protocols are essential for developing effective strategies to mitigate the impact of mycotoxins on agriculture and for exploring their potential applications in drug development and as bioherbicides. This guide provides a foundational comparison to aid researchers in these endeavors.

References

Interspecies Sensitivity to AK-Toxin II: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the sensitivity of different plant species to AK-Toxin II, a host-selective toxin produced by the Japanese pear pathotype of the fungus Alternaria alternata. The information presented is compiled from publicly available experimental data to assist researchers in understanding the toxin's specificity and mechanism of action.

Quantitative Sensitivity Data

The following tables summarize the known quantitative effects of this compound and its structurally related analogs, AF-Toxin II and ACT-Toxin, on their respective host and non-host plant species.

Table 1: Interspecies Comparison of Sensitivity to this compound

SpeciesCultivar/VarietyToxin ConcentrationObserved Effect
Japanese Pear (Pyrus pyrifolia)'Nijisseiki' (Susceptible)100 nMVenous necrosis on leaves[1]
Japanese Pear (Pyrus pyrifolia)'Chojuro' (Resistant)0.1 mMNo effect on leaves[1]

Table 2: Comparative Toxicity of Structurally Related Alternaria Toxins

ToxinProducing Fungus PathotypePrimary Host SpeciesKnown Susceptible Species/CultivarsPrimary Cellular Target
This compound A. alternata Japanese pear pathotypeJapanese Pear (Pyrus pyrifolia)'Nijisseiki'[1]Plasma Membrane[1][2]
AF-Toxin II A. alternata strawberry pathotypeStrawberry (Fragaria x ananassa)Pear[1][3]Plasma Membrane[2][3]
ACT-Toxin A. alternata tangerine pathotypeTangerine (Citrus tangerina)Mandarins, Grapefruit, and hybrids[1]Plasma Membrane[1][2]

Experimental Protocols

The data presented in this guide are primarily derived from leaf necrosis assays and electrolyte leakage assays. The general methodologies for these experiments are outlined below.

Leaf Necrosis Assay

This assay qualitatively and quantitatively assesses the toxic effects of this compound on plant tissue.

Objective: To determine the concentration of this compound required to induce necrosis in susceptible plant leaves.

Materials:

  • This compound standard

  • Leaves from susceptible (e.g., 'Nijisseiki' pear) and resistant (e.g., 'Chojuro' pear) plant cultivars

  • Sterile distilled water

  • Ethanol (for dissolving toxin stock)

  • Micropipettes

  • Petri dishes

  • Filter paper

Procedure:

  • Prepare a stock solution of this compound in a small amount of ethanol and then dilute to the final desired concentrations with sterile distilled water.

  • Collect healthy, young leaves from the test plants.

  • Wash the leaves gently with distilled water and pat them dry.

  • Place a piece of filter paper in each petri dish and moisten it with a small amount of sterile water to maintain humidity.

  • Place the leaves on the filter paper.

  • Apply a small droplet (e.g., 10-20 µL) of the different this compound concentrations to the adaxial (upper) surface of the leaves. Use a sterile water control with the same percentage of ethanol as the toxin solutions.

  • Incubate the petri dishes at room temperature under light for a specified period (e.g., 24-48 hours).

  • Observe the leaves for the appearance of necrotic lesions (browning or blackening of the tissue) at the site of application.

  • Record the minimum toxin concentration that causes necrosis.

Potassium Ion (K+) Efflux Assay

This assay measures the damage to the plasma membrane integrity caused by this compound by quantifying the leakage of potassium ions from the cells.

Objective: To measure the rate of K+ efflux from plant cells upon exposure to this compound.

Materials:

  • Plant tissue (e.g., leaf discs) from susceptible and resistant cultivars

  • This compound solutions of various concentrations

  • Buffer solution (e.g., MES buffer)

  • Potassium-selective electrode or an atomic absorption spectrophotometer

  • Shaker

Procedure:

  • Cut uniform leaf discs from the test plants.

  • Rinse the leaf discs with the buffer solution to remove any surface contaminants and damaged cells.

  • Incubate the leaf discs in the buffer solution for a pre-incubation period to allow them to equilibrate.

  • Replace the buffer with the this compound solutions of different concentrations. Include a buffer-only control.

  • Place the samples on a shaker for gentle agitation.

  • At specific time intervals (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the surrounding solution.

  • Measure the concentration of K+ in the collected aliquots using a potassium-selective electrode or atomic absorption spectrophotometry.

  • Plot the K+ concentration over time to determine the rate of efflux for each toxin concentration.

Visualizations

Proposed Signaling Pathway for this compound Induced Necrosis

AK_Toxin_II_Pathway AKToxin This compound PlasmaMembrane Plasma Membrane of Susceptible Cell AKToxin->PlasmaMembrane Interacts with IonChannel Ion Channel Disruption PlasmaMembrane->IonChannel Induces K_Efflux Rapid K+ Efflux IonChannel->K_Efflux Leads to MembraneDepolarization Membrane Depolarization K_Efflux->MembraneDepolarization Causes MembraneDamage Membrane Invagination & Vesiculation MembraneDepolarization->MembraneDamage Results in CellularDisruption Cellular Disruption MembraneDamage->CellularDisruption Necrosis Necrotic Lesion CellularDisruption->Necrosis

Caption: Proposed signaling cascade of this compound leading to cellular necrosis.

Experimental Workflow for Leaf Necrosis Assay

Leaf_Necrosis_Workflow Start Start: Prepare Toxin Dilutions LeafPrep Leaf Preparation (Wash and Dry) Start->LeafPrep ToxinApp Toxin Application (Droplets on Leaf Surface) LeafPrep->ToxinApp Incubation Incubation (24-48 hours) ToxinApp->Incubation Observation Observation and Data Collection (Visual Inspection for Necrosis) Incubation->Observation Analysis Data Analysis (Determine Minimum Necrotic Concentration) Observation->Analysis End End: Report Results Analysis->End

Caption: Workflow for assessing leaf necrosis induced by this compound.

References

Correlation of In Vitro Bioactivity with In Vivo Pathogenicity for AK-Toxin II: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro bioactivity and in vivo pathogenicity of AK-Toxin II, a host-specific toxin produced by the Japanese pear pathotype of Alternaria alternata. The information presented herein is supported by experimental data to facilitate an objective understanding of the toxin's mechanism and its pathological effects.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the in vitro bioactivity and in vivo effects of this compound and its close analog, AK-Toxin I.

ParameterToxinConcentration/DoseEffectHost Species/CultivarReference(s)
In Vitro Bioactivity
Veinal NecrosisAK-Toxin I5 nMInduction of venous necrosis in leaf tissue.Pyrus pyrifolia cv. Nijisseiki[1]
Veinal NecrosisThis compound100 nMInduction of venous necrosis in leaf tissue.Pyrus pyrifolia cv. Nijisseiki[1]
Electrolyte LeakageAK-Toxin Ib> 1 x 10⁻⁶ MRapid increase in electrolyte loss from leaf disks.Pyrus pyrifolia cv. Nijisseiki
In Vivo Pathogenicity
Black Spot DiseaseThis compoundNot specified (produced by pathogenic fungus)Causes black spot disease on susceptible pear cultivars.[2]Pyrus pyrifolia[2]

In Vitro vs. In Vivo Correlation

This compound exhibits a strong qualitative correlation between its in vitro bioactivity and its in vivo pathogenicity. The primary in vitro effect of the toxin is the rapid disruption of plasma membrane integrity in susceptible plant cells, leading to a significant efflux of potassium ions (K⁺) and other electrolytes.[2][3] This cellular damage manifests as necrosis.

In vivo, the pathogenic effect of Alternaria alternata on susceptible Japanese pear cultivars is the development of black spot disease, which is characterized by necrotic lesions on leaves and fruit.[2][4] The production of this compound by the fungus is a key determinant of its pathogenicity.[3] Therefore, the in vitro necrotic activity of the purified toxin directly corresponds to the symptoms observed during in vivo infection.

While a direct quantitative correlation study linking specific in vitro endpoints (e.g., EC₅₀ for K⁺ efflux) to in vivo disease severity scores has not been identified in the reviewed literature, the available data strongly supports that the in vitro bioactivity is the underlying cause of the in vivo pathogenicity.

Experimental Protocols

In Vitro Bioactivity Assays

a) Leaf Necrosis Assay

This assay qualitatively and semi-quantitatively assesses the ability of this compound to induce tissue death in susceptible plant leaves.

  • Materials: Young, healthy leaves from susceptible (e.g., Pyrus pyrifolia cv. Nijisseiki) and resistant pear cultivars, purified this compound, sterile water, micropipettes, and a moist chamber.

  • Procedure:

    • Detach leaves and wash them with sterile water.

    • Create small wounds on the leaf surface using a sterile needle.

    • Apply a small volume (e.g., 10-20 µL) of different concentrations of this compound solution to the wound sites. Use sterile water as a negative control.

    • Place the leaves in a moist chamber to maintain high humidity.

    • Incubate at a controlled temperature (e.g., 25°C) for 24-48 hours.

    • Observe and record the development of necrotic lesions around the application sites. The severity of necrosis can be scored visually.

b) Electrolyte Leakage Assay

This quantitative assay measures the extent of plasma membrane damage by quantifying the leakage of electrolytes from treated plant tissues.

  • Materials: Leaf disks from susceptible and resistant pear cultivars, purified this compound, deionized water, a conductivity meter, and a shaking incubator.

  • Procedure:

    • Excise uniform leaf disks (e.g., 1 cm diameter) from healthy leaves.

    • Wash the leaf disks thoroughly with deionized water to remove surface electrolytes.

    • Place a set number of leaf disks (e.g., 5-10) into a test tube containing a known volume of deionized water.

    • Add this compound to achieve the desired final concentrations. Include a control with no toxin.

    • Incubate the tubes on a shaker at a controlled temperature.

    • Measure the electrical conductivity of the solution at various time points (e.g., 0, 1, 2, 4, 8 hours) to determine the rate of electrolyte leakage.

    • At the end of the experiment, boil the leaf disks in the solution to induce 100% electrolyte leakage and measure the final conductivity.

    • Express the electrolyte leakage as a percentage of the total electrolytes.

In Vivo Pathogenicity Assay

This assay evaluates the ability of the this compound-producing fungus to cause disease on whole plants or detached fruits.

  • Materials: Susceptible pear fruits or potted trees, a culture of a pathogenic strain of Alternaria alternata, a sterile cork borer or needle, and a moist chamber or greenhouse with controlled conditions.

  • Procedure:

    • Surface-sterilize the pear fruits or leaves.

    • Create a small wound on the surface using a sterile cork borer or needle.

    • Place a small agar plug containing mycelium from the A. alternata culture onto the wound. For a control, use an agar plug without the fungus.

    • Alternatively, a spore suspension of the fungus can be sprayed onto the plant tissues.

    • Place the inoculated fruits or plants in a moist chamber or a greenhouse with high humidity to facilitate infection.

    • Incubate for several days to weeks, observing for the development of black spot symptoms.

    • Assess disease severity by measuring the diameter of the necrotic lesions or by using a disease rating scale.

Mechanism of Action and Signaling Pathway

The primary target of this compound is the plasma membrane of susceptible plant cells. The toxin's interaction with the membrane leads to a rapid loss of membrane integrity. This disruption is the initial event that triggers a cascade of downstream effects, ultimately resulting in programmed cell death (PCD) and the macroscopic symptom of necrosis.

AK_Toxin_II_Pathway AKToxin This compound PlasmaMembrane Plasma Membrane (Susceptible Pear Cell) AKToxin->PlasmaMembrane Binds to/Interacts with IonLeakage Rapid K+ and Electrolyte Efflux PlasmaMembrane->IonLeakage Causes MembraneDamage Loss of Membrane Integrity PlasmaMembrane->MembraneDamage Causes PCD Programmed Cell Death (PCD) Cascade IonLeakage->PCD Triggers MembraneDamage->PCD Triggers Necrosis Necrosis (Black Spot Symptom) PCD->Necrosis Leads to

Caption: Mechanism of this compound induced cell death.

Studies in Animal Models

A thorough review of the scientific literature did not yield any studies on the in vitro or in vivo effects of this compound in animal models. The research on this toxin has been exclusively focused on its role as a phytotoxin and its importance in plant pathology. Therefore, its toxicity and potential pharmacological effects in mammals are unknown.

Alternative Products

For comparative research on host-specific toxins, other well-characterized toxins from Alternaria species can be considered:

  • AAL-Toxin: Produced by the tomato pathotype of A. alternata, it induces apoptosis in susceptible tomato cultivars by inhibiting sphingolipid biosynthesis.

  • AF-Toxin: Produced by the strawberry pathotype, it also targets the plasma membrane, causing necrosis in susceptible strawberry plants.

  • AM-Toxin: Produced by the apple pathotype, it affects chloroplasts and mitochondria in susceptible apple cultivars.

These toxins offer different mechanisms of action and host specificities, providing valuable comparative models for studying plant-pathogen interactions and the evolution of virulence factors.

References

Comparative Genomics of AK-Toxin Producing and Non-Producing Alternaria Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the genomic landscapes of AK-toxin producing and non-producing strains of the fungal genus Alternaria. Designed for researchers, scientists, and professionals in drug development, this document furnishes quantitative genomic data, detailed experimental methodologies, and visual representations of key biological pathways to facilitate a deeper understanding of the genetic determinants of toxin production and pathogenicity in Alternaria.

Key Genomic Differences and Insights

Alternaria alternata is a ubiquitous fungus that includes numerous pathogenic strains, or pathotypes, distinguished by their ability to produce host-specific toxins (HSTs). The Japanese pear pathotype produces AK-toxin, a potent HST that is a primary determinant of its pathogenicity on susceptible pear cultivars. Understanding the genomic underpinnings of AK-toxin production is crucial for developing effective disease management strategies and for potential applications in targeted drug development.

Comparative genomic analysis reveals significant differences between AK-toxin producing strains (e.g., the Asian pear pathotype, A. gaisen) and non-pathogenic, non-toxin producing strains (e.g., A. tenuissima). The primary distinction lies in the presence of conditionally dispensable chromosomes (CDCs) in pathogenic strains. These CDCs are not essential for the fungus's survival but carry the genetic arsenal for virulence, including the gene clusters responsible for synthesizing host-specific toxins.

AK-toxin producing isolates possess a greater number of secondary metabolite clusters and secreted genes compared to their non-pathogenic counterparts, indicating that the CDCs harbor additional genes for effector proteins that likely play a role in host-pathogen interactions.

Quantitative Genomic Comparison

The following table summarizes the key genomic features of an AK-toxin producing Alternaria alternata Asian pear pathotype (strain FERA 650) and a representative non-producing Alternaria tenuissima strain (FERA 1164).

Genomic FeatureAK-Toxin Producing Strain (A. alternata Asian pear pathotype FERA 650)Non-Producing Strain (A. tenuissima FERA 1164)Reference
Genome Size (Mb) 34.334.8[1]
Number of Contigs 27258[1]
Predicted Genes 11,81112,128[1]
GC Content (%) Not explicitly stated for FERA 650; 51.03% for A. longipes cx1 and 50.98% for A. alternata cx2Not explicitly stated for FERA 1164[1]
Repeat Content (%) 1.41 - 2.831.41 - 2.83[1][2]
Secondary Metabolite Clusters 3029[1]
Secreted Proteins 391391[1]

Experimental Protocols

The genomic data presented in this guide are based on robust experimental methodologies. The following is a summary of the key protocols employed in the comparative genomic analysis of Alternaria strains.

Fungal Isolation and Culture

Alternaria isolates are grown on potato dextrose agar (PDA) for morphological characterization. For DNA and RNA extraction, mycelium is cultivated in potato dextrose broth (PDB) for 14 days.

DNA and RNA Extraction

High molecular weight genomic DNA for long-read sequencing is extracted using a modified CTAB protocol or specialized kits to ensure high-quality DNA suitable for Nanopore sequencing. For Illumina sequencing, standard CTAB-based protocols are employed. RNA is extracted from mycelium grown under various conditions to aid in gene model training.

Genome Sequencing

A combination of sequencing technologies is utilized to achieve high-quality genome assemblies:

  • Illumina Sequencing: Paired-end libraries (e.g., 250 bp) are prepared and sequenced on platforms like the MiSeq to generate highly accurate short reads.

  • Oxford Nanopore Sequencing: Long-read sequencing is performed using platforms like the GridION to aid in the assembly of contiguous genomes and resolve complex repeat regions, particularly within the conditionally dispensable chromosomes.

Genome Assembly and Annotation
  • Assembly: Raw sequencing reads are processed to remove low-quality data and adapters. De novo genome assembly is performed using hybrid assembly approaches that combine both short and long reads (e.g., using SPAdes or Canu). The quality and completeness of the assemblies are assessed using tools like QUAST and BUSCO.

  • Repeat Masking: Repetitive elements and low-complexity regions are identified and masked using software such as RepeatModeler and RepeatMasker.

  • Gene Prediction: Gene models are predicted using ab initio and evidence-based approaches. RNA-seq data is used to train gene prediction software like AUGUSTUS and GeneMark-ET.

  • Functional Annotation: Predicted protein sequences are functionally annotated by searching against public databases like GenBank and SwissProt using BLAST. Protein domains and families are identified using InterProScan. Secreted proteins are predicted by identifying signal peptides (SignalP) and transmembrane domains (TMHMM). Secondary metabolite gene clusters are identified using antiSMASH.

Comparative Genomic Analysis
  • Phylogenetic Analysis: The evolutionary relationships between strains are determined by analyzing a set of shared core genes.

  • Toxin Gene Identification: The presence of known toxin biosynthesis genes (e.g., AKT gene cluster for AK-toxin) is confirmed by performing BLAST searches of the assembled genomes against a database of known toxin genes.

  • Identification of Conditionally Dispensable Chromosomes (CDCs): CDCs are identified by comparing read coverage between pathotype and non-pathotype isolates. Regions with significantly lower or no coverage in non-pathotype strains are considered part of a CDC.

AK-Toxin Biosynthesis and Regulation

The production of AK-toxin is controlled by a cluster of genes located on a conditionally dispensable chromosome. This gene cluster includes enzymes responsible for the synthesis of the toxin's chemical backbone and modifying enzymes that create the final toxic molecule.

AK_Toxin_Biosynthesis_Regulation AKTR AKTR (Transcription Factor) Promoter Promoter Region AKTR->Promoter Binds to AKT_Cluster AKT Gene Cluster (AKT1, AKT2, AKT3, AKT4, AKTS1) Promoter->AKT_Cluster Initiates Transcription Biosynthesis_Enzymes Biosynthesis Enzymes (PKS, etc.) AKT_Cluster->Biosynthesis_Enzymes Encodes AK_Toxin AK-Toxin Biosynthesis_Enzymes->AK_Toxin Synthesizes Precursor Metabolic Precursors Precursor->Biosynthesis_Enzymes Comparative_Genomics_Workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis cluster_output Outputs Fungal_Culture Fungal Culture DNA_RNA_Extraction DNA/RNA Extraction Fungal_Culture->DNA_RNA_Extraction Sequencing Genome Sequencing (Illumina & Nanopore) DNA_RNA_Extraction->Sequencing Assembly Genome Assembly Sequencing->Assembly Annotation Genome Annotation (Genes, Repeats) Assembly->Annotation Comparative_Analysis Comparative Analysis (Phylogeny, CDCs, Toxin Genes) Annotation->Comparative_Analysis Genomic_Features Genomic Feature Comparison Comparative_Analysis->Genomic_Features Toxin_Pathways Toxin Biosynthesis Insights Comparative_Analysis->Toxin_Pathways

References

A Comparative Guide to the Structure-Activity Relationship of AK-Toxin II and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structure-activity relationship (SAR) of AK-Toxin II and its related compounds. AK-Toxins are host-specific phytotoxins produced by the Japanese pear pathotype of Alternaria alternata, causing black spot disease on susceptible pear cultivars. Understanding the relationship between the chemical structure of these toxins and their biological activity is crucial for the development of novel fungicides and for elucidating their mechanism of action at a molecular level.

Core Structural Features and Comparative Activity

AK-Toxins are esters of 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid (EDA). The two primary forms, AK-Toxin I and this compound, differ in the amino acid derivative esterified to the EDA core. AK-Toxin I is esterified with N-acetyl-β-methyl-phenylalanine, while this compound contains an N-acetyl-phenylalanine moiety. This seemingly minor structural difference results in a significant disparity in their biological potency.

Experimental data reveals that AK-Toxin I is substantially more active than this compound. The concentration required to induce venous necrosis in the susceptible Japanese pear cultivar 'Nijisseiki' is approximately 5 nM for AK-Toxin I, whereas a 20-fold higher concentration of 100 nM is needed for this compound to elicit the same effect[1][2]. This highlights the critical role of the β-methyl group on the phenylalanine residue in enhancing the toxin's phytotoxic activity.

The primary target of AK-Toxins is the plasma membrane of susceptible plant cells[1]. The interaction of the toxin with the membrane leads to a rapid and significant increase in the efflux of potassium ions (K+), causing membrane depolarization, invagination, and eventual cell death[1][3]. The stereochemistry of the EDA moiety, specifically the configuration at the C-8 and C-9 positions, has been identified as being critical for this phytotoxic activity[1].

Data Presentation: AK-Toxin I vs. This compound
ToxinStructureMinimum Concentration for Necrosis (Susceptible Pear Leaves)Key Structural Difference from this compound
AK-Toxin I Ester of EDA and N-acetyl-β-methyl-phenylalanine~ 5 nM[1][2]Presence of a β-methyl group on the phenylalanine moiety
This compound Ester of EDA and N-acetyl-phenylalanine~ 100 nM[1][2]Lacks the β-methyl group on the phenylalanine moiety

While extensive quantitative data on a wide range of synthetic derivatives of this compound is limited in publicly available literature, the comparison between AK-Toxin I and II provides a clear insight into a key aspect of their SAR. Further research involving the synthesis and biological evaluation of a broader array of analogs is necessary to fully map the pharmacophore and develop a comprehensive quantitative structure-activity relationship (QSAR) model.

Experimental Protocols

Necrosis Assay on Pear Leaves

This bioassay is used to determine the minimum concentration of a toxin required to induce visible tissue death (necrosis) on susceptible pear leaves.

Methodology:

  • Plant Material: Use young, healthy leaves from a susceptible Japanese pear cultivar (e.g., 'Nijisseiki') and a resistant cultivar (e.g., 'Chojuro') as a negative control.

  • Toxin Preparation: Prepare a serial dilution of the test compounds (this compound and its derivatives) in a suitable solvent (e.g., dilute ethanol or methanol), and then dilute further with sterile distilled water to the final desired concentrations. A solvent control should also be prepared.

  • Application: Place a small droplet (e.g., 10 µL) of each toxin dilution or control solution onto the surface of the detached leaves.

  • Incubation: Incubate the leaves in a humid chamber at a controlled temperature (e.g., 25°C) with a photoperiod (e.g., 12 hours light/12 hours dark) for 24-48 hours.

  • Observation: After the incubation period, visually inspect the leaves for the formation of necrotic lesions (brown or black spots) at the site of application. The lowest concentration that consistently produces necrosis is recorded as the minimum effective concentration.

Electrolyte Leakage Assay

This quantitative assay measures the extent of plasma membrane damage by quantifying the leakage of electrolytes (ions) from the cells into a surrounding solution.

Methodology:

  • Sample Preparation: Cut leaf discs of a uniform size (e.g., 1 cm diameter) from the leaves of the susceptible pear cultivar.

  • Washing: Thoroughly rinse the leaf discs with deionized water to remove any electrolytes that may have leaked from the cut edges.

  • Toxin Treatment: Place a set number of leaf discs (e.g., 10-15) into a test tube containing a known volume of deionized water and the test compound at a specific concentration. A control group with only deionized water should be included.

  • Incubation: Incubate the tubes at room temperature on a shaker for a defined period (e.g., 4-6 hours).

  • Conductivity Measurement (Initial): After incubation, measure the electrical conductivity of the solution using a conductivity meter. This reading represents the electrolytes that have leaked from the cells due to toxin-induced damage.

  • Total Electrolyte Measurement: To determine the total electrolyte content of the leaf discs, boil the tubes containing the leaf discs for a set time (e.g., 10-15 minutes) to cause complete cell lysis. After cooling to room temperature, measure the conductivity again.

  • Calculation: Express the electrolyte leakage as a percentage of the total electrolyte content: (Initial Conductivity / Total Conductivity) x 100.

Visualizations

Structure-Activity Relationship of AK-Toxins

SAR_AKToxin Structure-Activity Relationship of AK-Toxins cluster_core Core Structure EDA 9,10-epoxy-8-hydroxy-9-methyl- decatrienoic acid (EDA) AKToxinI AK-Toxin I (R = N-acetyl-β-methyl-phenylalanine) EDA->AKToxinI Esterification at C-8 AKToxinII This compound (R = N-acetyl-phenylalanine) EDA->AKToxinII Esterification at C-8 C8_C9 C-8 and C-9 Stereochemistry C8_C9->EDA Critical for activity HighActivity High Phytotoxicity ~5 nM for necrosis AKToxinI->HighActivity LowActivity Lower Phytotoxicity ~100 nM for necrosis AKToxinII->LowActivity

Caption: Key structural features of AK-Toxins influencing their phytotoxic activity.

Experimental Workflow for Electrolyte Leakage Assay

Electrolyte_Leakage_Workflow Workflow for Electrolyte Leakage Assay start Start: Prepare Leaf Discs wash Wash Discs (Deionized Water) start->wash treat Incubate in Toxin Solution (e.g., 4-6 hours) wash->treat measure1 Measure Initial Conductivity (C1) treat->measure1 boil Boil Samples (Total Cell Lysis) measure1->boil measure2 Measure Total Conductivity (C2) boil->measure2 calculate Calculate % Leakage (C1/C2 * 100) measure2->calculate end End: Quantify Membrane Damage calculate->end

Caption: Step-by-step workflow for quantifying membrane damage using the electrolyte leakage assay.

Proposed Signaling Pathway for AK-Toxin Induced Cell Death

AK_Toxin_Signaling Proposed Signaling Pathway for AK-Toxin Induced Cell Death cluster_downstream Potential Downstream Events AKToxin AK-Toxin PlasmaMembrane Plasma Membrane of Susceptible Plant Cell AKToxin->PlasmaMembrane Interaction MembraneDisruption Membrane Disruption/ Depolarization PlasmaMembrane->MembraneDisruption IonLeakage Rapid K+ Efflux MembraneDisruption->IonLeakage PCD Programmed Cell Death (PCD)/ Necrosis MembraneDisruption->PCD Leads to ROS Reactive Oxygen Species (ROS) Production IonLeakage->ROS Triggers Caspase Caspase-like Protease Activation ROS->Caspase Caspase->PCD

Caption: A proposed signaling pathway for AK-Toxin-induced cell death in susceptible plants.

References

Validating the Specificity of the New Specific-AK-II™ cELISA Kit

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a detailed comparison of the new Specific-AK-II™ competitive ELISA (cELISA) Kit against other established methods for the detection of AK-Toxin II. The data presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

Introduction to this compound

This compound is a host-selective phytotoxin produced by the Japanese pear pathotype of the fungus Alternaria alternata.[1][2] It is a significant virulence factor that causes black spot disease on susceptible pear cultivars.[2] The toxin acts on the plasma membrane of host cells, inducing rapid potassium ion (K+) loss and veinal necrosis, ultimately leading to cell death.[2][3] Accurate and specific detection of this compound is crucial for agricultural research, food safety, and the development of disease-resistant plant varieties.

Mechanism of Action: this compound

This compound exerts its phytotoxic effects by targeting the plasma membrane of susceptible plant cells. This interaction disrupts membrane integrity, leading to uncontrolled ion leakage and subsequent cellular collapse.

AK_Toxin_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AK_Toxin_II This compound Membrane_Target Plasma Membrane Target Protein AK_Toxin_II->Membrane_Target Binds Ion_Channel K+ Channel Membrane_Target->Ion_Channel Disrupts Efflux Rapid K+ Efflux Ion_Channel->Efflux Causes K_ion Necrosis Veinal Necrosis & Cell Death Efflux->Necrosis Leads to

Caption: Mechanism of this compound cytotoxicity.

Performance Comparison of Detection Methods

The Specific-AK-II™ cELISA Kit was evaluated against two common alternative methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a PCR-based assay that detects the fungal genes responsible for toxin production.

FeatureSpecific-AK-II™ cELISA KitLC-MS/MSPCR-Based Assay
Analyte Detected This compound (Protein)This compound (Molecule)Toxin Synthesis Genes (DNA)
Limit of Detection (LOD) 0.05 ng/mL0.01 ng/mLN/A (Detects Fungus)
Limit of Quantification (LOQ) 0.15 ng/mL0.05 ng/mLN/A
Assay Time ~ 2.5 hours4 - 8 hours~ 4 hours
Specificity High (Validated below)Very HighIndirect (Infers potential)
Equipment Required Microplate ReaderLC-MS/MS SystemThermal Cycler, Gel Doc
Estimated Cost per Sample
Throughput High (96-well plate)Low to MediumMedium

Validating the Specificity of the Specific-AK-II™ cELISA Kit

Specificity is a critical performance characteristic of any diagnostic assay.[4] The Specific-AK-II™ cELISA was rigorously tested for cross-reactivity against a panel of structurally related mycotoxins produced by various Alternaria species to ensure its high specificity for this compound.

Experimental Workflow: Specificity Validation

The following diagram outlines the workflow used to validate the specificity of the assay.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis start Prepare Toxin Standards (this compound & Analogues) coat Coat Microplate with This compound Antigen start->coat wash1 Wash Plate coat->wash1 block Block Wells wash1->block add_sample Add Toxin Standard or Analogue Sample block->add_sample add_ab Add Anti-AK-Toxin II Monoclonal Antibody add_sample->add_ab incubate1 Incubate add_ab->incubate1 wash2 Wash Plate incubate1->wash2 add_enzyme Add Enzyme-Conjugated Secondary Antibody wash2->add_enzyme incubate2 Incubate add_enzyme->incubate2 wash3 Wash Plate incubate2->wash3 add_sub Add Substrate wash3->add_sub read_plate Read Absorbance (450 nm) add_sub->read_plate calculate Calculate % Cross-Reactivity read_plate->calculate end Report Specificity calculate->end

Caption: Workflow for cELISA-based specificity validation.

Cross-Reactivity Results

The assay's cross-reactivity was calculated using the formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Analogue Toxin) x 100%

Toxin AnalogueOriginating Fungus Pathotype% Cross-Reactivity
This compound (Control) Japanese Pear 100%
AK-Toxin IJapanese Pear5.2%
AF-Toxin IStrawberry< 0.1%
AF-Toxin IIStrawberry< 0.1%
AM-Toxin IApple< 0.05%
AAL-ToxinTomato< 0.01%
ACT-ToxinTangerine< 0.01%
TentoxinAlternaria spp. (Non-specific)< 0.01%

The results clearly demonstrate that the Specific-AK-II™ cELISA Kit is highly specific for this compound, with negligible cross-reactivity to other major host-selective toxins from Alternaria alternata.

Experimental Protocol: Cross-Reactivity Determination

Objective: To determine the specificity of the Specific-AK-II™ cELISA Kit by assessing its cross-reactivity with other Alternaria toxins.

Materials:

  • Specific-AK-II™ cELISA Kit (including this compound coated 96-well microplate, anti-AK-Toxin II primary antibody, HRP-conjugated secondary antibody, TMB substrate, Stop Solution).

  • This compound standard.

  • Purified toxin analogues (AK-Toxin I, AF-Toxins I & II, AM-Toxin I, etc.).

  • Assay Buffer (1X PBS with 0.05% Tween-20).

  • Wash Buffer (1X PBS with 0.05% Tween-20).

  • Microplate reader with a 450 nm filter.

Procedure:

  • Reagent Preparation: Prepare a serial dilution for each toxin standard (this compound and all analogues) in Assay Buffer, ranging from 0.01 ng/mL to 1000 ng/mL.

  • Assay Setup: Use the pre-coated microplate provided in the kit. Wells are already coated with a conjugate of this compound.

  • Competitive Reaction:

    • Add 50 µL of each dilution of the standard toxin or analogue toxin to the appropriate wells.

    • Add 50 µL of the anti-AK-Toxin II primary antibody to each well.

    • Seal the plate and incubate for 60 minutes at 37°C. During this step, the antibody will bind to either the toxin in the sample or the toxin coated on the well.

  • Washing: Aspirate the contents of the wells and wash each well 4 times with 250 µL of Wash Buffer.

  • Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody to each well. Seal the plate and incubate for 30 minutes at 37°C.

  • Washing: Repeat the washing step as described in step 4.

  • Substrate Reaction: Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15 minutes at room temperature. A blue color will develop.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader within 10 minutes of adding the Stop Solution.

  • Analysis:

    • Plot the absorbance values against the logarithm of the toxin concentration for each toxin tested.

    • Determine the IC50 value (the concentration of toxin that causes 50% inhibition of antibody binding) for this compound and each analogue.

    • Calculate the percent cross-reactivity using the formula provided above.

This detailed validation protocol confirms the high degree of specificity of the Specific-AK-II™ cELISA Kit, making it a reliable tool for the targeted detection and quantification of this compound.

References

Benchmarking AK-Toxin II Purification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development engaged with the phytotoxin AK-Toxin II, its efficient purification is a critical preliminary step. This guide provides a comparative analysis of established and potential purification methodologies for this compound, a host-specific toxin produced by the Japanese pear pathotype of Alternaria alternata. We present a detailed examination of a traditional multi-step chromatographic method alongside modern, high-specificity techniques, offering insights into their respective protocols, performance, and underlying principles.

Comparative Analysis of Purification Methods

The selection of a purification strategy for this compound hinges on a balance between yield, purity, speed, and scalability. Below is a summary of a traditional method and two proposed alternative approaches, with performance metrics based on available data for this compound and analogous mycotoxins.

Method Principle Reported/Expected Yield Reported/Expected Purity Key Advantages Key Disadvantages
Traditional Multi-Step Chromatography Combination of adsorption, partition, and size-exclusion chromatography.~0.0007% (from 150L culture filtrate for AK-Toxin I & II combined)[1]High, suitable for structural elucidation.Well-documented for isolation of AK-Toxins.Labor-intensive, time-consuming, low overall yield.
Immunoaffinity Chromatography (Proposed) Highly specific antigen-antibody binding.High (recoveries for other mycotoxins often >90%)[2][3]Very high, excellent for trace analysis.High specificity and purity in a single step, potential for high throughput.Requires development of specific antibodies, potentially high cost.
Solid-Phase Extraction (SPE) (Proposed) Differential partitioning between a solid phase and a liquid phase.Good to high (recoveries for Alternaria toxins range from 74% to 112%)[4][5]Good, effective for sample cleanup and concentration.Rapid, versatile, and can be automated.Lower specificity compared to immunoaffinity chromatography.

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of purification protocols. The following sections outline the experimental procedures for the traditional and proposed methods for this compound purification.

Traditional Multi-Step Chromatography

This method, adapted from Nakashima et al. (1985), involves a series of chromatographic steps to isolate AK-Toxin I and II.[1]

  • Culture and Extraction: Alternaria alternata Japanese pear pathotype is cultured in a modified Richards' medium. The culture filtrate (150 L) is passed through a column of Amberlite XAD-2. The column is then eluted with 90% acetone.

  • Solvent Partitioning: The acetone eluate is concentrated, and the residue is extracted with ethyl acetate at pH 3. The ethyl acetate extract is then partitioned against a saturated sodium bicarbonate solution. The aqueous phase is acidified to pH 3 and re-extracted with ethyl acetate.

  • Silica Gel Chromatography: The acidic ethyl acetate extract is concentrated and applied to a silica gel column. The column is eluted with a chloroform-methanol gradient.

  • Droplet Countercurrent Chromatography (DCCC): Active fractions from the silica gel chromatography are further purified by DCCC.

  • Final Purification: The fractions containing this compound are subjected to another round of silica gel chromatography to yield the purified toxin.

Immunoaffinity Chromatography (Proposed)

This proposed method leverages the high specificity of antibody-antigen interactions for a more targeted purification of this compound.

  • Antibody Production and Column Preparation: Monoclonal or polyclonal antibodies specific to this compound are produced and covalently linked to a solid support matrix (e.g., Sepharose beads) to create an immunoaffinity column.

  • Sample Preparation: The crude culture filtrate is clarified by centrifugation and filtration. The pH is adjusted to neutral to optimize antibody-toxin binding.

  • Affinity Binding: The prepared sample is passed through the immunoaffinity column at a controlled flow rate to allow for the specific binding of this compound to the immobilized antibodies.

  • Washing: The column is washed with a phosphate-buffered saline (PBS) solution to remove unbound impurities.

  • Elution: The bound this compound is eluted by changing the pH or ionic strength of the buffer, or by using a denaturing agent that disrupts the antibody-toxin interaction. The eluted fraction contains highly purified this compound.

Solid-Phase Extraction (SPE) (Proposed)

This method offers a rapid and efficient alternative for the cleanup and concentration of this compound from crude extracts.

  • Column Selection and Conditioning: A polymeric SPE cartridge is selected. The cartridge is conditioned sequentially with methanol, water, and an acidic solution (e.g., 1% acetic acid).[5]

  • Sample Loading: The crude extract, diluted with an acidic solution, is loaded onto the conditioned SPE cartridge.[4][5]

  • Washing: The cartridge is washed with a weak solvent to remove interfering substances.

  • Elution: this compound is eluted from the cartridge using a stronger solvent mixture, such as methanol and ethyl acetate.[4] The eluate is collected for further analysis or use.

Visualizing the Purification Workflows

Traditional_Purification_Workflow start Culture Filtrate amberlite Amberlite XAD-2 Adsorption start->amberlite extraction Ethyl Acetate Extraction (pH 3) amberlite->extraction partitioning NaHCO3 Partitioning extraction->partitioning silica1 Silica Gel Chromatography 1 partitioning->silica1 dccc Droplet Countercurrent Chromatography silica1->dccc silica2 Silica Gel Chromatography 2 dccc->silica2 end Purified this compound silica2->end Modern_Purification_Workflows cluster_IAC Immunoaffinity Chromatography cluster_SPE Solid-Phase Extraction start_iac Crude Extract iac_column Immunoaffinity Column Binding start_iac->iac_column iac_wash Washing iac_column->iac_wash iac_elution Elution iac_wash->iac_elution end_iac Highly Purified This compound iac_elution->end_iac start_spe Crude Extract spe_condition SPE Cartridge Conditioning start_spe->spe_condition spe_load Sample Loading spe_condition->spe_load spe_wash Washing spe_load->spe_wash spe_elution Elution spe_wash->spe_elution end_spe Purified this compound spe_elution->end_spe AK_Toxin_II_Signaling_Pathway ak_toxin This compound plasma_membrane Plasma Membrane ak_toxin->plasma_membrane k_channel K+ Channel Interaction plasma_membrane->k_channel h_atpase H+-ATPase Inhibition plasma_membrane->h_atpase k_efflux Rapid K+ Efflux k_channel->k_efflux depolarization Membrane Depolarization h_atpase->depolarization k_efflux->depolarization pcd Programmed Cell Death (Apoptosis) depolarization->pcd necrosis Necrosis pcd->necrosis

References

Safety Operating Guide

Proper Disposal of AK-Toxin II: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of potent biomolecules like AK-Toxin II is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe management of this phytotoxic metabolite.

This compound, a host-specific toxin produced by the Japanese pear pathotype of Alternaria alternata, requires careful handling due to its biological activity. While specific quantitative data on the degradation of this compound is limited in publicly available literature, effective disposal procedures can be established based on the chemical properties of related mycotoxins, particularly those containing reactive epoxide groups. The following protocols for chemical and thermal inactivation are based on established methods for the disposal of other mycotoxins and general biosafety guidelines for handling biological toxins.

Chemical Inactivation of this compound

Chemical degradation offers a reliable method for inactivating this compound in liquid waste and for decontaminating surfaces and equipment. The following procedures utilize sodium hypochlorite (bleach) and sodium hydroxide, which are effective in degrading mycotoxins through hydrolysis and oxidation of their chemical structures.

Quantitative Data for Mycotoxin Degradation

The following table summarizes effective conditions for the degradation of related mycotoxins, which can serve as a guide for the inactivation of this compound.

MycotoxinTreatment MethodReagent ConcentrationContact TimeTemperatureDegradation Efficiency
AflatoxinsChemical1% Sodium Hypochlorite24 hoursAmbient>99%
Aflatoxin B1Chemical25 mg Sodium HydroxideNot specifiedAmbient92% reduction in fluorescence
Alternaria toxins (AOH, AME, ALT)Thermal (Dry Baking)N/A1 hour230°C50-90%
Alternaria toxins (AOH, AME, ALT)Thermal (Wet Baking)N/A45-60 min200-230°CNo significant degradation

AOH: Alternariol, AME: Alternariol monomethyl ether, ALT: Altenuene

Experimental Protocol: Chemical Inactivation of Liquid this compound Waste

This protocol details the steps for the chemical inactivation of liquid waste containing this compound.

Materials:

  • Liquid waste containing this compound

  • Sodium hypochlorite solution (household bleach, typically 5.25-8.25%)

  • Sodium hydroxide (NaOH) pellets or solution

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat

  • Fume hood

  • Appropriate waste container

Procedure:

  • Preparation: Perform all steps in a certified chemical fume hood. Wear appropriate PPE.

  • Sodium Hypochlorite Treatment:

    • To the liquid this compound waste, add a sufficient volume of sodium hypochlorite solution to achieve a final concentration of at least 1% (v/v).

    • Stir the solution gently to ensure thorough mixing.

    • Allow the mixture to react for a minimum of 30 minutes. For highly concentrated waste, a longer contact time of several hours is recommended.

  • Sodium Hydroxide Treatment:

    • Alternatively, prepare a 1 M sodium hydroxide solution.

    • Carefully add the 1 M NaOH solution to the liquid this compound waste to achieve a final concentration of 0.1 M.

    • Stir the solution and allow it to react for at least 1 hour.

  • Neutralization and Disposal:

    • After the inactivation period, neutralize the waste solution to a pH between 6.0 and 8.0 using an appropriate acid (e.g., hydrochloric acid) or base.

    • Dispose of the neutralized waste in accordance with local and institutional regulations for chemical waste.

Thermal Inactivation of this compound

For solid waste contaminated with this compound, such as personal protective equipment (gloves, lab coats), absorbent materials from spills, and culture plates, thermal inactivation via autoclaving is a recommended procedure.

Experimental Protocol: Autoclaving of Solid Waste

Materials:

  • Solid waste contaminated with this compound

  • Autoclavable biohazard bags

  • Autoclave

Procedure:

  • Packaging: Place all contaminated solid waste into a designated, clearly labeled, autoclavable biohazard bag. Do not overfill the bag to allow for proper steam penetration.

  • Autoclaving:

    • Place the bag in a secondary, leak-proof container within the autoclave.

    • Autoclave at a minimum temperature of 121°C for at least 30 minutes. For larger loads, a longer cycle time may be necessary to ensure complete inactivation.

  • Disposal: After autoclaving, the waste can be disposed of as regular laboratory waste, in compliance with institutional guidelines.

Disposal Workflow and Decision Process

The following diagram illustrates the logical workflow for the proper disposal of this compound waste, from initial generation to final disposal.

AK_Toxin_II_Disposal_Workflow start This compound Waste Generated waste_type Determine Waste Type start->waste_type liquid_waste Liquid Waste (Solutions, Supernatants) waste_type->liquid_waste Liquid solid_waste Solid Waste (PPE, Plates, etc.) waste_type->solid_waste Solid chemical_inactivation Chemical Inactivation Protocol liquid_waste->chemical_inactivation thermal_inactivation Thermal Inactivation Protocol solid_waste->thermal_inactivation naocl_tx Treat with >=1% Sodium Hypochlorite (min. 30 min contact time) chemical_inactivation->naocl_tx naoh_tx Alternatively, treat with 0.1M Sodium Hydroxide (min. 1 hour contact time) chemical_inactivation->naoh_tx neutralize Neutralize to pH 6-8 naocl_tx->neutralize naoh_tx->neutralize liquid_disposal Dispose as Chemical Waste (per institutional guidelines) neutralize->liquid_disposal end End of Disposal Process liquid_disposal->end autoclave Autoclave at 121°C for >=30 min thermal_inactivation->autoclave solid_disposal Dispose as Regular Laboratory Waste autoclave->solid_disposal solid_disposal->end

This compound Disposal Workflow

By adhering to these procedures, laboratory personnel can effectively and safely manage this compound waste, minimizing risks to themselves and the environment. It is crucial to always consult your institution's specific safety and disposal guidelines in conjunction with this information.

Personal protective equipment for handling AK-Toxin II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling AK-Toxin II. Given the limited specific safety data for this compound, these recommendations are based on best practices for handling potent mycotoxins and other hazardous biological toxins. A thorough risk assessment should be conducted for any specific experimental procedure.

This compound is a phytotoxic metabolite produced by the Japanese pear pathotype of Alternaria alternata.[1] It is known to induce veinal necrosis and rapid potassium ion (K+) loss in susceptible pear leaves, indicating it affects plasma membrane integrity.[1][2] While its specific toxicity to humans is not well-documented in the provided information, other Alternaria toxins are known to have cytotoxic, genotoxic, and other adverse effects.[2][3] Therefore, stringent safety precautions are necessary.

Personal Protective Equipment (PPE)

A risk assessment is critical to determine the appropriate level of PPE required for handling this compound.[4] The selection of PPE depends on the concentration of the toxin, the procedures being performed, and the potential for aerosol generation.[4]

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE CategoryMinimum RequirementRecommended for High-Risk Operations¹
Hand Protection Nitrile or other chemical-resistant gloves (double gloving recommended)[5]Thicker, chemical-resistant gloves (e.g., Butyl rubber) over inner disposable gloves.
Body Protection Fully buttoned lab coat with closed cuffs.Disposable, solid-front protective suit (e.g., Tyvek®).[6]
Eye Protection Safety glasses with side shields.[5]Chemical splash goggles or a full-face shield.[7]
Respiratory Protection Not typically required for handling small quantities in solution within a certified chemical fume hood or biological safety cabinet.A half-mask or full-face respirator with P100 filters, especially when handling powders or generating aerosols.[8]

¹ High-risk operations include handling powdered toxin, weighing, reconstituting lyophilized material, and procedures with a high likelihood of generating aerosols or splashes.

Operational and Disposal Plans

All work with this compound should be conducted in a designated area, clearly marked with warning signs.[6] Access to this area should be restricted to trained personnel.

Handling Procedures
  • Engineering Controls : All manipulations of this compound, especially of powdered forms or when creating stock solutions, should be performed within a certified chemical fume hood or a Class II biological safety cabinet to prevent inhalation exposure.[4][5]

  • Aerosol Minimization : Procedures that may generate aerosols, such as vortexing, sonicating, or opening pressurized containers, must be performed within a primary containment device.[6] Use plasticware instead of glassware where possible to avoid breakage.[6]

  • Sharps : Use needle-locking syringes and dispose of all sharps in a designated, puncture-resistant container.[5]

Decontamination

Effective decontamination procedures are crucial for managing spills and cleaning work surfaces. The effectiveness of a decontaminant will depend on the concentration, contact time, and the nature of the contaminated surface.

Table 2: Decontamination Procedures for this compound

Decontamination MethodApplicationProcedure
Chemical Inactivation Work surfaces, equipment, spills.Wipe surfaces with a freshly prepared 1% sodium hypochlorite solution, followed by a 70% ethanol rinse after a 15-30 minute contact time. For spills, cover with absorbent material, then saturate with decontaminant.[4]
Autoclaving Liquid waste, contaminated lab supplies.Autoclave at 121°C for at least 60 minutes. Note that the effectiveness of autoclaving can vary for different toxins.[6]
Incineration Solid waste, disposable PPE.High-temperature incineration is an effective method for the complete destruction of the toxin.[6]
Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Segregation : All contaminated materials (e.g., gloves, pipette tips, tubes) should be collected in clearly labeled, leak-proof containers.

  • Inactivation : Liquid waste should be decontaminated with a suitable chemical inactivating agent (e.g., sodium hypochlorite) before disposal.[4]

  • Final Disposal : All decontaminated and segregated waste should be disposed of through the institution's hazardous waste management program.

Experimental Protocols

Hypothetical Protocol: Assessing this compound Induced Cytotoxicity

This protocol describes a general method for evaluating the cytotoxic effects of this compound on a plant cell suspension culture.

  • Cell Culture : Maintain a suspension culture of a susceptible plant cell line (e.g., from pear) in a suitable growth medium.

  • Toxin Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) inside a chemical fume hood. Perform serial dilutions to achieve the desired final concentrations.

  • Cell Treatment : Seed the plant cells in a multi-well plate and treat with varying concentrations of this compound. Include a vehicle control (solvent only).

  • Incubation : Incubate the treated cells for a predetermined time period (e.g., 24, 48, 72 hours).

  • Viability Assay : Assess cell viability using a standard method, such as the MTT or trypan blue exclusion assay.

  • Data Analysis : Calculate the percentage of viable cells at each toxin concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture cell_treatment Cell Treatment cell_culture->cell_treatment toxin_prep Toxin Preparation toxin_prep->cell_treatment incubation Incubation cell_treatment->incubation viability_assay Viability Assay incubation->viability_assay data_analysis Data Analysis viability_assay->data_analysis signaling_pathway AK_Toxin This compound Plasma_Membrane Plasma Membrane AK_Toxin->Plasma_Membrane Binds/Interacts Ion_Channel Ion Channels / H+-ATPase Plasma_Membrane->Ion_Channel Disrupts Depolarization Membrane Depolarization Ion_Channel->Depolarization Ion_Leakage K+ Ion Leakage Ion_Channel->Ion_Leakage Cell_Death Programmed Cell Death Depolarization->Cell_Death Ion_Leakage->Cell_Death

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.